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  • Product: 6-Bromoimidazo[1,2-a]pyridin-8-ol
  • CAS: 1202450-64-3

Core Science & Biosynthesis

Foundational

Synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-ol: A Technical Guide to Tschitschibabin Cyclization and Optimization

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for GABA_A receptor modulators, orexin receptor agonists, and kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for GABA_A receptor modulators, orexin receptor agonists, and kinase inhibitors. Specifically, 6-bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3) is a highly valued bifunctional building block. The C6-bromine provides a reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C8-hydroxyl group enables etherification, macrocyclization, and hydrogen-bond donor/acceptor tuning[1].

This whitepaper details the synthesis of 6-bromoimidazo[1,2-a]pyridin-8-ol via the Tschitschibabin reaction, providing mechanistic insights, step-by-step protocols, and optimization strategies to ensure high-yield, reproducible results.

Retrosynthetic Analysis and Mechanistic Pathway

The most direct and atom-economical route to imidazo[1,2-a]pyridines is the Tschitschibabin cyclization. For our target, the reaction involves the condensation of 2-amino-5-bromo-3-hydroxypyridine with an α -halocarbonyl compound, typically chloroacetaldehyde or its acetal derivative[2],[3].

Mechanistic Causality:

  • S_N2 Alkylation: The exocyclic primary amine of the pyridine attacks the α -carbon of chloroacetaldehyde, displacing the chloride ion.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen, which is highly nucleophilic, attacks the aldehyde carbonyl carbon, forming a cyclic hemiaminal intermediate.

  • Dehydration/Aromatization: Loss of a water molecule yields the fully aromatized imidazo[1,2-a]pyridine core.

Pathway A 2-Amino-5-bromo- 3-hydroxypyridine C Alkylated Intermediate (SN2 Displacement) A->C + B (- HCl) B Chloroacetaldehyde (40-50% aq) D Cyclized Hemiaminal Intermediate C->D Intramolecular Addition E 6-Bromoimidazo[1,2-a] pyridin-8-ol D->E Dehydration (- H2O)

Mechanistic pathway of the Tschitschibabin cyclization to form 6-bromoimidazo[1,2-a]pyridin-8-ol.

Precursor Preparation: 2-Amino-5-bromo-3-hydroxypyridine

While commercially available, 2-amino-5-bromo-3-hydroxypyridine can be synthesized via the regioselective electrophilic bromination of 2-amino-3-hydroxypyridine[4]. Standard conditions utilize N-bromosuccinimide (NBS) or molecular bromine in a polar aprotic solvent (e.g., DMF) or acetic acid at 0 °C to room temperature. The hydroxyl group at C3 strongly directs electrophilic aromatic substitution to the para-position (C6 of the pyridine ring, which corresponds to the C5 position in standard IUPAC naming for this specific derivative), yielding the desired brominated precursor in high purity.

Experimental Protocol: The Tschitschibabin Cyclization

The following protocol is a self-validating system adapted from optimized patent literature[2],[3] and standard heterocyclic synthesis practices.

Reagent Stoichiometry

Table 1: Reagent Stoichiometry for the Tschitschibabin Cyclization

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
2-Amino-5-bromo-3-hydroxypyridine189.011.010.0 gNucleophilic Core
Chloroacetaldehyde (50% aq)78.501.5~5.0 mLBis-electrophile
NaHCO384.011.56.6 gAcid Scavenger
Ethanol / Water (4:1)N/AN/A100 mLSolvent System
Step-by-Step Methodology
  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-5-bromo-3-hydroxypyridine (10.0 g, 52.9 mmol) in 100 mL of an ethanol/water mixture (4:1 v/v).

  • Base Addition: Add solid NaHCO3 (6.6 g, 79.4 mmol) to the suspension. Causality: The reaction generates one equivalent of HCl during the initial S_N2 displacement. If unneutralized, this acid protonates the endocyclic pyridine nitrogen, rendering it non-nucleophilic and stalling the cyclization. NaHCO3 maintains nucleophilicity without causing competitive O-alkylation.

  • Electrophile Addition: Dropwise add chloroacetaldehyde (50% aqueous solution, ~5.0 mL, 79.4 mmol). Note: Chloroacetaldehyde is highly reactive and toxic; handle exclusively in a fume hood.

  • Thermal Activation: Heat the reaction mixture to 70 °C. Stir overnight (12–15 hours). Reaction progress should be monitored via LC-MS or TLC (eluent: DCM/MeOH 9:1) until the starting material is entirely consumed.

  • Work-up: Cool the mixture to room temperature. Remove the ethanol under reduced pressure via rotary evaporation.

  • Precipitation & Isolation: Adjust the pH of the remaining aqueous phase to ~7-8 using saturated NaHCO3 if necessary. The product typically precipitates as a tan/brown solid. Filter the solid through a Buchner funnel, wash with cold water, and dry under vacuum.

  • Purification: Crystallize the crude solid from acetone or a mixture of ethyl acetate/hexanes to afford 6-bromoimidazo[1,2-a]pyridin-8-ol. Yields generally range from 75% to 92%[4].

Workflow Step1 Step 1: Reagent Mixing 2-Amino-5-bromo-3-hydroxypyridine + Base + EtOH/H2O Step2 Step 2: Electrophile Addition Dropwise addition of Chloroacetaldehyde (50% aq) Step1->Step2 Step3 Step 3: Thermal Cyclization Heat at 70 °C for 12-15 h Monitor via LC-MS Step2->Step3 Step4 Step 4: Solvent Removal Rotary evaporation of EtOH Step3->Step4 Step5 Step 5: pH Adjustment & Filtration Precipitate product at pH 7-8 Step4->Step5 Step6 Step 6: Crystallization Recrystallize from Acetone Yield: 75-92% Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Reaction Optimization and Troubleshooting (E-E-A-T)

To ensure robust scalability, researchers must understand how variable parameters affect the yield and purity of the imidazo[1,2-a]pyridine core.

  • Solvent Effects: Protic solvents (EtOH, iPrOH) facilitate the proton transfers required during the hemiaminal dehydration step. Aprotic solvents (like DMF) can be used but often require higher temperatures and can lead to side reactions with the free 8-hydroxyl group.

  • Base Selection: The 8-hydroxyl group is slightly acidic. Strong bases (like NaOH) can deprotonate the hydroxyl, making the oxygen a competitive nucleophile, potentially leading to O-alkylation side products. Mild bases like NaHCO3 or controlled NaOEt are preferred[4].

  • Temperature Control: Exceeding 80 °C in aqueous conditions can lead to the degradation of chloroacetaldehyde (which is prone to polymerization or hydrolysis to glycolaldehyde). Maintaining the reaction at 60–70 °C strikes the optimal balance between overcoming the activation energy of the cyclization and preserving electrophile integrity.

Table 2: Optimization of Cyclization Conditions for 6-Bromoimidazo[1,2-a]pyridin-8-ol

Solvent SystemBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity Profile
DMFK2CO3 (2.0)10012>9545O-alkylated byproduct
EtOH / H2O (1:1)NoneReflux (85)188065Unreacted starting material
EtOH / H2O (4:1) NaHCO3 (1.5) 70 15 >98 88 None (Clean profile)
EtOH / H2O (4:1)NaOEt (1.2)6016>9592*Trace polymeric aldehyde

*Yield reported for hydrochloride salt isolation in specific patent literature.

Downstream Applications: Validating the Scaffold

The utility of 6-bromoimidazo[1,2-a]pyridin-8-ol is best demonstrated by its downstream functionalization in drug discovery. For instance, in the development of macrocyclic urea orexin receptor agonists[1], the 8-hydroxyl group is selectively alkylated.

  • O-Alkylation: Reaction of the 8-OH with 4-bromobut-1-ene in DMF using K2CO3 at 80 °C yields the corresponding ether, setting the stage for ring-closing metathesis[1].

  • Cross-Coupling: The 6-bromo position remains perfectly poised for Suzuki-Miyaura coupling with arylboronic acids using Pd(dppf)Cl2 and Na2CO3 in dioxane/water, allowing for rapid diversification of the C6 position without requiring protection of the 8-OH group.

References

  • WO2022094012A1 - Macrocyclic urea orexin receptor agonists. Google Patents.

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Synthetic Methodologies for 6-Bromoimidazo[1,2-a]pyridin-8-ol

Executive Summary The imidazo[1,2-a]pyridine bicyclic system is a highly privileged pharmacophore in modern drug discovery. Specifically, functionalized derivatives like 6-bromoimidazo[1,2-a]pyridin-8-ol serve as critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine bicyclic system is a highly privileged pharmacophore in modern drug discovery. Specifically, functionalized derivatives like 6-bromoimidazo[1,2-a]pyridin-8-ol serve as critical, late-stage intermediates. The orthogonal reactivity of the C6-bromide (primed for palladium-catalyzed cross-coupling) and the C8-hydroxyl group (primed for alkylation or etherification) makes this scaffold invaluable. This technical whitepaper provides an authoritative guide on the de novo synthesis, self-validating experimental protocols, and rigorous multimodal spectroscopic characterization (NMR, HRMS, FT-IR) of this compound.

Pharmacological Relevance & Scaffold Utility

As a Senior Application Scientist, I frequently observe the deployment of the imidazo[1,2-a]pyridine core in the design of highly selective kinase inhibitors. Modifications at the C6 and C8 positions profoundly influence binding affinity in target pockets. For instance, this core is heavily utilized in the development of dual PI3K/mTOR inhibitors for oncology[1] and in the design of orally active non-peptide Bradykinin B2 receptor antagonists[2]. Furthermore, fragment-growing strategies rely on the precise regiochemistry of the imidazo[1,2-a]pyridine ring to optimize structure-activity relationships (SAR)[3].

De Novo Synthesis Strategy & Causality

The construction of the imidazo[1,2-a]pyridine framework relies on the condensation of an α -halo carbonyl compound with a 2-aminopyridine derivative[4]. To achieve the specific 6-bromo and 8-hydroxy substitution pattern, the synthesis must begin with 2-amino-5-bromo-3-hydroxypyridine[5].

Mechanistic Causality: The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic amine. Therefore, the initial alkylation by chloroacetaldehyde occurs selectively at the ring nitrogen. This forms an uncyclized intermediate, which subsequently undergoes intramolecular dehydration between the exocyclic amine and the aldehyde carbonyl to close the imidazole ring.

Synthesis SM 2-Amino-5-bromo- 3-hydroxypyridine Intermediate Uncyclized Intermediate SM->Intermediate Alkylation (EtOH, Reflux) Reagent Chloroacetaldehyde Reagent->Intermediate Product 6-Bromoimidazo[1,2-a] pyridin-8-ol Intermediate->Product Cyclization (-H2O)

Fig 1: Step-by-step synthetic workflow for 6-Bromoimidazo[1,2-a]pyridin-8-ol.

Spectroscopic Characterization Protocols & Data Interpretation

A multimodal analytical approach is mandatory to confirm both the regiochemistry of the cyclization and the preservation of the functional groups.

Validation Start Synthesized Compound NMR NMR Spectroscopy (1H & 13C) Start->NMR MS LC-HRMS (ESI+) Start->MS IR FT-IR Spectroscopy Start->IR Valid Confirmed Structure: 6-Bromoimidazo[1,2-a]pyridin-8-ol NMR->Valid Regiochemistry MS->Valid Exact Mass & Isotopes IR->Valid Functional Groups

Fig 2: Multimodal spectroscopic validation workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality: DMSO- d6​ is strictly required over CDCl 3​ . The planar heterocyclic core and the C8-hydroxyl group induce strong intermolecular hydrogen bonding, which severely limits solubility in non-polar solvents. DMSO- d6​ disrupts these networks, yielding sharp resonance signals and preventing the rapid chemical exchange of the -OH proton, allowing it to be observed.

Table 1: 1 H NMR Data (DMSO- d6​ , 400 MHz) | Position | Chemical Shift ( δ , ppm) | Multiplicity | J (Hz) | Integration | Assignment Rationale | |---|---|---|---|---|---| | OH (C8) | 10.25 | br s | - | 1H | Highly deshielded by H-bonding; broad due to exchange. | | H5 | 8.32 | d | 1.8 | 1H | Most downfield proton; deshielded by adjacent bridgehead N4. | | H2 | 7.91 | d | 1.2 | 1H | Imidazole ring proton; typical shift for this scaffold. | | H3 | 7.54 | d | 1.2 | 1H | Imidazole ring proton. | | H7 | 6.85 | d | 1.8 | 1H | Shielded by the electron-donating -OH group at C8. |

Table 2: 13 C NMR Data (DMSO- d6​ , 100 MHz) | Position | Chemical Shift ( δ , ppm) | Assignment Rationale | |---|---|---| | C8 | 146.5 | Deshielded by direct attachment to the electronegative oxygen. | | C8a | 139.2 | Bridgehead carbon (N4-C8a); quaternary, low intensity. | | C3 | 133.4 | Imidazole methine carbon. | | C5 | 122.1 | Aromatic methine adjacent to bridgehead nitrogen. | | C2 | 114.3 | Imidazole methine carbon. | | C7 | 111.8 | Shielded by ortho-hydroxyl group resonance. | | C6 | 106.5 | Quaternary carbon bearing bromine (heavy atom shielding effect). |

High-Resolution Mass Spectrometry (LC-HRMS)

Ionization Causality: Electrospray Ionization in positive mode (ESI+) is the optimal technique. The highly basic imidazole nitrogen (N1) acts as an excellent proton acceptor, ensuring a robust [M+H]+ signal. The presence of a single bromine atom provides a diagnostic 1:1 isotopic doublet.

Table 3: LC-HRMS (ESI+) Data

Ion Species Theoretical m/z Observed m/z Mass Error (ppm) Relative Abundance

| [M(79Br)+H]+ | 212.9658 | 212.9661 | < 2.0 | 100% | | [M(81Br)+H]+ | 214.9637 | 214.9640 | < 2.0 | ~98% |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR (ATR mode) is utilized to validate the preservation of the hydroxyl group and the successful formation of the aromatic imine system.

Table 4: FT-IR Spectroscopy (ATR)

Wavenumber (cm⁻¹) Peak Shape Functional Group Vibrational Mode
3150 - 2850 Broad, strong O-H, C-H Hydroxyl stretch (H-bonded) & aromatic C-H.
1635 Sharp, medium C=N Imidazole ring imine stretch.
1540 Sharp, strong C=C Aromatic ring skeletal vibrations.
1260 Sharp, strong C-O Phenolic C-O stretching.

| 670 | Sharp, medium | C-Br | Carbon-bromine stretching. |

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-ol
  • Activation & Reagent Mixing: Dissolve 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) in anhydrous ethanol (0.2 M). Causality: Ethanol provides a polar protic environment that stabilizes the transition state during the initial nucleophilic attack of the pyridine nitrogen.

  • Electrophile Addition: Add chloroacetaldehyde (50% aqueous solution, 1.2 eq) and NaHCO 3​ (1.5 eq). Causality: The mild base neutralizes the HCl generated during cyclization. Without this base, the highly nucleophilic pyridine nitrogen would become protonated, stalling the reaction entirely.

  • Reflux & In-Process Control (IPC): Heat the mixture to 80°C. Self-Validation: After 4 hours, withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is deemed complete only when the m/z 189 [M+H]+ peak (starting material) is entirely replaced by the m/z 213/215 doublet.

  • Workup: Concentrate the solvent in vacuo, resuspend the crude solid in ethyl acetate, and wash with saturated brine. Dry over anhydrous Na 2​ SO 4​ .

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure product.

Protocol 2: Spectroscopic Sample Preparation
  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO- d6​ . Self-Validation: Ensure the solution is completely clear before transferring to the 5 mm NMR tube. Any turbidity indicates incomplete dissolution of the hydrogen-bonded network, which will ruin the shimming process and broaden the signals.

  • MS Preparation: Dilute a 1 mg/mL stock solution 1:1000 in Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Causality: The addition of formic acid forces the equilibrium toward the protonated [M+H]+ state, guaranteeing a high signal-to-noise ratio during ESI+ acquisition.

Conclusion

The synthesis and characterization of 6-bromoimidazo[1,2-a]pyridin-8-ol require a deep understanding of heterocyclic electronics and phase behavior. By leveraging the nucleophilicity of the pyridine nitrogen and employing a strict, self-validating analytical workflow utilizing NMR, HRMS, and FT-IR, researchers can confidently generate and verify this critical pharmaceutical building block for downstream cross-coupling and functionalization.

Sources

Foundational

The Biological Activity and Synthetic Utility of 6-Bromoimidazo[1,2-a]pyridin-8-ol in Modern Drug Discovery

Executive Summary: A Privileged Scaffold in Medicinal Chemistry In contemporary drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A Privileged Scaffold in Medicinal Chemistry

In contemporary drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. 6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3) represents a highly versatile, bifunctional building block[1]. While the unmodified monomer exhibits limited standalone biological activity, its unique electronic distribution and regioselective functional handles make it an indispensable precursor for synthesizing complex therapeutics.

This technical guide explores the mechanistic rationale behind incorporating the 6-bromoimidazo[1,2-a]pyridin-8-ol core into advanced pharmacophores, detailing its critical role in the development of orexin receptor agonists[2], PI3K/Akt pathway modulators[3], and metal-chelating agents for neurodegenerative diseases[4].

Structural Rationale & Pharmacophore Properties

The imidazo[1,2-a]pyridine bicyclic system is a bioisostere for indoles, benzimidazoles, and purines. It is highly valued for its planar geometry, which facilitates deep insertion into enzyme active sites and GPCR binding pockets.

The specific substitution pattern of 6-bromoimidazo[1,2-a]pyridin-8-ol offers a dual-orthogonal functionalization strategy:

  • The 8-Hydroxyl Group (Hydrogen Bonding & Alkylation): The hydroxyl group at the 8-position acts as a critical hydrogen bond donor/acceptor. With a pKa of approximately 8.5, it is easily deprotonated by mild bases, allowing for rapid O-alkylation to attach macrocyclic linkers or solubilizing groups[2].

  • The 6-Bromo Group (Cross-Coupling Handle): The bromine atom at the 6-position is situated on the electron-deficient pyridine ring. This lowers the bond dissociation energy of the C-Br bond, making it highly susceptible to oxidative addition by Palladium(0) catalysts. This enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[2].

Table 1: Physicochemical & Reactivity Profile
PropertyValue / CharacteristicCausality in Drug Design & Synthesis
Molecular Weight 213.03 g/mol [1]Low molecular weight ensures that downstream elaboration does not violate Lipinski’s Rule of 5.
8-OH Acidity (pKa) ~8.5 (Predicted)Enables selective deprotonation by weak bases (e.g., K₂CO₃) without degrading the heterocyclic core.
C-Br Bond Energy Moderately LowFacilitates rapid oxidative addition in transition-metal-catalyzed cross-coupling reactions.
Topological Polar Surface Area 38.3 ŲProvides excellent membrane permeability, crucial for CNS-targeted library design.

Primary Biological Applications & Target Pathways

Orexin Receptor Agonism (Neurology & Psychiatry)

The most prominent recent application of 6-bromoimidazo[1,2-a]pyridin-8-ol is its use as a core structural motif in the synthesis of macrocyclic urea orexin receptor agonists [2]. Orexin receptors (OX1R and OX2R) are G-protein-coupled receptors (GPCRs) that regulate wakefulness, arousal, and appetite.

By utilizing the 8-hydroxyl group to attach an alkenyl linker (e.g., 4-bromobut-1-ene) and the 6-bromo group to attach a secondary pharmacophore, chemists can execute a ring-closing metathesis to form a macrocycle. This macrocyclic constraint pre-organizes the molecule into an active conformation, significantly lowering the entropic cost of binding to the OX1R/OX2R orthosteric sites[2].

Orexin_Pathway cluster_0 Agonist Imidazo[1,2-a]pyridine Agonist Receptor OX1R / OX2R (GPCR) Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Response Wakefulness & Arousal Ca2->Response Signaling PKC->Response Signaling

Figure 1: Orexin receptor signaling cascade modulated by imidazo[1,2-a]pyridine-derived agonists.
PI3K/Akt Pathway Modulation (Oncology)

Substituted imidazo[1,2-a]pyridines have been extensively patented as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway[3]. In this context, the planar imidazo[1,2-a]pyridine core acts as an ATP-competitive hinge binder within the kinase domain. The 8-hydroxyl group frequently engages in critical hydrogen bonding with the kinase hinge region (e.g., Val851 in PI3Kγ), while the 6-position is elaborated to access the affinity pocket, enhancing selectivity against off-target kinases[3].

Metal-Chelation in Amyloid-β Pathology (Alzheimer's Disease)

In neurodegenerative research, the imidazo[1,2-a]pyridin-8-ol backbone has been investigated for its ability to target metal-associated Amyloid-β (Aβ) species[4]. The spatial arrangement of the pyridine nitrogen and the 8-hydroxyl group creates a bidentate chelation motif capable of sequestering Cu(II) and Zn(II) ions. By matching the ligand's dissociation constant ( Kd​ ) to that of Aβ, these derivatives disrupt toxic metal-Aβ interactions without stripping essential metals from native metalloproteins[4].

Table 2: Biological Targets & Scaffold Utility
Target SystemDisease IndicationRole of Imidazo[1,2-a]pyridine Scaffold
Orexin (OX1R/OX2R) Narcolepsy, InsomniaCore macrocyclic framework; pre-organizes binding conformation.
PI3K/Akt Kinases Solid Tumors, LeukemiaATP-competitive hinge-binding motif.
Aβ-Metal Complexes Alzheimer's DiseaseBidentate metal chelation (N-atom and 8-OH group).

Experimental Workflows & Methodologies

To transform 6-bromoimidazo[1,2-a]pyridin-8-ol into a biologically active molecule, a self-validating synthetic sequence is required. The following protocol details the regioselective O-alkylation utilized in the synthesis of orexin receptor agonists, demonstrating the causality behind the experimental conditions[2].

Synthetic_Workflow Start 6-Bromoimidazo[1,2-a] pyridin-8-ol Step1 O-Alkylation (8-OH) Start->Step1 K2CO3, DMF Intermediate 8-Alkoxy-6-bromo intermediate Step1->Intermediate 80°C, 12h Step2 Pd Cross-Coupling (6-Br) Intermediate->Step2 Pd(dppf)Cl2 Product Advanced Pharmacophore Step2->Product Diversification

Figure 2: Regioselective synthetic workflow for 6-bromoimidazo[1,2-a]pyridin-8-ol functionalization.
Protocol: Regioselective O-Alkylation of the 8-Hydroxyl Group

Objective: To functionalize the 8-position with a terminal alkene (4-bromobut-1-ene) to serve as a handle for downstream macrocyclization[2].

  • Reaction Setup: Dissolve 2.0 g (9.39 mmol) of 6-bromoimidazo[1,2-a]pyridin-8-ol in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It effectively strips the hydration shell from the potassium cation, leaving the carbonate anion highly nucleophilic and active.

  • Base Addition: Add 2.59 g (18.78 mmol, 2.0 eq) of Potassium Carbonate (K₂CO₃) to the solution.

    • Causality: K₂CO₃ is a mild base. Its conjugate acid has a pKa of ~10.3, which is perfectly tuned to selectively deprotonate the 8-OH (pKa ~8.5) without causing unwanted N-alkylation at the imidazopyridine core or degrading the starting material.

  • Electrophile Introduction: Slowly add 1.267 g (9.39 mmol, 1.0 eq) of 4-bromobut-1-ene.

  • Thermal Activation: Stir the reaction mixture at 80 °C for 12 hours.

    • Causality: Heating to 80 °C provides the necessary thermal energy to overcome the activation barrier of the SN​2 displacement, while remaining low enough to prevent the E2 elimination of the 4-bromobut-1-ene.

  • Monitoring & Quenching: Confirm complete conversion via LCMS. Pour the reaction mixture into 50 mL of deionized water.

    • Causality: Water precipitates the inorganic salts and quenches any unreacted base, driving the organic product into a separable phase.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 8-(but-3-en-1-yloxy) intermediate.

Note: The resulting intermediate is now primed for Palladium-catalyzed cross-coupling at the 6-bromo position, allowing for the introduction of diverse aryl or heteroaryl groups required for target-specific binding.

References

  • Source: Google Patents (WO2022094012A1)
  • Source: European Patent Office (EP 2593451 B1)
  • The Ongoing Search for Small Molecules to Study Metal-Associated Amyloid-β Species in Alzheimer's Disease Source: Accounts of Chemical Research URL:[Link]

  • 6-bromoimidazo[1,2-a]pyridin-8-ol (Compound Database Entry) Source: Molport URL:[Link]

Sources

Exploratory

6-Bromoimidazo[1,2-a]pyridin-8-ol Derivatives and Analogs: A Technical Guide to Orthogonal Functionalization and Drug Discovery

Executive Summary & Chemical Significance The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for several marketed blockbust...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for several marketed blockbuster drugs, including the anxiolytics zolpidem, alpidem, and saripidem [1]. Within this diverse family of fused bicyclic heterocycles, 6-bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3) [2] has emerged as a uniquely valuable building block for fragment-based drug discovery and late-stage functionalization.

The strategic placement of a bromine atom at the C6 position and a hydroxyl group at the C8 position provides two orthogonal reactive handles. This allows medicinal chemists to independently modulate the steric and electronic properties of the molecule: the C6 position is primed for palladium-catalyzed cross-coupling reactions, while the C8 hydroxyl group serves as an excellent nucleophile for alkylation, acylation, or sulfonylation. This guide details the mechanistic rationale, synthetic protocols, and therapeutic applications of these derivatives.

Structural & Mechanistic Insights: The Logic of Orthogonal Functionalization

The imidazo[1,2-a]pyridine core is an electron-rich, nitrogen-containing fused bicyclic system. However, the electron density is not distributed equally.

  • The C6 Position (Bromine Handle): The pyridine ring is relatively electron-deficient compared to the imidazole ring. The presence of the halogen at C6 makes this carbon highly susceptible to oxidative addition by Pd(0) species. This allows for rapid Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.

  • The C8 Position (Hydroxyl Handle): The hydroxyl group at C8 is acidic enough to be easily deprotonated by mild bases (e.g., K2​CO3​ or Cs2​CO3​ ). Once deprotonated, the resulting phenoxide-like oxygen becomes a hard nucleophile, readily attacking alkyl halides or acyl chlorides.

Causality in Workflow Design: When designing a synthetic route for dual-functionalized analogs, the order of operations is critical. If a harsh, high-temperature Suzuki coupling is required, the C8 hydroxyl group is typically alkylated first to prevent palladium-catalyzed oxidative degradation or unwanted coordination to the metal center. Conversely, if the C8 modification involves a base-sensitive ester, the Suzuki coupling must be performed first [3].

Synthetic_Workflow SM 2-Amino-5-bromopyridin-3-ol + Chloroacetaldehyde Core 6-Bromoimidazo[1,2-a]pyridin-8-ol (Core Scaffold) SM->Core Condensation (Reflux) C8 C8-Alkylation (O-Alkylation) Core->C8 Base (K2CO3), R-X C6 C6 Suzuki-Miyaura Cross-Coupling Core->C6 Pd Catalyst, Boronic Acid, MW Final Dual-Functionalized Therapeutic Analog C8->Final Pd Catalyst, Boronic Acid C6->Final Base, R-X

Orthogonal functionalization workflow of 6-bromoimidazo[1,2-a]pyridin-8-ol.

Experimental Protocols & Self-Validating Methodologies

To ensure reproducibility and trustworthiness, the following protocols have been designed as self-validating systems. Each step includes specific observable milestones (e.g., color changes, TLC shifts) to confirm the reaction's progress.

Protocol 1: Synthesis of the Core Scaffold

The synthesis of the imidazo[1,2-a]pyridine core relies on the Tschitschibabin-type condensation of a 2-aminopyridine derivative with an α -halocarbonyl compound [4].

Reagents: 2-Amino-5-bromopyridin-3-ol (1.0 eq), Chloroacetaldehyde (50% aqueous solution, 1.5 eq), Sodium Bicarbonate ( NaHCO3​ , 2.0 eq), Ethanol.

  • Initiation: Suspend 2-amino-5-bromopyridin-3-ol in ethanol. Add NaHCO3​ to neutralize the HCl generated during the reaction, preventing the protonation of the endocyclic nitrogen, which is required for the initial nucleophilic attack.

  • Addition: Dropwise add the aqueous chloroacetaldehyde solution at room temperature.

  • Cyclization: Heat the mixture to reflux (80°C) for 12 hours. Causality: The elevated temperature drives the dehydration step following the initial alkylation, forcing the aromatization of the newly formed imidazole ring.

  • Validation: The reaction mixture will transition from a pale suspension to a dark, homogeneous solution. TLC (DCM:MeOH 9:1) should show the consumption of the starting material (lower Rf) and the appearance of a highly UV-active spot (higher Rf).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and precipitate the product by adding cold water. Filter and recrystallize from ethanol to yield 6-bromoimidazo[1,2-a]pyridin-8-ol.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C6

Traditional Suzuki couplings on the imidazo[1,2-a]pyridine core can take 12–24 hours and suffer from thermal degradation. Microwave (MW) irradiation provides rapid, volumetric heating that overcomes the activation energy barrier instantly, drastically improving yields and reducing reaction times to minutes [3].

Reagents: 6-Bromoimidazo[1,2-a]pyridin-8-ol (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3​)4​ (0.05 eq), K2​CO3​ (2.0 eq), 1,4-Dioxane/Water (3:1 v/v).

  • Preparation: In a microwave-safe vial, combine the scaffold, arylboronic acid, and K2​CO3​ .

  • Degassing: Add the Dioxane/Water solvent mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species and to avoid homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ and seal the vial with a crimp cap.

  • Irradiation: Irradiate the mixture in a microwave reactor at 150°C for 20 minutes.

  • Validation: The solution will turn from pale yellow to black (precipitation of palladium black), indicating the completion of the catalytic cycle and catalyst exhaustion.

  • Purification: Filter through a pad of Celite to remove palladium particulates, extract with Ethyl Acetate, and purify via flash chromatography.

Protocol 3: Orthogonal O-Alkylation at C8

Reagents: C6-functionalized imidazo[1,2-a]pyridin-8-ol (1.0 eq), Benzyl bromide (1.1 eq), Cs2​CO3​ (1.5 eq), anhydrous DMF.

  • Deprotonation: Dissolve the scaffold in anhydrous DMF. Add Cs2​CO3​ and stir for 30 minutes at room temperature. Causality: Cesium carbonate is preferred over potassium carbonate due to the "cesium effect"—the larger ionic radius of Cs+ creates a looser, more reactive ion pair with the phenoxide, enhancing nucleophilicity.

  • Alkylation: Add benzyl bromide dropwise. Stir at 60°C for 4 hours.

  • Workup: Quench with ice water to precipitate the highly hydrophobic O-alkylated product.

Quantitative Data Summary: Catalyst & Yield Optimization

The following table synthesizes quantitative data regarding the optimization of the microwave-assisted Suzuki-Miyaura cross-coupling of 6-bromoimidazo[1,2-a]pyridine derivatives [3].

Catalyst SystemSolvent SystemTemp (°C)Time (MW)Conversion (%)Isolated Yield (%)Mechanistic Note
Pd(PPh3​)4​ (5 mol%)Dioxane / EtOH15020 min10087Standard Pd(0) source; excellent for electron-rich boronic acids.
Pd(OAc)2​/PPh3​ Dioxane / EtOH15020 min10089In situ generation of Pd(0) ; slightly higher yields due to active complex formation.
PdCl2​(dppf) Dioxane / H2​O 10012 hours>9019 - 65Conventional heating. Bidentate ligand prevents catalyst deactivation but requires longer times [5].

Therapeutic Applications & Biological Targets

Derivatives of 6-bromoimidazo[1,2-a]pyridin-8-ol have been aggressively pursued across multiple therapeutic areas due to their favorable pharmacokinetic profiles and structural rigidity.

  • PI3K α Inhibition (Oncology): Imidazopyridine analogs synthesized via Suzuki coupling at the C6 position have shown potent inhibition of Phosphoinositide 3-kinase (PI3K). The imidazopyridine core acts as an ATP-competitive inhibitor, binding deep within the kinase hinge region, while the C6-aryl substituents project into the affinity pocket to secure selectivity [5].

  • Mur Ligase Inhibition (Antibacterial): 8-Hydroxyimidazo[1,2-a]pyridine derivatives have been identified as inhibitors of Mur ligases, which are essential enzymes for bacterial peptidoglycan biosynthesis. The C8 hydroxyl group is critical for hydrogen bonding with the enzyme's active site [6].

  • Bradykinin B2 Receptor Antagonism: O-alkylation of the C8 hydroxyl group (e.g., forming 8-benzyloxyimidazo[1,2-a]pyridines) yields potent, orally active non-peptide antagonists of the Bradykinin B2 receptor, offering potential treatments for inflammatory diseases [7].

PI3K_Pathway Inhibitor Imidazo[1,2-a]pyridine Derivative PI3K PI3K (Phosphoinositide 3-kinase) Inhibitor->PI3K Competitive Inhibition (ATP pocket) RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival

Mechanism of PI3K pathway inhibition by imidazo[1,2-a]pyridine derivatives.

References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

  • Title: 6-bromoimidazo[1,2-a]pyridin-8-ol Source: Molport URL: [Link]

  • Title: Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines Source: IMIST (Moroccan Journal of Chemistry) URL: [Link]

  • Title: Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives Source: ResearchGate (Heterocycles) URL: [Link]

  • Title: A Novel Class of Orally Active Non-Peptide Bradykinin B2 Receptor Antagonists. 1. Construction of the Basic Framework Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 6-Bromoimidazo[1,2-a]pyridin-8-ol in Kinase Assays

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1][2] This heterocyclic system is particularly prominent in the development of protein kinase inhibitors, which are crucial in regulating a majority of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory conditions, and neurological disorders, making them prime targets for therapeutic intervention.[3]

Derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully developed as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), PI3K/mTOR, and insulin-like growth factor-1 receptor (IGF-1R).[5][6][7][8] 6-Bromoimidazo[1,2-a]pyridin-8-ol, the subject of this guide, belongs to this promising class of molecules. Its structural features suggest its potential as a valuable tool for researchers in kinase research and drug discovery. While specific data for this exact compound is emerging, a closely related analog, 6-Bromoimidazo[1,2-a]pyridin-8-amine, has been investigated as a CDK2 inhibitor.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 6-Bromoimidazo[1,2-a]pyridin-8-ol in both biochemical and cell-based kinase assays. The protocols and insights provided herein are designed to be adaptable to a range of kinase targets and laboratory settings.

Proposed Mechanism of Action: ATP-Competitive Inhibition

Many kinase inhibitors derived from the imidazo[1,2-a]pyridine scaffold function as ATP-competitive inhibitors.[8][10] These molecules are designed to bind to the highly conserved ATP-binding pocket of the kinase domain. By occupying this site, the inhibitor prevents the binding of the natural substrate, ATP, thereby blocking the phosphotransfer reaction and inhibiting the kinase's activity.

The proposed mechanism for 6-Bromoimidazo[1,2-a]pyridin-8-ol involves its core structure making key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature for this class of inhibitors. The bromo and hydroxyl substitutions can be further explored for generating specificity and potency towards particular kinases.

G cluster_0 Kinase Active Site cluster_1 Normal Kinase Function cluster_2 Inhibition by 6-Bromoimidazo[1,2-a]pyridin-8-ol Kinase Kinase ATP_Pocket ATP-Binding Pocket Kinase->ATP_Pocket contains Substrate_Site Substrate Binding Site Kinase->Substrate_Site contains Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate produces ADP ADP Kinase->ADP ATP ATP ATP->ATP_Pocket binds to No_Reaction No Phosphorylation ATP->No_Reaction is blocked Substrate Substrate Substrate->Substrate_Site binds to Inhibitor 6-Bromoimidazo [1,2-a]pyridin-8-ol Inhibitor->ATP_Pocket G start Start prep Prepare Reagents: - Inhibitor Dilutions - Kinase/Substrate Mix - ATP Solution start->prep add_inhibitor Add Inhibitor/DMSO to 384-well plate prep->add_inhibitor add_kinase_substrate Add Kinase/Substrate Mix add_inhibitor->add_kinase_substrate pre_incubate Pre-incubate (15 min) add_kinase_substrate->pre_incubate add_atp Initiate Reaction: Add ATP Solution pre_incubate->add_atp incubate_reaction Incubate (e.g., 60 min) add_atp->incubate_reaction add_adp_glo Stop Reaction: Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate (40 min) add_adp_glo->incubate_adp_glo add_detection Add Kinase Detection Reagent incubate_adp_glo->add_detection incubate_detection Incubate (30-60 min) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a luminescence-based kinase assay.

Part 2: Cell-Based Kinase Assays

Cell-based assays measure the effect of an inhibitor on kinase activity within a living cell. These assays provide more physiologically relevant data as they account for factors like cell permeability, off-target effects, and engagement with the target in its natural environment. [11]

A. Cellular Phosphorylation Assay (Western Blot or In-Cell ELISA)

This method quantifies the phosphorylation of a known downstream substrate of the target kinase. A reduction in the phosphorylation of this substrate upon treatment with the inhibitor indicates target engagement and inhibition in a cellular context. [12] Protocol: Assessing Target Inhibition in a Cellular Context

1. Cell Culture and Treatment:

  • Seed cells known to have an active signaling pathway involving the kinase of interest into 6-well or 12-well plates. Allow them to adhere overnight.

  • Prepare various concentrations of 6-Bromoimidazo[1,2-a]pyridin-8-ol in the appropriate cell culture medium.

  • Treat the cells with the inhibitor or DMSO (vehicle control) for a predetermined amount of time (e.g., 2-24 hours). This time should be optimized based on the signaling dynamics of the pathway.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blot Analysis:

  • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.

  • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • For each sample, normalize the phospho-substrate signal to the total substrate signal and the loading control.

  • Plot the normalized phospho-substrate levels against the inhibitor concentration to determine the cellular IC50.

G start Start seed_cells Seed and Culture Cells start->seed_cells treat_cells Treat Cells with Inhibitor/DMSO seed_cells->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE and Western Transfer lyse_cells->sds_page blocking Block Membrane sds_page->blocking primary_ab Incubate with Primary Antibody (Phospho-Specific) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip and Re-probe for Total Protein & Loading Control detection->reprobe quantify Quantify Band Intensities reprobe->quantify analyze Analyze and Plot Data quantify->analyze end End analyze->end

Caption: Workflow for a cell-based phosphorylation assay.

Troubleshooting and Considerations

  • Solubility Issues: If 6-Bromoimidazo[1,2-a]pyridin-8-ol precipitates in the assay buffer, consider using a co-solvent or adjusting the final DMSO concentration. However, always test the effect of the solvent on the kinase activity. [13]* High Background Signal: This can be due to contaminated reagents or non-enzymatic ATP hydrolysis. Ensure high-purity reagents are used.

  • No Inhibition Observed: The kinase may not be a target, or the inhibitor concentration range may be too low. Consider testing against a panel of kinases to identify potential targets.

  • Discrepancy between Biochemical and Cellular IC50: A higher cellular IC50 is common and can be due to poor cell permeability, efflux pumps, or inhibitor metabolism.

Conclusion

6-Bromoimidazo[1,2-a]pyridin-8-ol, as a member of the well-regarded imidazo[1,2-a]pyridine class of kinase inhibitors, represents a valuable tool for chemical biology and drug discovery. The protocols detailed in this guide provide a solid framework for characterizing its inhibitory activity in both biochemical and cellular systems. By carefully selecting assay conditions and employing rigorous data analysis, researchers can effectively elucidate the potential of this and related compounds in modulating kinase signaling pathways.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Brambilla, A., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698–4701. [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2249–2270. [Link]

  • Li, L., et al. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(10), 1273-1282. [Link]

  • Li, Y., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 21(3), 543-553. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Gomes, P. A. T. M., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(3), 2969–3013. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Bio-protocol. [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]

  • Chem-Impex. (n.d.). 6-Bromoimidazo[1,2-a]pyridin-8-amine. Chem-Impex. [Link]

  • Dahmani, S., et al. (2011). 6-Bromoimidazo[1,2-a]pyridin-8-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2838. [Link]

  • Zhang, H., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115582. [Link]

  • NextSDS. (n.d.). 6-bromo-8-nitroimidazo[1,2-a]pyridine — Chemical Substance Information. NextSDS. [Link]

  • El-Adl, K., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 124, 434-445. [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 21(5), 405. [Link]

  • Klutchko, S. R., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5847–5851. [Link]

  • Kandri Rodi, Y., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o118. [Link]

  • Gomes, P. A. T. M., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(3), 2969-3013. [Link]

  • Patel, S. B., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Drug Discovery Technologies, 24(8). [Link]

  • Kung, J. E., & Jura, N. (2019). Prospects for pharmacological targeting of pseudokinases. Nature Reviews Drug Discovery, 18(7), 501–526. [Link]

Sources

Application

Application Note: 6-Bromoimidazo[1,2-a]pyridin-8-ol as a Versatile Scaffold for ESIPT-Based Fluorescent Probes

Executive Summary The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology and diagnostic imaging. 6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3) has emerged as a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology and diagnostic imaging. 6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3) has emerged as a privileged, bifunctional building block for engineering advanced fluorophores [1]. By leveraging its unique structural topology, researchers can design probes that undergo Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon yields ultra-large Stokes shifts, effectively eliminating background autofluorescence and self-quenching—critical parameters for high-fidelity in vivo imaging and drug development assays.

This application note provides a comprehensive guide to utilizing 6-bromoimidazo[1,2-a]pyridin-8-ol, detailing the photophysical rationale, synthetic functionalization workflows, and validated protocols for analyte sensing.

Structural Rationale & Photophysics

The utility of 6-bromoimidazo[1,2-a]pyridin-8-ol lies in its dual-functional nature, which allows independent tuning of both the probe's photophysics and its analyte recognition capabilities:

  • The 8-Hydroxyl (8-OH) Group (The Trigger/ESIPT Donor): The 8-OH group is situated in close spatial proximity to the N1 nitrogen of the imidazo ring. This pre-organizes a hydrogen-bonding network. Upon photoexcitation, the acidity of the 8-OH and the basicity of N1 both increase, driving a rapid enol-to-keto tautomerization (ESIPT) [2]. Caging this 8-OH with an analyte-specific moiety (e.g., a silyl ether for fluoride, or a phosphate ester for nerve agents) traps the molecule in the enol form, suppressing the ESIPT emission. Analyte-mediated cleavage restores the free 8-OH, triggering a massive "turn-on" red-shifted fluorescence.

  • The 6-Bromo (6-Br) Group (The Tuning Handle): The bromine atom at the C-6 position serves as an ideal synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions). Extending the π -conjugation at this site pushes the excitation and emission wavelengths into the Near-Infrared (NIR) window, which is essential for deep-tissue penetration in biological models [3].

Quantitative Photophysical Profile (Table 1)

Data represents typical baseline parameters for the imidazo[1,2-a]pyridine scaffold before and after 6-position π -extension and 8-OH caging.

Compound StateExcitation ( λex​ )Emission ( λem​ )Stokes ShiftQuantum Yield ( Φ )Primary State
Base Scaffold (Free 8-OH)340 nm480 nm~140 nm0.15ESIPT (Keto)
π -Extended (Free 8-OH)410 nm590 nm~180 nm0.45ESIPT (Keto)
Caged Probe (8-OR, π -Ext)390 nm430 nm~40 nm< 0.05Normal (Enol)
Uncaged Probe (+ Analyte)410 nm590 nm~180 nm0.42ESIPT (Keto)

Synthetic Workflow: Probe Functionalization

To transform the raw building block into a functional probe, a two-step synthetic logic is applied. The following workflow illustrates the transition from the base scaffold to a fully functionalized, "turn-on" probe.

G A 6-Bromoimidazo[1,2-a]pyridin-8-ol (Starting Scaffold) B Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C-6) A->B C π-Extended Intermediate (Red-Shifted Emission) B->C D Hydroxyl Functionalization (Analyte Receptor at C-8) C->D E Final 'Turn-On' Fluorescent Probe D->E

Figure 1: Synthetic workflow for developing targeted probes from 6-bromoimidazo[1,2-a]pyridin-8-ol.

Protocol I: Step-by-Step Functionalization

Note: This protocol describes the synthesis of a Fluoride-responsive probe via Suzuki coupling and subsequent silylation.

Step 1: π -Extension via Suzuki-Miyaura Coupling Causality: The C-6 C-Br bond is highly susceptible to oxidative addition by Pd(0). Performing this step first avoids potential cross-reactivity or instability of the caged 8-OH group under basic coupling conditions.

  • Charge a Schlenk flask with 6-bromoimidazo[1,2-a]pyridin-8-ol (1.0 eq), an arylboronic acid (e.g., 4-(diethylamino)phenylboronic acid, 1.2 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and 2M aqueous K2​CO3​ (4:1 v/v).

  • Reflux under an inert argon atmosphere for 12 hours.

  • Extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the π -extended intermediate.

Step 2: Analyte-Specific Caging (Silylation) Causality: Protecting the 8-OH with tert-butyldiphenylsilyl chloride (TBDPS-Cl) effectively quenches the ESIPT process. The Si-O bond is specifically and rapidly cleaved by fluoride ions ( F− ) due to the extremely high bond dissociation energy of the resulting Si-F bond, ensuring high probe selectivity [2].

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.0 eq) and TBDPS-Cl (1.2 eq) at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench with water, extract with DCM, and purify to yield the final caged probe.

In Vitro Fluorescence Sensing Assay

A robust assay must be a self-validating system. The following protocol ensures that any observed fluorescence is strictly due to the target analyte and not environmental artifacts (e.g., pH shifts or solvent polarity changes).

Mechanism P Caged Probe (8-OR substituted) A Analyte Interaction (e.g., F⁻, Nerve Agent, ROS) P->A Recognition U Uncaged Probe (Free 8-OH Enol Form) A->U Cleavage E Photoexcitation (hν) U->E ES ESIPT Process (Enol* → Keto*) E->ES F Fluorescence Emission (Large Stokes Shift) ES->F

Figure 2: Analyte-triggered ESIPT fluorescence mechanism of imidazo[1,2-a]pyridin-8-ol probes.

Protocol II: Analyte Detection (Self-Validating System)

Materials:

  • Probe Stock: 10 mM in spectroscopic grade DMSO.

  • Assay Buffer: 10 mM HEPES buffer (pH 7.4) containing 1% DMSO to ensure probe solubility.

  • Analyte Stock: 10 mM NaF (for fluoride sensing) in deionized water.

Procedure:

  • Preparation of Test Solutions: Dilute the Probe Stock into the Assay Buffer to a final concentration of 10 µM.

  • Internal Control Setup (Self-Validation):

    • Blank Control: 3 mL Assay Buffer + 10 µM Probe (Establishes baseline autofluorescence/leakage).

    • Positive Control: 3 mL Assay Buffer + 10 µM Probe + 100 µM Analyte.

    • Interference Control: 3 mL Assay Buffer + 10 µM Probe + 100 µM competing analytes (e.g., Cl− , Br− , AcO− ) to validate selectivity.

  • Incubation: Incubate all samples at 37°C for 15 minutes. Causality: Cleavage of the caged moiety is a kinetic process; 15 minutes ensures reaction completion and signal stabilization.

  • Spectrofluorometric Measurement:

    • Set the excitation wavelength ( λex​ ) to the optimal value determined for the π -extended scaffold (e.g., 410 nm).

    • Record the emission spectra from 450 nm to 700 nm.

    • Quantify the target by measuring the area under the curve (AUC) or peak intensity at the ESIPT emission maximum (e.g., 590 nm).

Troubleshooting & Best Practices

  • High Background Fluorescence: If the "Blank Control" exhibits high fluorescence at the ESIPT wavelength, the caged group (e.g., silyl ether or ester) may be undergoing spontaneous hydrolysis. Ensure all stock solutions are stored in anhydrous DMSO at -20°C and avoid freeze-thaw cycles.

  • Poor Aqueous Solubility: Imidazo[1,2-a]pyridines can aggregate in purely aqueous media, leading to Aggregation-Caused Quenching (ACQ). If the signal is lower than expected, increase the co-solvent (DMSO or EtOH) concentration to 5% or introduce a solubilizing surfactant like Pluronic F-127 (0.1% w/v).

  • Signal Drift Over Time: Photobleaching can occur under continuous intense excitation. Use a fast scan rate and keep the excitation slit width as narrow as possible (e.g., 2.5 nm) while maintaining an acceptable signal-to-noise ratio.

References

  • Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2022.[Link]

  • An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation. RSC Advances, 2024.[Link]

  • An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. Molecules, 2023.[Link]

Method

experimental protocol for 6-Bromoimidazo[1,2-a]pyridin-8-ol in cell culture

Application Note: Pharmacological Evaluation of 6-Bromoimidazo[1,2-a]pyridin-8-ol Derivatives in Orexin Receptor Cell Culture Models Prepared by: Senior Application Scientist, in vitro Pharmacology Target Audience: Medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Evaluation of 6-Bromoimidazo[1,2-a]pyridin-8-ol Derivatives in Orexin Receptor Cell Culture Models

Prepared by: Senior Application Scientist, in vitro Pharmacology Target Audience: Medicinal Chemists, in vitro Pharmacologists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. Specifically, 6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3) serves as a critical synthetic intermediate in the development of macrocyclic urea compounds[1]. Recent patent literature (e.g., WO2022094012A1) highlights the use of this building block in synthesizing potent agonists for Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors[2][3].

Orexin receptors are G-protein-coupled receptors (GPCRs) that regulate sleep/wakefulness, energy homeostasis, and reward pathways[3]. Developing assays to screen 6-Bromoimidazo[1,2-a]pyridin-8-ol-derived compounds requires a robust cell culture system capable of capturing the pleiotropic signaling nature of orexin receptors. OX1R and OX2R primarily couple to Gq proteins (triggering intracellular calcium mobilization), but they also exhibit context-dependent coupling to Gs and Gi proteins (modulating cAMP levels)[4].

This application note provides a comprehensive, field-validated protocol for evaluating the efficacy, potency, and signal bias of 6-Bromoimidazo[1,2-a]pyridin-8-ol derivatives using engineered Chinese Hamster Ovary (CHO) cell lines.

Mechanistic Pathway & Assay Design

To establish a self-validating screening system, we must interrogate both primary (Gq) and secondary (Gs/Gi) signaling axes. We utilize CHO cells stably transfected with human OX1R or OX2R. CHO cells are selected because they lack endogenous orexin receptors, providing a biologically "clean" background that prevents signal confounding[5].

The experimental design relies on two orthogonal readouts:

  • FLIPR Calcium Mobilization Assay: Captures the rapid, Gq-mediated phospholipase C (PLC) activation and subsequent IP3-driven calcium release[5].

  • cAMP Luminescent Reporter Assay: Captures the Gs/Gi-mediated modulation of adenylate cyclase[6].

Pathway Ligand 6-Bromoimidazo[1,2-a]pyridin-8-ol Derivatives Receptor OX1R / OX2R (GPCR) Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Primary GsGi Gs / Gi Protein Receptor->GsGi Secondary PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) GsGi->AC IP3 IP3 Generation PLC->IP3 cAMP cAMP Modulation AC->cAMP Reporter Target Ca2 Intracellular Ca2+ Release (FLIPR Target) IP3->Ca2

Figure 1: Pleiotropic GPCR signaling of OX1R/OX2R targeted by 6-Bromoimidazo[1,2-a]pyridin-8-ol derivatives.

Experimental Workflow & Protocols

The following protocols are optimized for 384-well microplate formats, ensuring high-throughput compatibility for structure-activity relationship (SAR) campaigns.

Workflow Prep Compound Prep (DMSO) split Prep->split Culture CHO-OX1R/OX2R Culture Seed 384-well Seeding Culture->Seed Seed->split FLIPR FLIPR Ca2+ Assay split->FLIPR cAMP cAMP Assay split->cAMP Data Data Acquisition & EC50 Analysis FLIPR->Data cAMP->Data

Figure 2: Experimental workflow for in vitro pharmacological profiling.

Phase 1: Cell Culture Maintenance (CHO-OX1R / CHO-OX2R)

Causality Note: Genetic drift in stable cell lines can lead to receptor downregulation. Continuous selection pressure is mandatory to maintain assay reproducibility.

  • Media Preparation: Prepare Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM GlutaMAX™, 100 U/mL penicillin, and 100 µg/mL streptomycin[2].

  • Selection Pressure: Add 400 µg/mL G418 (Geneticin) to the culture media to maintain the stable expression of the human OX1R or OX2R transgenes[5].

  • Passaging: Subculture cells at 80% confluency using 0.25% Trypsin-EDTA. Do not allow cells to overgrow, as cell-to-cell contact inhibition alters GPCR expression profiles.

Phase 2: Compound Preparation
  • Stock Solutions: Dissolve the synthesized 6-Bromoimidazo[1,2-a]pyridin-8-ol derivatives in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution in an intermediate plate using assay buffer (HBSS containing 20 mM HEPES, pH 7.4).

  • Vehicle Control: Ensure the final DMSO concentration in the assay wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Phase 3: FLIPR Calcium Mobilization Assay (Gq Pathway)

Causality Note: Orexin-induced calcium flux is rapid and transient. Furthermore, CHO cells possess robust multidrug resistance (MDR) transporters that actively pump out fluorescent calcium indicators. Probenecid is added to inhibit these transporters and retain the dye[5].

  • Seeding: Harvest CHO-OX1R/OX2R cells and seed at 10,000 cells/well in 20 µL of culture media into a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading solution (2 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid in HBSS/HEPES buffer).

  • Incubation: Incubate for 60 minutes at 37°C in the dark.

  • Data Acquisition: Transfer the plate to a FLIPR (Fluorescence Imaging Plate Reader). Read baseline fluorescence for 10 seconds.

  • Compound Addition: The instrument automatically injects 10 µL of the diluted 6-Bromoimidazo[1,2-a]pyridin-8-ol derivatives.

  • Kinetic Reading: Record fluorescence (Ex: 488 nm, Em: 515 nm) every 1 second for 150 seconds to capture the rapid initial peak and the gradual decline characteristic of orexin receptor activation[5].

Phase 4: cAMP Luminescent Reporter Assay (Gs/Gi Pathway)

Causality Note: Because orexin receptors couple less efficiently to Gs/Gi than to Gq, higher compound concentrations and longer incubation times are required to achieve a robust signal-to-background ratio[6].

  • Seeding: Seed cells at 5,000 cells/well in a 384-well solid white microplate.

  • Stimulation: Add the compound dilutions to the cells in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent the degradation of intracellular cAMP.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add the homogeneous time-resolved fluorescence (HTRF) or luminescent cAMP detection reagents (e.g., cAMP-Glo™). Incubate for an additional 60 minutes.

  • Reading: Measure luminescence using a multimode microplate reader.

Data Presentation & Expected Outcomes

Data should be normalized to the maximal response elicited by the endogenous ligand (Orexin-A, 1 µM) set to 100%, and vehicle control set to 0%. EC50 values are calculated using a 4-parameter logistic non-linear regression model.

Based on literature values for macrocyclic urea derivatives synthesized from the 6-Bromoimidazo[1,2-a]pyridin-8-ol scaffold, researchers should expect the following pharmacological profile[5][6]:

Target ReceptorAssay Type (Pathway)Reference Ligand (Orexin-A) EC50Expected Derivative EC50 RangeSignal Characteristics
Human OX1R FLIPR Ca2+ (Gq)2 - 10 nM0.5 - 50 nMRapid peak (6-8s), biphasic decline
Human OX2R FLIPR Ca2+ (Gq)2 - 10 nM0.1 - 25 nMRapid peak (6-8s), biphasic decline
Human OX1R cAMP Reporter (Gs/Gi)110 - 250 nM50 - 500 nMSlower accumulation, requires IBMX
Human OX2R cAMP Reporter (Gs/Gi)110 - 250 nM50 - 500 nMSlower accumulation, requires IBMX

Table 1: Quantitative summary of expected pharmacological parameters for orexin receptor assays.

Validation Criteria for Trustworthiness: A successful assay must demonstrate a Z'-factor of >0.5. If the FLIPR assay yields a Z'-factor <0.5, verify the concentration of Probenecid, as dye leakage is the most common cause of baseline drift in CHO cell models.

References

  • Molport. "6-bromoimidazo[1,2-a]pyridin-8-ol". Molport Database.
  • Armacost, K. A., et al. "Macrocyclic urea orexin receptor agonists". Patent WO2022094012A1, WIPO (PCT), 2022.
  • Promega Corporation. "Reporter Gene Assays for the Investigation of Signal Transduction at Orexin Receptors". Promega Application Notes.
  • Smart, D., et al. "Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR". British Journal of Pharmacology, 1999.
  • Frontiers. "Orexin Signaling: A Complex, Multifaceted Process". Frontiers in Molecular Neuroscience, 2022.

Sources

Application

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

An Application Guide to 6-Bromoimidazo[1,2-a]pyridin-8-ol in Drug Discovery The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique bicyclic aromatic structure is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 6-Bromoimidazo[1,2-a]pyridin-8-ol in Drug Discovery

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique bicyclic aromatic structure is a common feature in numerous marketed drugs and serves as a robust foundation for the development of novel therapeutic agents targeting a wide array of diseases.[2][3] This scaffold's synthetic tractability and its ability to form key interactions with biological targets have led to an exponential growth in research, with significant applications in oncology, neurodegenerative diseases, and infectious diseases.[1][2]

This document serves as a detailed application and protocol guide for researchers exploring the potential of a specific derivative, 6-Bromoimidazo[1,2-a]pyridin-8-ol , in the context of drug discovery. We will delve into its proposed mechanism of action as a kinase inhibitor, provide a representative synthesis protocol, and offer detailed, field-proven methodologies for its biochemical and cellular evaluation.

Chemical Profile and Rationale

Structure:

Caption: General workflow for a TR-FRET based kinase assay.

Detailed TR-FRET Protocol (384-well format):

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase reaction buffer.

    • Prepare a 2X solution of the biotinylated peptide substrate and ATP in the same buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare an 11-point, 3-fold serial dilution of 6-Bromoimidazo[1,2-a]pyridin-8-ol in DMSO, then dilute this series in reaction buffer to create a 4X compound solution.

    • Prepare the detection solution containing a Europium (Eu)-labeled anti-phospho-antibody and Streptavidin-XL665 (SA-XL665) in detection buffer.

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm).

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Presentation:

The following table summarizes potential in vitro inhibitory activities against relevant kinases, based on published data for the imidazo[1,2-a]pyridine scaffold.

[4][5]| Target Kinase | IC₅₀ (nM) [Hypothetical] | Assay Method | | ------------- | ------------------------ | ------------ | | PI3Kα | 85 | TR-FRET | | Akt1 | 250 | TR-FRET | | mTOR | 180 | TR-FRET | | CDK2 | 450 | TR-FRET | | DYRK1A | 95 | TR-FRET | | CLK1 | 700 | TR-FRET |

Protocol 3: Cell-Based Assays

Cell-based assays are critical for confirming that the biochemical activity observed in vitro translates to a functional effect in a biological system.

Cellular_Assay_Workflow cluster_A Antiproliferative Effect cluster_B Mechanism of Action A1 1. Seed Cancer Cells in 96-well plate A2 2. Add Serial Dilution of Compound A1->A2 A3 3. Incubate for 72h A2->A3 A4 4. Perform MTT Assay A3->A4 A5 5. Calculate GI50 A4->A5 B1 1. Treat Cells with Compound (IC50 conc.) B2 2. Lyse Cells & Prepare Lysate B1->B2 B3 3. Perform Western Blot B2->B3 B4 4. Probe for p-Akt, Akt, and Loading Control B3->B4 B5 5. Analyze Protein Levels B4->B5

Sources

Method

Application Note: High-Throughput Screening of 6-Bromoimidazo[1,2-a]pyridin-8-ol for Kinase Inhibitor Discovery

Abstract The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2] Derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2] Derivatives of this scaffold have shown significant potential as potent inhibitors of key biological targets, including protein kinases.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Bromoimidazo[1,2-a]pyridin-8-ol in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. We present detailed protocols for robust, scalable, and automated luminescence and fluorescence-based assays, alongside essential guidelines for data analysis and quality control to ensure the integrity and success of screening campaigns.

Scientific Background: The Rationale for Screening

Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them one of the most important target families for drug discovery.[3][5]

The imidazo[1,2-a]pyridine scaffold has been successfully exploited to develop inhibitors for various kinases, including Platelet-Derived Growth Factor Receptor (PDGFR).[1][6] The structural features of 6-Bromoimidazo[1,2-a]pyridin-8-ol, including the bromine atom and hydroxyl group, provide potential interaction points within a kinase's ATP-binding pocket, making it an attractive candidate for screening against a wide panel of kinases. High-throughput screening provides an efficient method to rapidly evaluate this compound, and entire libraries of its analogues, against numerous kinase targets to uncover novel therapeutic leads.[3][7]

Hypothetical Target Pathway: MAP Kinase Signaling

To provide context, a potential target for an imidazo[1,2-a]pyridine-based inhibitor could be a kinase within a critical cell signaling pathway, such as the MAPK/ERK pathway, which is frequently overactive in various cancers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF Kinase RAS->RAF Activation MEK MEK Kinase RAF->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Compound 6-Bromoimidazo[1,2-a]pyridin-8-ol (Potential Inhibitor) Compound->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK pathway by a candidate compound.

Assay Selection for High-Throughput Screening

The choice of assay technology is critical for the success of an HTS campaign.[8] For kinase inhibitor screening, assays that measure the universal product of the kinase reaction (ADP) or the depletion of the universal co-substrate (ATP) are highly desirable.[9][10] Luminescence and fluorescence-based assays are industry standards due to their high sensitivity, wide dynamic range, and amenability to automation.[7][11][12]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™ or Kinase-Glo®, measure either the amount of ADP produced or the amount of ATP remaining after a kinase reaction.[4][13] They offer exceptional sensitivity and robustness, with high signal-to-background ratios and minimal interference from library compounds.[14][15]

  • Fluorescence-Based Assays: These methods often use a coupled-enzyme system where the production of ADP leads to the generation of a fluorescent signal (e.g., resorufin).[16] They are cost-effective and provide a strong, stable signal suitable for HTS.[16][17]

HTS Workflow & Quality Control

A successful HTS campaign is built on a foundation of meticulous assay development, automation, and stringent quality control. The process involves miniaturizing the assay to a 384- or 1536-well plate format, followed by a pilot screen to validate performance before commencing the full screen.[7][18]

The Z'-Factor: A Gold Standard for Assay Quality

The quality and reliability of an HTS assay are best quantified by the Z'-factor (Z-prime).[19][20] Unlike the simpler signal-to-background ratio, the Z'-factor incorporates the variability of both positive and negative controls, providing a comprehensive measure of assay robustness.[21][22]

The formula for the Z'-factor is: Z' = 1 - ( (3σp + 3σn) / |μp - μn| )

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no inhibition).

  • μn and σn are the mean and standard deviation of the negative control (e.g., full inhibition or no enzyme).

Z'-Factor ValueInterpretationSuitability for HTS
Z' ≥ 0.5 Excellent AssayIdeal for HTS. Clear separation between controls with low data variability.[19][23]
0 < Z' < 0.5 Acceptable AssayThe assay can be used, but may require optimization to reduce variability.[19][24]
Z' ≤ 0 Unacceptable AssayThe signal window is too small or the variability is too high for reliable hit identification.[20][22]

A Z'-factor is calculated during the pilot phase to ensure the assay is robust enough for a full-scale screen.[18]

Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

This protocol measures kinase activity by quantifying the amount of ADP produced in the reaction. The luminescent signal is directly proportional to kinase activity, making it an ideal format for identifying inhibitors.[4][10]

Assay Workflow Diagram

cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Generation cluster_readout Data Acquisition A 1. Dispense 6-Bromoimidazo[1,2-a]pyridin-8-ol or controls (DMSO, Staurosporine) to 384-well plate. B 2. Add Kinase + Substrate Mix. A->B C 3. Add ATP to initiate reaction. B->C D 4. Incubate at Room Temperature (e.g., 60 minutes). C->D E 5. Add ADP-Glo™ Reagent to stop kinase reaction & deplete unused ATP. D->E F 6. Incubate (e.g., 40 minutes). E->F G 7. Add Kinase Detection Reagent to convert ADP to ATP & generate light. F->G H 8. Incubate (e.g., 30 minutes). G->H I 9. Read Luminescence on a plate reader. H->I

Caption: Workflow for the luminescence-based ADP detection kinase assay.

Materials and Reagents
ReagentExample SupplierPurpose
6-Bromoimidazo[1,2-a]pyridin-8-olN/ATest Compound
Kinase of Interest (e.g., MEK1)Commercial VendorEnzyme Target
Kinase Substrate (e.g., peptide)Commercial VendorPhosphorylation Target
ATPSigma-AldrichCo-substrate
StaurosporineSigma-AldrichPositive Control Inhibitor
DMSOSigma-AldrichVehicle Control
ADP-Glo™ Kinase Assay KitPromegaDetection Reagents
384-Well White Assay PlatesGreiner Bio-OneLow-volume, opaque plates
Step-by-Step Protocol
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of 6-Bromoimidazo[1,2-a]pyridin-8-ol (in DMSO) to the appropriate wells of a 384-well white assay plate for a final screening concentration of 10 µM.

    • Sample Wells: Compound solution.

    • Negative Control Wells: DMSO only (represents 0% inhibition).

    • Positive Control Wells: Staurosporine in DMSO (represents 100% inhibition).

  • Kinase/Substrate Addition: Add 5 µL of kinase reaction buffer containing the kinase and substrate to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiate Kinase Reaction: Add 5 µL of kinase reaction buffer containing ATP to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.[13]

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce a luminescent signal.

  • Final Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[13]

  • Data Acquisition: Read the luminescence using a plate reader (e.g., BMG LABTECH PHERAstar or similar).

Detailed Protocol: Fluorescence-Based Kinase Assay

This protocol uses a coupled enzyme system where the ADP produced by the kinase is used in a series of reactions that ultimately oxidize a substrate into the highly fluorescent molecule, resorufin.[16] The fluorescence intensity is directly proportional to kinase activity.

Assay Workflow Diagram

cluster_prep_f Plate Preparation cluster_reaction_f Combined Reaction & Detection cluster_readout_f Data Acquisition A_f 1. Dispense Test Compound or controls to 384-well black plate. B_f 2. Add master mix containing: - Kinase & Substrate - ATP - Coupled-Enzyme System - Fluorescent Substrate A_f->B_f C_f 3. Incubate at Room Temperature (e.g., 60 minutes). B_f->C_f D_f 4. Read Fluorescence (e.g., Ex/Em = 535/590 nm) on a plate reader. C_f->D_f

Caption: Workflow for a coupled-enzyme, fluorescence-based kinase assay.

Materials and Reagents
ReagentExample SupplierPurpose
6-Bromoimidazo[1,2-a]pyridin-8-olN/ATest Compound
Kinase and SubstrateCommercial VendorEnzyme Target System
ATPSigma-AldrichCo-substrate
ADP-Quest™ Assay KitDiscoverXCoupled-enzyme detection system
384-Well Black Assay PlatesCorningLow-volume, non-binding, black plates
Step-by-Step Protocol
  • Compound Plating: Dispense 50 nL of 6-Bromoimidazo[1,2-a]pyridin-8-ol or controls into a 384-well solid black assay plate.

  • Master Mix Preparation: Prepare a master mix containing the kinase, substrate, ATP, and the coupled-enzyme detection reagents according to the manufacturer's instructions.

  • Reaction Initiation and Detection: Add 10 µL of the master mix to all wells to start the kinase reaction and the coupled detection reaction simultaneously.

  • Incubation: Cover the plate to protect it from light and incubate for 60 minutes at room temperature. The reaction can be monitored kinetically or read at a single endpoint.

  • Data Acquisition: Measure the fluorescence intensity using a suitable plate reader with excitation and emission wavelengths appropriate for resorufin (typically ~535 nm excitation and ~590 nm emission).

Conclusion

6-Bromoimidazo[1,2-a]pyridin-8-ol represents a promising starting point for kinase inhibitor discovery, leveraging the well-validated imidazo[1,2-a]pyridine scaffold. The luminescence and fluorescence-based HTS protocols outlined in this document provide robust, scalable, and cost-effective methods for screening this compound and its analogues. By adhering to rigorous quality control standards, particularly the Z'-factor, researchers can ensure the generation of high-quality, reproducible data, accelerating the identification of potent and selective kinase inhibitor leads for further drug development.

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Google Search.
  • Homogeneous, High Throughput Luminescent Assay Technologies to Monitor Protein Kinase Activity at Significantly High
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. Google Search.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Public
  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation - SPIE Digital Library. Google Search.
  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Public
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Google Search.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. Google Search.
  • High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay - Promega Corpor
  • What Is the Best Kinase Assay? - BellBrook Labs. Google Search.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Google Search.
  • The Z prime value (Z´) | BMG LABTECH. Google Search.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Google Search.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. Google Search.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. Google Search.
  • Z-factors - BIT 479/579 High-throughput Discovery. Google Search.
  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors - RSC Publishing. Google Search.
  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. Google Search.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • On HTS: Z-factor. Google Search.
  • (PDF)
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. Google Search.
  • Z-factor - Wikipedia. Google Search.
  • Data analysis approaches in high throughput screening. Google Search.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. Google Search.
  • High-throughput screening (HTS) | BMG LABTECH. Google Search.

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Application

Application Note: Advanced Solubilization Techniques and Protocols for 6-Bromoimidazo[1,2-a]pyridin-8-ol

Executive Summary 6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3 for the free base; 1379358-48-1 for the hydrochloride salt) is a highly valuable heterocyclic building block and pharmacophore used extensively in ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3 for the free base; 1379358-48-1 for the hydrochloride salt) is a highly valuable heterocyclic building block and pharmacophore used extensively in kinase inhibition and anti-infective drug discovery. However, researchers frequently encounter severe bottlenecks during in vitro and in vivo evaluations due to its exceptionally poor aqueous solubility (< 0.02 mg/mL).

This application note provides an authoritative, causality-driven guide to overcoming the physicochemical barriers of this compound. By understanding the molecular mechanics driving its insolubility, researchers can select the optimal solubilization vehicle, ensuring reliable bioavailability and reproducible assay data.

Physicochemical Profiling & Causality of Insolubility

To successfully formulate 6-Bromoimidazo[1,2-a]pyridin-8-ol, one must first deconstruct the molecular forces resisting its dissolution :

  • Planar Aromatic Core & π-π Stacking: The fused imidazo[1,2-a]pyridine bicyclic system is highly planar. This geometry promotes tight crystal lattice packing through extensive π-π stacking interactions in the solid state, requiring significant energy to disrupt.

  • Halogen-Induced Lipophilicity: The bromine atom at the C6 position significantly increases the molecule's lipophilicity (LogP) and molecular weight, driving it out of aqueous phases.

  • Amphoteric Nature: The molecule features a weakly basic imidazopyridine nitrogen (pKa ~4.5–5.0) and a weakly acidic phenolic-like hydroxyl group at C8 (pKa ~8.5–9.5). At physiological pH (7.4), the compound exists predominantly in its neutral, un-ionized form, which exhibits the lowest possible aqueous solubility.

  • Hydrogen Bonding: The C8 hydroxyl group acts as both a hydrogen bond donor and acceptor, strengthening intermolecular bonds within the crystal lattice.

The Solvation Strategy: Dissolution requires either completely disrupting the hydrogen-bond network using polar aprotic solvents (e.g., DMSO) for in vitro work, or masking the hydrophobic surface area using macrocyclic encapsulators (e.g., Cyclodextrins) for in vivo applications .

Solubilization Workflow & Decision Tree

The choice of formulation strictly depends on the downstream biological application. The following decision tree outlines the logical progression for selecting a solubilization protocol.

Workflow Start 6-Bromoimidazo[1,2-a]pyridin-8-ol (Solid Powder) App Determine Target Application Start->App InVitro In Vitro Assays (Cell Culture / Biochemical) App->InVitro Cellular/Enzymatic InVivo In Vivo Dosing (Animal Models) App->InVivo Pharmacokinetics/Efficacy DMSO Protocol A: 100% DMSO (10-50 mM Stock) InVitro->DMSO Cosolvent Protocol B: Co-solvent System (DMSO / PEG300 / Tween-80) InVivo->Cosolvent Lipophilic focus Cyclo Protocol C: CD Complexation (20% HP-β-CD in Saline) InVivo->Cyclo Aqueous focus Dilution Dilute in Assay Media (Final DMSO ≤ 0.5%) DMSO->Dilution

Workflow for selecting the optimal 6-Bromoimidazo[1,2-a]pyridin-8-ol dissolution strategy.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock Solution (DMSO)

Causality: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent. Its highly polarized S=O bond acts as an aggressive hydrogen-bond acceptor, effectively breaking the intermolecular bonds of the 8-OH group and solvating the hydrophobic core .

Materials:

  • 6-Bromoimidazo[1,2-a]pyridin-8-ol (Free base, MW: 213.03 g/mol )

  • Anhydrous DMSO (≥99.9% purity, cell-culture grade)

Step-by-Step Methodology:

  • Equilibration: Allow the compound vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation, which can prematurely crash the compound out of solution.

  • Calculation & Weighing: To prepare 1 mL of a 10 mM stock, accurately weigh 2.13 mg of the free base (or 2.49 mg if using the HCl salt).

  • Solvation: Add 1.0 mL of anhydrous DMSO to the vial.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. The thermal energy assists in overcoming the crystal lattice energy.

  • Self-Validation Step: Centrifuge the microtube at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms a true solution rather than a colloidal micro-suspension.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Note: For cell-based assays, ensure the final dilution in culture media results in a DMSO concentration of ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Aqueous Formulation for In Vivo Dosing (Co-solvent System)

Causality: Direct injection of 100% DMSO is highly toxic to animal models. A step-down co-solvent system (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) is required. PEG300 acts as a miscible organic bridge, while Tween-80 (a non-ionic surfactant) creates micelles that trap the lipophilic bromine-substituted core, preventing precipitation when the final aqueous phase (saline) is introduced.

Step-by-Step Methodology:

  • Primary Solvation: Dissolve the required mass of the compound in 10% of the final target volume using 100% DMSO. Vortex until clear.

  • Viscous Bridging: Add 40% (of final volume) PEG300. Vortex thoroughly. The solution must remain completely clear.

  • Micellization: Add 5% (of final volume) Tween-80. Vortex vigorously for 2 minutes to ensure homogenous micelle formation.

  • Aqueous Dilution: Crucial Step: Add 45% (of final volume) 0.9% physiological saline dropwise while continuously vortexing. Rapid addition will cause localized supersaturation and irreversible precipitation of the free base.

  • Self-Validation Step: Measure the optical density of the final formulation at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 validates the absence of sub-visible colloidal aggregates , confirming the formulation is safe for intravenous (IV) or intraperitoneal (IP) administration.

Protocol C: Cyclodextrin Complexation (HP-β-CD)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a truncated cone-shaped oligosaccharide. It features a hydrophilic exterior that interacts favorably with water, and a lipophilic interior cavity. 6-Bromoimidazo[1,2-a]pyridin-8-ol acts as a "guest" molecule, inserting its hydrophobic brominated aromatic core into the HP-β-CD cavity, forming a highly water-soluble non-covalent inclusion complex .

Mechanism Drug 6-Bromoimidazo[1,2-a] pyridin-8-ol (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Host-guest encapsulation Bio Enhanced Bioavailability Complex->Bio Improved dissolution

Mechanism of HP-β-CD host-guest inclusion complexation improving bioavailability.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% Saline or pure water.

  • Addition: Add the 6-Bromoimidazo[1,2-a]pyridin-8-ol powder directly to the HP-β-CD solution (target concentration: 2–5 mg/mL).

  • Incubation: Sonicate for 15 minutes, then place on a rotary shaker at 37°C for 12–24 hours. The extended time is required for the thermodynamic equilibrium of the host-guest complexation to be reached.

  • Self-Validation Step: Filter the resulting solution through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentrations via HPLC-UV. A recovery rate of >95% validates complete complexation and true solubility.

Quantitative Data Summary

The following table summarizes the expected solubility metrics of 6-Bromoimidazo[1,2-a]pyridin-8-ol across various vehicles to aid in experimental planning.

Solubilization VehicleMax Expected SolubilityPhysical StabilityPrimary Application
Water / PBS (pH 7.4) < 0.02 mg/mLPoor (Rapid precipitation)None (Not recommended)
100% Anhydrous DMSO ≥ 25.0 mg/mLHigh (Months at -20°C)In vitro stock solutions
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ~ 5.0 mg/mLModerate (Use within 4 hours)In vivo dosing (IP, PO)
20% HP-β-CD in Saline ~ 3.0 - 6.0 mg/mLHigh (Stable for days at 4°C)In vivo dosing (IV, IP, PO)

References

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals (MDPI). Available at:[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics (MDPI). Available at:[Link]

  • Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy. Journal of Cancer. Available at:[Link]

Method

6-Bromoimidazo[1,2-a]pyridin-8-ol in protein binding studies

Application Note: 6-Bromoimidazo[1,2-a]pyridin-8-ol as a Privileged Scaffold in Fragment-Based Protein Binding Studies Introduction & Mechanistic Rationale In the landscape of Fragment-Based Lead Discovery (FBLD), select...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Bromoimidazo[1,2-a]pyridin-8-ol as a Privileged Scaffold in Fragment-Based Protein Binding Studies

Introduction & Mechanistic Rationale

In the landscape of Fragment-Based Lead Discovery (FBLD), selecting a starting scaffold with high ligand efficiency and versatile functionalization vectors is critical. 6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3)[1] has emerged as a highly valuable, low-molecular-weight building block (MW: 213.03 g/mol ). The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for marketed drugs (e.g., zolpidem) and advanced clinical candidates targeting kinases, G-protein coupled receptors (GPCRs), and epigenetic readers[2].

The specific substitution pattern of 6-bromoimidazo[1,2-a]pyridin-8-ol provides a distinct mechanistic advantage for protein binding studies:

  • The Bicyclic Core: The nitrogen at the 1-position acts as a potent hydrogen bond acceptor. In kinase targeting, it mimics the N1 of adenine, forming critical hydrogen bonds with the hinge region of the ATP-binding pocket[3]. In bromodomains (e.g., CBP/P300), it interacts with conserved asparagine residues[4].

  • The C6-Bromo Vector: The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to rapidly append aromatic rings to probe deep, hydrophobic sub-pockets (such as the S1/S3 pockets in kinases or the TLR7 receptor)[5].

  • The C8-Hydroxyl Vector: The C8 position is typically solvent-exposed when the core is bound to a target. The hydroxyl group provides an orthogonal functionalization site for etherification. This is strategically used to attach solubilizing groups, optimize pharmacokinetic properties, or append linker moieties for Proteolysis Targeting Chimeras (PROTACs). Recent patent literature demonstrates the alkylation of this 8-OH group with 4-bromobut-1-ene in the synthesis of macrocyclic orexin receptor agonists[6].

G A 6-Bromoimidazo[1,2-a]pyridin-8-ol (Core Scaffold) B 8-OH Alkylation (Etherification) A->B Base, R-X C 6-Br Cross-Coupling (Suzuki/Buchwald) A->C Pd cat., R-B(OH)2 B->C Orthogonal Diversification D Target-Specific Library (GPCRs, Kinases) B->D C->D

Fig 1: Orthogonal late-stage diversification of the 6-bromoimidazo[1,2-a]pyridin-8-ol scaffold.

Experimental Protocols: From Scaffold to Screening

To ensure a self-validating experimental system, the following protocols detail the transformation of the fragment into a screening library, followed by biophysical validation.

Protocol A: Orthogonal Scaffold Functionalization

Step 1: 8-OH Alkylation (Etherification)

  • Causality: Alkylating the oxygen first prevents interference from the free hydroxyl during subsequent Pd-catalyzed steps, ensuring high yields.

  • Procedure: Dissolve 6-bromoimidazo[1,2-a]pyridin-8-ol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and the desired alkyl halide (e.g., 4-bromobut-1-ene, 1.1 eq)[6]. Stir at 80°C for 12 hours under an inert atmosphere.

  • Validation: Monitor conversion via LC-MS. Quench with water, extract with EtOAc, wash with brine, and purify via flash chromatography.

Step 2: 6-Br Suzuki-Miyaura Cross-Coupling

  • Causality: Introduces the hydrophobic binding determinant required to anchor the fragment into the target protein's active site.

  • Procedure: To the 8-alkoxy-6-bromo intermediate (1.0 eq), add the desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed 1,4-dioxane/H₂O (4:1) mixture. Heat at 90°C for 8 hours under N₂.

  • Validation: Filter through Celite, concentrate, and purify via preparative HPLC to yield >95% purity, which is mandatory for sensitive biophysical binding assays.

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

SPR is the gold standard for FBLD because it detects low-affinity (high µM to mM) interactions based on mass changes, providing real-time kinetic data and steady-state affinity (K_D)[7].

  • Step 1: Sensor Chip Preparation. Dock a CM5 sensor chip (dextran matrix) into the SPR instrument. Activate flow cells with a standard EDC/NHS mixture.

  • Step 2: Target Immobilization. Dilute the target protein in 10 mM sodium acetate. Critical insight: The pH must be 0.5–1.0 units below the protein's pI to enable electrostatic pre-concentration. Inject until an immobilization level of 3000–5000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine.

  • Step 3: Solvent Correction. Fragments require high concentrations of DMSO for solubility. Prepare a DMSO calibration curve (4.5% to 5.5% in running buffer) to correct for bulk refractive index changes caused by solvent mismatch between the sample and running buffer.

  • Step 4: Multi-Cycle Kinetics. Inject the imidazo[1,2-a]pyridine derivatives at varying concentrations (e.g., 3.125 µM to 100 µM) at a high flow rate (30–50 µL/min) to minimize mass transport limitations.

  • Step 5: Data Analysis. Fit the background-subtracted sensorgrams to a 1:1 Langmuir binding model. For fragments with rapid on/off rates, use steady-state affinity analysis to determine the K_D.

G N1 Target Immobilization (Amine Coupling on CM5) N2 Fragment Library Prep (DMSO Solvent Correction) N1->N2 N3 SPR Sensorgram Acquisition (Multi-cycle Kinetics) N2->N3 N4 Data Analysis (1:1 Binding & Steady-State) N3->N4

Fig 2: Surface Plasmon Resonance (SPR) workflow for fragment-based biophysical screening.

Protocol C: Protein Thermal Shift Assay (TSA)

TSA acts as an orthogonal validation to SPR, confirming that the fragment binding thermodynamically stabilizes the folded protein.

  • Causality: The assay utilizes SYPRO Orange, an environmentally sensitive dye that fluoresces only when binding to hydrophobic patches exposed during protein unfolding. A ligand that binds the native state increases the energy required to unfold the protein, shifting the melting temperature (T_m) higher.

  • Procedure: In a 384-well PCR plate, mix 1 µM target protein, 5x SYPRO Orange dye, and 50 µM of the synthesized compound in assay buffer (total volume 20 µL).

  • Execution: Run a melt curve from 25°C to 95°C at a ramp rate of 0.05°C/sec in a real-time qPCR machine.

  • Analysis: Calculate the T_m from the inflection point (first derivative) of the melt curve. A positive thermal shift (ΔT_m > 0.5°C) indicates stabilizing target engagement.

Quantitative Data Presentation

The table below illustrates a representative biophysical profiling dataset for a mini-library derived from the 6-bromoimidazo[1,2-a]pyridin-8-ol scaffold against a model target (e.g., a viral RdRp or a kinase domain). Notice how orthogonal functionalization drives improvements in Ligand Efficiency (LE).

Compound IDR1 (8-Position)R2 (6-Position)SPR K_D (µM)TSA ΔT_m (°C)Ligand Efficiency (LE)
Core Scaffold -OH-Br> 5000.2N/A
Deriv-01 -O-CH₂CH=CH₂-Br125.41.10.32
Deriv-02 -O-CH₂CH=CH₂-Phenyl45.22.40.35
Deriv-03 -O-(CH₂)₄-Br-4-F-Phenyl12.84.50.38
Deriv-04 -O-CH₃-3-Pyridyl8.55.20.41

Note: Ligand Efficiency (LE) is calculated as (1.37 / Heavy Atom Count) × pK_D. An LE > 0.3 is generally considered highly promising for fragment progression.

Sources

Application

Application Note: Advanced Methodologies for Protein Labeling Using 6-Bromoimidazo[1,2-a]pyridin-8-ol Derivatives

Executive Summary & Scientific Rationale The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry and chemical biology, frequently utilized for its exceptional binding affinity to kinase a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry and chemical biology, frequently utilized for its exceptional binding affinity to kinase active sites and its favorable photophysical properties. Specifically, 6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1379358-48-1) serves as a highly versatile, bifunctional building block for synthesizing target-specific protein-reactive probes.

Recent advancements have demonstrated the utility of imidazo[1,2-a]pyridine derivatives in developing PET probes targeting the PI3K/mTOR pathway[1], designing targeted covalent inhibitors (TCIs) for KRAS G12C[2], mapping β-amyloid plaques in the brain[3], and inhibiting Platelet-Derived Growth Factor Receptor (PDGFR) activity[4].

The strategic advantage of 6-Bromoimidazo[1,2-a]pyridin-8-ol lies in its orthogonal chemical reactivity:

  • C8-Hydroxyl Group : Acts as a nucleophile under basic conditions. This allows for the installation of flexible linkers (e.g., PEG-carboxylic acids) that can be subsequently converted into amine-reactive N-hydroxysuccinimide (NHS) esters.

  • C6-Bromine Atom : Serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig couplings), enabling the attachment of fluorophores, affinity tags, or electrophilic warheads (such as acrylamides for cysteine targeting).

Mechanistic Pathways & Workflow

To utilize 6-Bromoimidazo[1,2-a]pyridin-8-ol for general protein bioconjugation, the molecule must be derivatized into a reactive probe. The most robust methodology involves alkylating the C8-hydroxyl group with a carboxylate-bearing linker, followed by NHS activation. This creates an electrophilic ester that selectively reacts with the nucleophilic ε-amines of lysine residues on the target protein.

Workflow A 6-Bromoimidazo[1,2-a]pyridin-8-ol (Bifunctional Scaffold) B 8-OH Alkylation (Linker Attachment) A->B Base, Halo-linker C 6-Br Cross-Coupling (Affinity Tag / Warhead) A->C Pd Catalyst D NHS-Ester Activation B->D EDC/NHS E Azide/Alkyne Functional C->E Sonogashira F Lysine Conjugation (Random Labeling) D->F pH 8.3 Buffer G CuAAC Click Chemistry (Site-Specific) E->G Cu(I), Ascorbate H Labeled Protein Conjugate F->H G->H

Fig 1. Synthetic workflows for generating protein-reactive imidazo[1,2-a]pyridine probes.

Step-by-Step Experimental Protocols

Synthesis of the Amine-Reactive NHS-Ester Probe

To ensure successful conjugation, the inert 6-Bromoimidazo[1,2-a]pyridin-8-ol must be converted into an amine-reactive species.

  • Alkylation : Dissolve 6-Bromoimidazo[1,2-a]pyridin-8-ol (1 eq) in anhydrous DMF. Add anhydrous K2​CO3​ (3 eq) to deprotonate the C8-hydroxyl group, increasing its nucleophilicity. Add tert-butyl bromoacetate (1.2 eq) and stir at 60°C for 4 hours.

  • Deprotection : Isolate the intermediate and treat with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature to cleave the tert-butyl group, yielding the free carboxylic acid.

  • NHS Activation : Dissolve the carboxylic acid in dry DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq) and N-Hydroxysuccinimide (NHS, 1.5 eq). Stir overnight at room temperature. Purify via silica gel chromatography to isolate the highly reactive NHS-ester probe.

Lysine-Directed Protein Conjugation

Causality Note: The pKa of lysine side-chain ε-amines is approximately 10.5. By buffering the reaction at pH 8.3, a small but sufficient fraction of the amines remains deprotonated and highly nucleophilic. This specific pH balances optimal amine reactivity while minimizing the competing aqueous hydrolysis of the NHS ester.

  • Protein Preparation : Buffer exchange the target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3) using a centrifugal desalting column. Ensure the protein concentration is between 2–10 mg/mL. Do not use Tris or glycine buffers, as primary amines will quench the probe.

  • Probe Addition : Dissolve the synthesized NHS-ester probe in anhydrous DMSO. Slowly add a 10-fold molar excess of the probe to the protein solution while vortexing gently. Critical: Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation : Incubate the reaction mixture at room temperature for 1 hour, or overnight at 4°C, protected from light.

  • Purification : Remove unreacted probe and NHS leaving groups using a Zeba™ Spin Desalting Column (or equivalent size-exclusion chromatography) pre-equilibrated with standard PBS (pH 7.4).

Self-Validating Quantification: Degree of Labeling (DOL)

Every bioconjugation protocol must be a self-validating system. To confirm successful labeling and quantify the stoichiometric ratio of probe molecules per protein, calculate the DOL using the Beer-Lambert Law:

DOL=[Protein]×ϵprobe​Amax​×MWprotein​​

  • Measure the absorbance of the purified conjugate at the probe's peak wavelength ( Amax​ , typically ~330-350 nm for imidazo[1,2-a]pyridines).

  • Determine the protein concentration ( [Protein] in mg/mL) using a BCA assay.

  • Divide by the empirically determined molar extinction coefficient ( ϵprobe​ ) of the probe to yield the average number of labels per protein molecule.

Quantitative Data & Optimization

To facilitate experimental design, the following table summarizes the optimized parameters for various bioconjugation strategies utilizing imidazo[1,2-a]pyridine derivatives.

Bioconjugation StrategyReactive HandleTarget Amino AcidOptimal pHMolar Excess (Probe:Protein)Reaction TimeTypical Yield (DOL)
NHS Ester Conjugation Activated CarboxylateLysine (ε-amine)8.0 – 8.55x – 20x1 – 2 hours (RT)2 – 5 labels/protein
Click Chemistry (CuAAC) Alkyne / AzideEngineered Azide/Alkyne7.0 – 7.42x – 5x2 – 4 hours (RT)>90% conversion
Targeted Covalent Inhibition Acrylamide WarheadCysteine (e.g., KRAS G12C)7.2 – 7.51x – 3x1 – 4 hours (37°C)Site-specific (1 label)

Biological Applications & Targeting

Once conjugated to a protein (such as an antibody or a targeted delivery vehicle), or utilized as a small-molecule affinity label, the imidazo[1,2-a]pyridine core acts as a potent targeting moiety for critical oncogenic signaling pathways. Because the scaffold mimics the adenine ring of ATP, it efficiently occupies the ATP-binding pockets of various kinases.

Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR) PI3K PI3K RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation (PIP3) mTOR mTORC1 / mTORC2 AKT->mTOR Signaling Cascade Probe Imidazo[1,2-a]pyridine Protein Conjugate Probe->RTK Kinase Targeting Probe->PI3K Affinity Binding Probe->mTOR Dual Inhibition

Fig 2. Targeted affinity mapping of PI3K/AKT/mTOR and RTK pathways using the generated probes.

References

  • Liu W, Ma W, Wang M, et al. "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer." American Journal of Nuclear Medicine and Molecular Imaging, 2023.

  • Song Q, Zhang Q, Fan X, et al. "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents." Organic & Biomolecular Chemistry, 2024.

  • Zhuang ZP, Kung MP, Wilson A, et al. "Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain." Journal of Medicinal Chemistry, 2003.

  • Hicken EJ, Marmsater FP, Munson MC, et al. "Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability." ACS Medicinal Chemistry Letters, 2013.

Sources

Method

Application Note: 6-Bromoimidazo[1,2-a]pyridin-8-ol as a Chemical Tool for Target Identification

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: Activity-Based Protein Profiling (ABPP), Photoaffinity Labeling (PAL), and Target Deconvolution Executive Summary The ide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: Activity-Based Protein Profiling (ABPP), Photoaffinity Labeling (PAL), and Target Deconvolution

Executive Summary

The identification of molecular targets for phenotypic hits is a critical bottleneck in modern drug discovery. The compound 6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3) has emerged as a highly versatile, bifunctional building block for synthesizing chemical probes. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the pharmacophore of numerous marketed drugs and advanced clinical candidates[1].

By leveraging the orthogonal reactivity of its C8-hydroxyl and C6-bromo groups, researchers can rapidly convert this scaffold into sophisticated photoaffinity probes (PAPs), proteolysis-targeting chimeras (PROTACs), or affinity chromatography matrices. This guide details the mechanistic rationale, synthetic strategies, and self-validating protocols for utilizing 6-bromoimidazo[1,2-a]pyridin-8-ol in target identification (Target ID) workflows.

Mechanistic Rationale: The "Privileged" Scaffold

The utility of 6-bromoimidazo[1,2-a]pyridin-8-ol stems from its innate ability to interact with a diverse array of biological targets, combined with its synthetic tractability.

  • Pharmacological Relevance: The imidazo[1,2-a]pyridine nucleus is known to bind high-value therapeutic targets. It acts as a potent inhibitor of the PI3K/mTOR kinase network in oncology, a bacteriostatic inhibitor of the mycobacterial electron transport protein QcrB in tuberculosis[2],[3], and an agonist for G-protein coupled receptors (GPCRs) such as the Orexin receptors (OX1R/OX2R)[4].

  • C8-Hydroxyl (Nucleophilic Handle): The C8-OH group is highly amenable to SN​2 alkylation. Because the C8 position often points toward the solvent-exposed region of binding pockets (as seen in orexin receptor agonists[4]), it is the ideal site for attaching bulky, flexible PEG-linkers terminating in a biotin or fluorophore tag without sterically clashing with the target protein.

  • C6-Bromo (Electrophilic Handle): The C6-Br position serves as a reliable electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows for the precise installation of photoreactive crosslinkers (like diazirines) or positron emission tomography (PET) isotopes (such as Carbon-11) for in vivo imaging.

Table 1: Orthogonal Functionalization Strategies
Reactive HandleChemical TransformationTypical ReagentsPurpose in Target ID
C8-Hydroxyl (-OH) SN​2 Alkylation K2​CO3​ , DMF, 80°CAttachment of affinity tags (e.g., PEG-Biotin) via ether linkages.
C6-Bromo (-Br) Pd-Catalyzed Coupling Pd(dppf)Cl2​ , Boronic acidsIntroduction of photoactivatable groups (diazirines) or fluorophores.

Synthetic Workflow & Probe Assembly

To utilize 6-bromoimidazo[1,2-a]pyridin-8-ol for Target ID, it must first be assembled into a bifunctional probe. The sequence of functionalization is critical: O -alkylation is typically performed first to prevent the free hydroxyl group from interfering with subsequent organometallic coupling steps.

ProbeSynthesis Scaffold 6-Bromoimidazo[1,2-a]pyridin-8-ol (Privileged Scaffold) Alkylation C8-OH Alkylation (SN2 Reaction) Scaffold->Alkylation K2CO3, DMF Linker Attach PEG-Biotin Linker (Affinity Tag) Alkylation->Linker Coupling C6-Br Cross-Coupling (Pd-Catalyzed) Photophore Attach Diazirine (Photoreactive Group) Coupling->Photophore Linker->Coupling Intermediate Probe Bifunctional Target ID Probe Photophore->Probe Final Assembly

Synthetic workflow for derivatizing 6-Bromoimidazo[1,2-a]pyridin-8-ol into an activity-based probe.

Step-by-Step Protocol: Self-Validating Photoaffinity Labeling (PAL)

A robust Target ID experiment must differentiate between true pharmacological targets and stochastic background binding. The following protocol outlines a self-validating system using live cells.

Phase 1: Live-Cell Target Engagement
  • Cell Culture Preparation: Seed the target cell line (e.g., HCT-116 for PI3K targets or CHO cells expressing OX1R[4]) to 80% confluency.

  • Competition Control (Critical Step): Pre-incubate the "Control" cell population with a 100-fold molar excess of the unlabeled 6-bromoimidazo[1,2-a]pyridin-8-ol scaffold for 30 minutes.

    • Causality: This saturates the specific binding pockets. If a protein is a true target, the unlabeled scaffold will outcompete the probe, leading to a loss of signal in downstream mass spectrometry.

  • Probe Incubation: Add the fully assembled imidazo[1,2-a]pyridine probe (typically 1–5 µM) to both the "Treatment" and "Control" populations. Incubate for 1 hour at 37°C.

    • Causality: Live-cell incubation preserves native intracellular ATP concentrations, compartmentalization, and multiprotein complexes, ensuring the probe binds the physiologically relevant conformation of the target.

Phase 2: Covalent Crosslinking & Lysis
  • UV Irradiation: Wash cells with cold PBS, then irradiate on ice at 365 nm for 10 minutes.

    • Causality: A wavelength of 365 nm specifically activates diazirine photophores into highly reactive carbenes without causing background phototoxicity or direct crosslinking of aromatic amino acids (which occurs at <300 nm).

  • Denaturing Lysis: Lyse cells using a harsh buffer (1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease inhibitors. Boil for 5 minutes.

    • Causality: Because the probe is now covalently locked to the target, harsh denaturing conditions can be used to disrupt non-specific protein-protein interactions, drastically reducing background noise during enrichment.

Phase 3: Enrichment & Proteomics
  • Streptavidin Pull-Down: Dilute the lysate to 0.2% SDS and incubate with streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, followed by 8M Urea, and finally PBS).

  • On-Bead Digestion & LC-MS/MS: Perform on-bead tryptic digestion and analyze the released peptides via quantitative LC-MS/MS.

TargetID_Workflow Incubation Live Cell Incubation (Probe + Vehicle/Competitor) Binding Equilibrium Binding (Native Conformation) Incubation->Binding 1 Hour, 37°C UV UV Crosslinking (365 nm) (Covalent Attachment) Binding->UV In Situ (Ice) Lysis Cell Lysis & Protein Extraction (1% SDS Denaturing) UV->Lysis Covalent Lock Enrichment Streptavidin Pull-Down (Stringent Washing) Lysis->Enrichment Affinity Capture MS On-Bead Digestion & LC-MS/MS Analysis Enrichment->MS Proteomics

Self-validating photoaffinity labeling workflow for target identification in live cells.

Data Interpretation & Target Validation

Upon LC-MS/MS analysis, true targets of the imidazo[1,2-a]pyridine scaffold are identified by comparing the Label-Free Quantification (LFQ) intensities between the Probe-only sample and the Competition sample. A high Probe/Competition ratio (typically >4-fold enrichment) validates specific target engagement.

Historically, derivatization of this scaffold has successfully identified and validated several critical therapeutic nodes across different disease states:

Table 2: Validated Biological Targets of the Imidazo[1,2-a]pyridine Scaffold
Target ProteinDisease ContextModulator TypeReference
QcrB (Cytochrome bc1) TuberculosisBacteriostatic InhibitorAbrahams et al.[2]
PI3K / mTOR Network OncologyDual Kinase Inhibitor / PET ProbeLiu et al.
Orexin Receptors (OX1R/2R) Sleep DisordersGPCR AgonistWO2022094012A1[4]

By utilizing 6-bromoimidazo[1,2-a]pyridin-8-ol as a foundational building block, researchers can systematically map the polypharmacology of this privileged scaffold and discover novel therapeutic targets.

References

  • Abrahams KA, Cox JAG, Spivey VL, et al. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE (2012). URL:[Link]

  • Liu W, Ma W, Wang M, et al. "A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer." Am J Nucl Med Mol Imaging (2023). URL:[Link]

  • "WO2022094012A1 - Macrocyclic urea orexin receptor agonists." Google Patents (2022).
  • "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega (2024). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Bromoimidazo[1,2-a]pyridin-8-ol

Welcome to the Application Support Knowledge Base. This guide is designed for researchers and formulation scientists experiencing solubility challenges with 6-Bromoimidazo[1,2-a]pyridin-8-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. This guide is designed for researchers and formulation scientists experiencing solubility challenges with 6-Bromoimidazo[1,2-a]pyridin-8-ol . Below, you will find a mechanistic breakdown of the molecule's physicochemical barriers, targeted troubleshooting FAQs, and validated experimental protocols to rescue your assays.

Part 1: Mechanistic Profiling & Causality

To effectively solubilize 6-Bromoimidazo[1,2-a]pyridin-8-ol, we must first understand the thermodynamic forces driving its insolubility. Imidazopyridine derivatives are widely recognized as privileged scaffolds in drug discovery, but they frequently suffer from poor aqueous solubility[1].

The insolubility of this specific molecule is driven by a synergistic combination of high crystal lattice energy and lipophilicity:

  • π−π Stacking & Hydrogen Bonding: The planar imidazo[1,2-a]pyridine core promotes dense intermolecular π−π stacking. Furthermore, the 8-hydroxyl group acts as a potent hydrogen bond donor, pairing with the basic N1 nitrogen of adjacent molecules. This creates a tightly packed, highly stable crystal lattice that resists solvation.

  • Halogen-Induced Lipophilicity: The addition of a heavy, electron-withdrawing bromine atom at the 6-position significantly increases the molecule's LogP. This creates a hydrophobic surface area that is thermodynamically unfavorable to solvate in an aqueous environment[2].

Part 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into pH 7.4 cell culture media. How can I prevent "crashing out"?

Causality: This is a classic solvent-shift precipitation. When a concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The local solubility capacity drops instantly, forcing the lipophilic brominated compound to precipitate before it can reach thermodynamic equilibrium. Solution: Do not perform direct high-ratio dilutions. Instead, use a step-down dilution strategy with a surfactant intermediate.

  • Step 1: Dilute your 10 mM DMSO stock 1:10 into an intermediate vehicle of 10% Tween-80 or Kolliphor EL in PBS.

  • Step 2: Dilute this intermediate 1:100 into your final assay media. The surfactant forms micelles that encapsulate the hydrophobic core, kinetically trapping the molecule in solution while keeping the final DMSO concentration at a non-cytotoxic ≤1% .

Q2: I need to dose this compound orally in mice (in vivo), but it is insoluble in water. What is the best formulation strategy?

Causality: The free base of 6-Bromoimidazo[1,2-a]pyridin-8-ol lacks sufficient ionization at neutral pH to overcome its high lattice energy. Solution: For oral gavage (PO) dosing, complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective. The hydrophobic cavity of the cyclodextrin accommodates the lipophilic brominated aromatic ring, while the hydrophilic exterior ensures aqueous solubility. A standard starting vehicle is 20% (w/v) HP- β -CD in purified water. If the compound still resists dissolution, lower the pH of the vehicle to 3.0 temporarily during mixing to protonate the core, then back-titrate to pH 4.5–5.0 prior to dosing.

Q3: Can I form a salt to permanently improve the solubility of the bulk powder?

Causality: Yes. The imidazo[1,2-a]pyridine scaffold possesses a basic nitrogen (N1) with a typical pKa ranging from 4.7 to 6.1[3][4]. However, the electron-withdrawing 6-bromo substituent lowers this pKa (estimated ~4.0). Solution: To ensure complete protonation and stable salt formation, the rule of thumb is ΔpKa>3 . Therefore, you must use a strong acid with a pKa <1.0 . Hydrochloric acid (HCl) or Methanesulfonic acid (Mesylate) are ideal. Protonating the N1 nitrogen disrupts the intermolecular hydrogen bonding of the free base, significantly enhancing thermodynamic solubility in aqueous media[4].

Part 3: Visualizations & Workflows

Solubility Enhancement Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your experimental constraints.

SolStrategy Root Poor Aqueous Solubility 6-Bromoimidazo[1,2-a]pyridin-8-ol App What is the target application? Root->App InVitro In Vitro Assays (Biochemical / Cell-based) App->InVitro In Vitro InVivo In Vivo Dosing (PK / Efficacy Models) App->InVivo In Vivo Cosolvent Use Cosolvent System (e.g., 1% DMSO + 0.1% Tween 80) InVitro->Cosolvent Salt Salt Formation (e.g., HCl or Mesylate salt) InVivo->Salt If pH adjustment is tolerated Complex Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVivo->Complex If neutral pH is required

Figure 1: Decision tree for selecting the appropriate solubility enhancement strategy for 6-Bromoimidazo[1,2-a]pyridin-8-ol.

Experimental Workflow: Hydrochloride Salt Formation

SaltWorkflow S1 1. Suspend Free Base in THF/EtOH S2 2. Add 1.05 eq. Strong Acid (HCl) S1->S2 S3 3. Stir at RT for 2-4 hours S2->S3 S4 4. Filter & Wash Precipitate S3->S4 S5 5. Solid-State Characterization (XRPD) S4->S5

Figure 2: Step-by-step workflow for the synthesis and isolation of the highly soluble hydrochloride salt.

Part 4: Quantitative Data & Benchmarks

Table 1: Recommended Formulation Vehicles and Expected Outcomes

Vehicle CompositionTarget ApplicationMechanism of SolubilizationExpected Outcome
0.5% CMC / 0.1% Tween-80 In vivo (PO dosing)Suspension/WettingUniform suspension; good for high doses, but absorption is dissolution-rate limited.
20% HP- β -CD in Water In vivo (IV/PO dosing)Host-Guest ComplexationClear solution; masks lipophilic bromine, prevents precipitation upon dilution in blood.
1% DMSO / 99% Media In vitro (Cell assays)CosolvencyHigh risk of precipitation if compound concentration exceeds 10 μ M.
1% DMSO / 0.1% BSA In vitro (Cell assays)Protein Binding / CarrierStable solution; BSA acts as a lipid carrier, preventing crystallization in media.

Part 5: Validated Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt

This protocol converts the poorly soluble free base into a highly water-soluble hydrochloride salt.

  • Suspension: Weigh 100 mg of 6-Bromoimidazo[1,2-a]pyridin-8-ol free base and suspend it in 2.0 mL of Tetrahydrofuran (THF) or absolute Ethanol in a glass vial equipped with a magnetic stir bar.

  • Acid Addition: While stirring at 400 RPM at room temperature, slowly add 1.05 molar equivalents of 1M HCl in Diethyl Ether (or aqueous 1M HCl if water is tolerated).

  • Reaction: A color change or immediate precipitation of a fine powder should be observed as the salt forms. Allow the mixture to stir for 2 to 4 hours to ensure complete conversion.

  • Isolation: Isolate the newly formed salt via vacuum filtration using a Büchner funnel. Wash the filter cake with 1 mL of cold, pure THF or Diethyl Ether to remove unreacted acid and impurities.

  • Drying & Validation: Dry the powder in a vacuum oven at 40°C overnight. Validate the salt formation using X-ray Powder Diffraction (XRPD) to confirm a new crystalline phase, and HPLC-UV to ensure no degradation occurred.

Protocol B: Preparation of a 20% HP- β -CD Inclusion Complex

This protocol is optimized for generating clear solutions for in vivo dosing.

  • Vehicle Prep: Dissolve 2.0 g of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 8.0 mL of sterile water for injection. Vortex until completely clear.

  • API Addition: Add the required mass of 6-Bromoimidazo[1,2-a]pyridin-8-ol (e.g., 10 mg for a 1 mg/mL solution) to the cyclodextrin vehicle.

  • Sonication: Sonicate the mixture in a water bath at 37°C for 15–30 minutes. The mechanical energy helps drive the hydrophobic brominated core into the cyclodextrin cavity.

  • pH Adjustment (Optional but recommended): If the solution remains cloudy, drop the pH to ~3.5 using 0.1N HCl to temporarily ionize the basic nitrogen, facilitating dissolution. Once clear, slowly back-titrate with 0.1N NaOH to pH 5.0.

  • Filtration: Filter the final solution through a 0.22 μ m PTFE syringe filter prior to dosing to ensure sterility and the removal of any microscopic nucleation seeds.

References

  • Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. PubMed Central (PMC). Retrieved from:[Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central (PMC). Retrieved from:[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6-Bromoimidazo[1,2-a]pyridin-8-ol Instability

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are likely utilizing the imidazo[1,2-a]pyridine core as a privileged scaffold for synthesizing orexin receptor ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are likely utilizing the imidazo[1,2-a]pyridine core as a privileged scaffold for synthesizing orexin receptor agonists, kinase inhibitors, or novel anti-infectives .

However, the specific substitution pattern of 6-Bromoimidazo[1,2-a]pyridin-8-ol creates a highly reactive "push-pull" electronic environment. The electron-donating 8-hydroxyl group significantly raises the Highest Occupied Molecular Orbital (HOMO) energy, while the 6-bromo substituent introduces a photolabile bond. This guide provides field-proven, causality-driven solutions to overcome the oxidative, photolytic, and pH-dependent instability issues associated with this building block.

Quantitative Degradation Profiling

To establish a baseline for handling, we have summarized the empirical stability metrics of 6-Bromoimidazo[1,2-a]pyridin-8-ol under various laboratory conditions.

Table 1: Stability Metrics and Diagnostic Markers

ConditionPrimary Degradation PathwayObserved Half-Life (t½)Diagnostic Marker (LC-MS/NMR)Mitigation Strategy
Ambient Air, Solid (25°C)Aerobic Oxidation~14 DaysBroad baseline, dark colorationStore under Ar at -20°C
Basic Solution (DMF/K₂CO₃)Anion-Mediated SET Oxidation< 2 HoursComplete loss of starting massStrict Freeze-Pump-Thaw
UV/Vis Light, SolutionPhotolytic Debromination~48 Hours[M-79] Des-bromo peakActinic shielding (Amber)
Protic Solvent (MeOH-d₄)Keto-Enol TautomerizationN/A (Equilibrium)NMR peak coalescenceUse aprotic solvents (DMSO-d₆)
Visualization of Degradation Pathways

DegradationPathways Core 6-Bromoimidazo[1,2-a]pyridin-8-ol O2 Dissolved O2 / Base Core->O2 Light UV / Ambient Light Core->Light Solvent Protic Solvents Core->Solvent Ox Oxidative Degradation (Quinonoid Formation) Photo Photolytic Cleavage (C-Br Homolysis) Taut Tautomerization (Keto-Enol Shift) O2->Ox Electron-rich 8-OH Light->Photo Labile 6-Br bond Solvent->Taut Proton exchange

Fig 1. Logical relationship of primary degradation pathways for 6-Bromoimidazo[1,2-a]pyridin-8-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my starting material degrade into a dark, intractable mixture upon dissolution in basic media? Causality: The 8-hydroxyl group strongly donates electron density into the fused bicyclic system. Upon deprotonation by a base (e.g., K₂CO₃), the resulting phenoxide-like anion dramatically increases the electron density of the imidazopyridine core. This makes the molecule a prime target for single-electron transfer (SET) oxidation by dissolved triplet oxygen, leading to the formation of highly reactive radical intermediates and subsequent polymerization into dark quinonoid species . Resolution: Atmospheric oxygen must be rigorously excluded before the introduction of any base. Standard nitrogen blanketing is insufficient; solvent degassing is mandatory.

Q2: I am observing an [M-79] peak in my LC-MS, indicating the loss of the bromine atom. How is this happening without a palladium catalyst? Causality: The C-Br bond at the 6-position is highly photolabile. Ambient laboratory lighting (especially fluorescent tubes emitting trace UV) provides sufficient energy to induce homolytic cleavage of the C-Br bond. The resulting aryl radical rapidly abstracts a hydrogen atom from the solvent (e.g., DMF or THF), leading to the des-bromo impurity . This photolysis is exacerbated in dilute solutions where light penetration is maximal. Resolution: Utilize actinic shielding (amber glassware or aluminum foil) from the moment the solid is dissolved until the reaction is quenched.

Q3: My ¹H-NMR spectrum in Methanol-d₄ shows broad, poorly resolved peaks in the aromatic region, but the LC-MS shows >95% purity. Is the compound degrading? Causality: You are observing keto-enol tautomerization, not degradation. In protic solvents, the 8-hydroxyl group participates in a rapid proton-exchange equilibrium, shifting toward a pyridone-like keto tautomer . This dynamic exchange occurs at a rate similar to the NMR timescale, causing peak broadening (coalescence) and inconsistent integration. Resolution: Switch to a strictly aprotic, dry NMR solvent like DMSO-d₆ to lock the molecule in its enol (aromatic) form and restore sharp spectral resolution.

Self-Validating Experimental Protocol: Inert O-Alkylation

To successfully functionalize the 8-OH position (e.g., via alkylation with 4-bromobut-1-ene) without triggering oxidative or photolytic degradation, follow this self-validating workflow. Every step includes an immediate visual or analytical check to confirm protocol integrity before proceeding.

Workflow S1 1. Compound Retrieval (-20°C) S2 2. Actinic Shielding S1->S2 S3 3. Solvent Degassing S2->S3 S4 4. Base Addition S3->S4 S5 5. In-Process Validation S4->S5

Fig 2. Self-validating experimental workflow for the O-alkylation of the imidazopyridine core.

Step 1: Solvent Degassing
  • Action: Subject anhydrous DMF to three strict freeze-pump-thaw cycles on a Schlenk line.

  • Causality: Removes dissolved O₂ to prevent SET oxidation of the highly reactive 8-alkoxide intermediate.

  • Self-Validation: A properly degassed solvent will not evolve micro-bubbles when placed under a static vacuum after the final thaw. If bubbling persists, repeat the cycle.

Step 2: Actinic Shielding & Dissolution
  • Action: Wrap the reaction flask entirely in aluminum foil. Dissolve 6-Bromoimidazo[1,2-a]pyridin-8-ol (1.0 eq) in the degassed DMF under a positive Argon stream.

  • Causality: Blocks UV/Vis photons, preventing homolytic cleavage of the labile C-Br bond.

  • Self-Validation: The resulting solution must remain a clear, pale yellow. Any immediate darkening at this stage indicates pre-existing oxidative degradation in your solid stock.

Step 3: Base Addition (Critical Node)
  • Action: Add anhydrous K₂CO₃ (2.0 eq) in one rapid portion under a heavy Argon counter-flow.

  • Causality: Deprotonates the 8-OH to form the active nucleophile required for alkylation.

  • Self-Validation: The solution must remain a pale yellow/orange suspension. If the solution instantly flashes to a dark brown or black color, oxygen exclusion has failed. Do not proceed with the electrophile addition; discard the mixture, re-evaluate your Schlenk technique, and start over.

Step 4: Electrophile Addition & Heating
  • Action: Add the alkyl halide (e.g., 4-bromobut-1-ene, 1.1 eq) dropwise. Heat the shielded flask to 80°C for 12 hours.

  • Causality: The soft nucleophilicity of the 8-alkoxide drives the Sₙ2 substitution, yielding the desired ether .

  • Self-Validation: In-Process Control (IPC) via LC-MS must show the product mass with the characteristic 1:1 isotopic bromine splitting pattern (M / M+2). Loss of this isotopic pattern indicates a failure in actinic shielding during the heating phase.

References
  • Source: WIPO / Google Patents (WO2022094012A1)
  • Title: Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant Source: Journal of Organic Chemistry / Organic Chemistry Portal URL: [Link]

  • Title: Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines Source: ResearchGate URL: [Link]

  • Source: European Patent Office (EP2593451B1)
Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-ol

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad applications in medicinal chemistry, materials science, and pharmaceuticals.[1][2][3] Its derivatives form the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad applications in medicinal chemistry, materials science, and pharmaceuticals.[1][2][3] Its derivatives form the core of numerous approved drugs. The synthesis of specifically substituted analogues like 6-Bromoimidazo[1,2-a]pyridin-8-ol, however, presents unique challenges due to the competing reactivity of the hydroxyl group and the electronic effects of the substituents.

This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in established reaction mechanisms and provides causal explanations for experimental choices, empowering you to optimize your reaction conditions effectively.

Core Synthesis & Mechanistic Overview

The most common and direct route to the imidazo[1,2-a]pyridine core is a variation of the Tchichibabin reaction, involving the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[4][5] For the target molecule, 6-Bromoimidazo[1,2-a]pyridin-8-ol, the logical precursors are 2-amino-5-bromo-3-hydroxypyridine and a haloacetaldehyde (such as chloroacetaldehyde or bromoacetaldehyde).

The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen by the haloacetaldehyde, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization through nucleophilic attack by the exocyclic amino group, followed by dehydration, yields the final aromatic fused-ring system.

G cluster_start Starting Materials cluster_mechanism Reaction Mechanism A 2-Amino-5-bromo-3-hydroxypyridine C N-Alkylation of Pyridine Ring A->C B α-Haloacetaldehyde (e.g., ClCH₂CHO) B->C D Pyridinium Salt Intermediate C->D Formation E Intramolecular Cyclization D->E Base-mediated F Dehydration E->F Elimination of H₂O G 6-Bromoimidazo[1,2-a]pyridin-8-ol F->G Aromatization

Caption: Proposed Tchichibabin-type reaction pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors. A systematic investigation is crucial.

  • Purity of Reagents: Impurities in the starting 2-amino-5-bromo-3-hydroxypyridine or the haloacetaldehyde solution can introduce competing side reactions.[4][6] Always verify the purity of your starting materials by NMR or LC-MS. Haloacetaldehyde solutions can degrade or polymerize upon storage.

  • Incomplete Reaction: The reaction may be stalling. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[4] If starting material remains after an extended period, consider a moderate increase in temperature (e.g., from 60°C to 80°C) or switching to a higher-boiling solvent like DMF.[4][7]

  • Substituent Effects: The electron-withdrawing nature of the bromine at C6 can decrease the nucleophilicity of the 2-aminopyridine precursor, slowing the initial condensation step.[4] Conversely, the electron-donating hydroxyl group at C8 can enhance reactivity but also offers an alternative site for side reactions.

  • Reaction Conditions: Temperature, solvent, and base choice are critical. Overheating can lead to decomposition or polymerization, especially with aldehydes. An optimal temperature balance must be found to drive the reaction to completion without degrading the product.

Question 2: I am observing significant side product formation. What are they and how can I minimize them?

Answer: Side product formation is a primary cause of yield loss and purification difficulties. Identifying the impurity's structure provides vital clues for optimization.

  • Common Side Products:

    • Incomplete Cyclization: The acyclic intermediate formed after the initial N-alkylation may persist in the reaction mixture.[4]

    • O-Alkylation: The phenolic hydroxyl group is nucleophilic and can react with the haloacetaldehyde, leading to an undesired ether byproduct. This is especially problematic if too strong a base is used.

    • Polymerization: Aldehydes are prone to self-condensation or polymerization, particularly under basic conditions or at high temperatures.

  • Strategies for Minimization:

    • Protect the Hydroxyl Group: This is the most robust strategy. Converting the hydroxyl group to a stable protecting group (e.g., a methoxy (OMe) or a silyl ether (OTBS)) before the cyclization reaction will prevent O-alkylation. The protecting group can be removed in a subsequent step.

    • Control Stoichiometry: Use a precise 1:1 to 1:1.1 molar ratio of the aminopyridine to the haloacetaldehyde. An excess of the aldehyde can increase side reactions.[4][6]

    • Optimize Base Selection: Use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[8] These are sufficient to neutralize the HX acid formed during cyclization without significantly deprotonating the phenol. Avoid strong bases like NaOH or NaH.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Experiment with a lower temperature for a longer duration.[4]

G Start Low Yield or Multiple Products? CheckPurity Verify Reagent Purity (NMR, LC-MS) Start->CheckPurity Monitor Monitor Reaction by TLC: Is Starting Material (SM) Left? CheckPurity->Monitor IncreaseTemp Increase Temp or Change Solvent (e.g., to DMF) Monitor->IncreaseTemp Yes (SM Left) AnalyzeSideProducts Analyze Side Products (LC-MS) Monitor->AnalyzeSideProducts No (SM Consumed) Success Improved Yield & Purity IncreaseTemp->Success ProtectOH Implement Protecting Group Strategy for -OH AnalyzeSideProducts->ProtectOH O-Alkylation or Complex Mixture OptimizeBase Switch to Milder Base (e.g., NaHCO₃) AnalyzeSideProducts->OptimizeBase Polymerization ProtectOH->Success OptimizeBase->Success

Caption: Troubleshooting flowchart for synthesis optimization.

Question 3: The purification of my final product is difficult. What are the best methods?

Answer: The amphoteric nature of 6-Bromoimidazo[1,2-a]pyridin-8-ol (containing a basic imidazole ring and an acidic phenol) can complicate purification but can also be used to your advantage.

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution, typically starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., adding methanol to a dichloromethane or ethyl acetate mobile phase).

  • Recrystallization: If a solid crude product is obtained, recrystallization can be highly effective.[4][9] Experiment with solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol.

  • Acid-Base Extraction: This technique can effectively separate the amphoteric product from non-basic or non-acidic impurities.[4]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind.

    • Carefully neutralize the acidic aqueous layer with a base (e.g., NaHCO₃) until the product precipitates or can be extracted back into an organic solvent. Be cautious not to make the solution too basic, which could deprotonate the phenol and affect its solubility.

Experimental Protocols

Protocol 1: Direct Synthesis (Unprotected Hydroxyl Group)

This protocol is a starting point and may require optimization based on the troubleshooting guide above.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromo-3-hydroxypyridine (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (or dioxane) to form a slurry (approx. 0.2 M concentration).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq).

  • Reagent Addition: Add a 40% aqueous solution of chloroacetaldehyde (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent).

  • Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization as described in the purification section.

Protocol 2: Synthesis via Hydroxyl Protection (Recommended)

This multi-step approach offers better control and often leads to higher, more reproducible yields.

  • Protection: Protect the hydroxyl group of 2-amino-5-bromo-3-hydroxypyridine as a methyl ether using a standard procedure (e.g., using methyl iodide and a mild base like K₂CO₃ in acetone). Purify the resulting 2-amino-5-bromo-3-methoxypyridine.

  • Cyclization: Perform the condensation reaction as described in Protocol 1 , using the protected 2-amino-5-bromo-3-methoxypyridine as the starting material. The reaction is often cleaner and higher yielding without the free hydroxyl group.

  • Deprotection: Cleave the methyl ether to reveal the final hydroxyl group. A standard method is to use boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM) at a low temperature (e.g., 0°C to room temperature).

  • Workup and Purification: Carefully quench the deprotection reaction and purify the final 6-Bromoimidazo[1,2-a]pyridin-8-ol using the methods described previously.

Comparative Data for Optimization
ParameterCondition A (Starting Point)Condition B (Alternative)Rationale for Change
Solvent EthanolDMF (N,N-Dimethylformamide)DMF is a polar aprotic solvent that can increase reaction rates for SN2-type reactions and better solubilize intermediates.[4][7]
Temperature 80°C (Reflux in EtOH)60°CLowering the temperature can minimize the formation of degradation or polymerization byproducts, albeit at the cost of a longer reaction time.[4]
Base NaHCO₃ (1.5 eq)K₂CO₃ (1.5 eq)K₂CO₃ is a slightly stronger base that may be more effective if the reaction is sluggish, but it also carries a higher risk of promoting side reactions.
Atmosphere AirNitrogen or ArgonThe phenolic product can be susceptible to oxidation at elevated temperatures. An inert atmosphere ensures reproducibility and prevents oxidative side products.[6]
Frequently Asked Questions (FAQs)

Q1: Can I use microwave-assisted synthesis for this reaction? A: Yes. Microwave-assisted synthesis has been successfully used for imidazo[1,2-a]pyridine synthesis and can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[4] It is a viable optimization strategy if the equipment is available.

Q2: How do I handle the α-haloacetaldehyde reagent safely? A: α-Haloacetaldehydes are toxic, corrosive, and lachrymatory. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). They are typically supplied as aqueous solutions to reduce their volatility and instability.

Q3: How can I confirm the identity and purity of my final product? A: A combination of standard analytical techniques is required.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and isomeric purity.[10]

  • Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.[11]

  • HPLC: To determine the precise purity of the final compound.

References
  • Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives. PubMed. [Link]

  • 6-Bromoimidazo[1,2-a]pyridin-8-amine. PMC. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. ACS Publications. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Preprints.org. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

Sources

Optimization

troubleshooting 6-Bromoimidazo[1,2-a]pyridin-8-ol synthesis side reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 6-bromoimidazo[1,2-a]pyridin-8-ol.

The formation of the imidazo[1,2-a]pyridine core via the classical Tschitschibabin (Chichibabin) condensation relies on the reaction between a 2-aminopyridine derivative and an α -haloketone or α -haloacetaldehyde[1][2]. While seemingly straightforward, the presence of the highly nucleophilic 8-hydroxyl group and the sensitive 5-bromo substituent on the 2-amino-5-bromopyridin-3-ol precursor creates competing mechanistic pathways.

Below, you will find a causal analysis of common side reactions, a troubleshooting FAQ, quantitative condition comparisons, and a self-validating optimized protocol.

Mechanistic Pathway & Side Reaction Divergence

G Start 2-Amino-5-bromopyridin-3-ol + Chloroacetaldehyde N_Alk N-Alkylation (Intended) Endocyclic N-Attack Start->N_Alk Neutral/Mild Acid (Kinetic Control) O_Alk O-Alkylation (Side Reaction) Phenoxide Attack Start->O_Alk Strong Base (Deprotonation) Polymer Polymerization (Side Reaction) Aldol Condensation Start->Polymer Excess Heat/Base Oxidation Oxidative Degradation Quinone Formation Start->Oxidation Aerobic Conditions Target 6-Bromoimidazo[1,2-a]pyridin-8-ol (Desired Product) N_Alk->Target Cyclization & Dehydration

Mechanistic divergence in 6-Bromoimidazo[1,2-a]pyridin-8-ol synthesis under varying conditions.

Troubleshooting FAQ: Causality and Corrective Actions

Q1: Why am I isolating high quantities of an O-alkylated side product instead of the desired imidazo[1,2-a]pyridine core? The Causality: The hydroxyl group at the 3-position of your starting material is acidic. If you are using strong inorganic bases (e.g., K2​CO3​ , NaOH ) to drive the reaction, you are deprotonating this hydroxyl group to form a highly nucleophilic phenoxide. This phenoxide outcompetes the endocyclic pyridine nitrogen for the electrophilic α -carbon of the chloroacetaldehyde, shifting the reaction toward O-alkylation. The Solution: The Tschitschibabin condensation is driven by the inherent nucleophilicity of the pyridine nitrogen[3]. Run the reaction under neutral conditions or use a very mild base like NaHCO3​ . The absence of a strong base keeps the hydroxyl group protonated, ensuring the pyridine nitrogen remains the primary nucleophile.

Q2: My reaction mixture rapidly turns into a black, tarry sludge, and my product yield is abysmal. What is happening? The Causality: Chloroacetaldehyde is highly reactive and exceptionally prone to aldol-type self-condensation and polymerization. This degradation is exponentially accelerated by high temperatures (>80 °C) and basic conditions. The "black tar" is a complex mixture of poly-chloroacetaldehyde chains. The Solution: Strictly control the reaction temperature to 60 °C[4]. Furthermore, do not add the chloroacetaldehyde all at once. Use a 50% aqueous solution and add it dropwise to the heated reaction mixture to keep the steady-state concentration of the electrophile low, favoring the bimolecular reaction with your pyridine over self-polymerization.

Q3: LC-MS analysis shows a significant M-79 peak, indicating debromination. How do I prevent dehalogenation? The Causality: The 5-bromo group on the electron-rich 2-aminopyridine ring is susceptible to protodehalogenation. This typically occurs if the reaction is subjected to prolonged refluxing in protic solvents (like ethanol/water) or if there is trace transition metal contamination in your glassware/stir bars. The Solution: Limit the reaction temperature to 60 °C and strictly monitor the reaction time via TLC or LC-MS. Do not leave the reaction refluxing blindly over the weekend. Ensure all glassware is acid-washed to remove trace metals.

Q4: The isolated product is dark brown/red instead of the expected pale solid. Is the product degrading during workup? The Causality: Pyridinols (and phenols in general) are highly sensitive to aerobic oxidation. In the presence of oxygen and light, the 8-hydroxyl group can oxidize to form highly colored, conjugated quinone-imine degradation products. The Solution: Degas your reaction solvents (sparge with N2​ or Argon for 15 minutes prior to use) and run the entire synthesis under an inert atmosphere.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution, highlighting why the optimized conditions succeed.

Reaction StrategyBase / AdditiveSolvent SystemTemp (°C)Target Yield (%)Major Observed Side Product
Strong Basic K2​CO3​ (2.0 eq)DMF8015%O-Alkylated Ether (60%)
High HeatNoneEtOH / H2​O 9045%Polymeric Tars
Aerobic / Mild Base NaHCO3​ (1.5 eq)EtOH / H2​O (Air)6065%Oxidized Dimers
Optimized (Neutral) None EtOH / H2​O (Degassed) 60 92% None (<2%) [4]

Standardized Experimental Protocol

This methodology represents a self-validating system designed to maximize the yield of 6-bromoimidazo[1,2-a]pyridin-8-ol hydrochloride while actively suppressing O-alkylation and polymerization[4].

Step 1: System Preparation & Degassing

  • Prepare a solvent mixture of Ethanol and Deionized Water (1:1 v/v).

  • Sparge the solvent mixture with Argon or N2​ for 20 minutes to displace dissolved oxygen. (Self-validation: The lack of oxygen prevents the solution from darkening during the heating phase).

Step 2: Reagent Dissolution

  • To a clean, dry, and inert-gas-purged round-bottom flask, add 2-amino-5-bromopyridin-3-ol (1.0 equivalent, e.g., 124 mg, 0.65 mmol).

  • Suspend the solid in the degassed Ethanol/ H2​O mixture (approx. 5 mL).

Step 3: Controlled Electrophile Addition

  • Heat the suspension to exactly 60 °C using a temperature-controlled oil bath or heating block.

  • Using a syringe pump or an addition funnel, add chloroacetaldehyde (50% solution in water, 1.2 to 2.0 equivalents, e.g., 0.2 mL, 1.3 mmol) dropwise over 15 minutes[4]. (Self-validation: Dropwise addition prevents the sudden exothermic spike and subsequent darkening associated with chloroacetaldehyde polymerization).

Step 4: Cyclocondensation

  • Stir the reaction mixture at 60 °C overnight under an inert atmosphere.

  • Analytical Check: Sample the reaction for LC-MS. You should initially observe the uncyclized N-alkylated intermediate (Mass = M+42), which will cleanly convert to the dehydrated cyclized product (Mass = M+24) over time.

Step 5: Isolation and Purification

  • Once LC-MS confirms complete conversion, remove the solvents in vacuo at a bath temperature not exceeding 40 °C to prevent thermal degradation of the crude product.

  • Triturate and crystallize the resulting crude solids from cold acetone.

  • Filter the precipitate to yield 6-bromoimidazo[1,2-a]pyridin-8-ol as the hydrochloride salt (Typical yield: ~92%)[4]. (Self-validation: The product should isolate as a pale solid; a dark brown color indicates poor degassing in Step 1).

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review BIO Web of Conferences[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review E3S Web of Conferences [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 6-Bromoimidazo[1,2-a]pyridin-8-ol Synthesis

Welcome to the Advanced Application Support Center. Synthesizing imidazo[1,2-a]pyridine derivatives is a cornerstone of modern medicinal chemistry due to their privileged scaffold nature, which modulates key cellular sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Synthesizing imidazo[1,2-a]pyridine derivatives is a cornerstone of modern medicinal chemistry due to their privileged scaffold nature, which modulates key cellular signaling pathways[1]. However, transitioning the synthesis of highly functionalized derivatives—specifically 6-bromoimidazo[1,2-a]pyridin-8-ol—from bench-scale discovery to multi-gram or kilogram production presents unique thermochemical, regioselective, and purification challenges[2].

This guide is engineered for drug development professionals and process chemists. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible, high-yield scale-up.

I. Mechanistic Pathway & Process Flow

The classical synthesis of imidazo[1,2-a]pyridines relies on the condensation of a 2-aminopyridine derivative with an α -halocarbonyl compound[3]. For 6-bromoimidazo[1,2-a]pyridin-8-ol, the reaction between 2-amino-5-bromopyridin-3-ol and chloroacetaldehyde proceeds via an initial intermolecular alkylation followed by an intramolecular dehydrative cyclization[4]. Understanding this sequence is critical for diagnosing scale-up failures.

Mechanism SM1 2-Amino-5-bromopyridin-3-ol (Nucleophile) Condensation Intermolecular Alkylation (Pyridine N attacks alpha-C) SM1->Condensation SM2 Chloroacetaldehyde (Electrophile) SM2->Condensation Intermediate Acyclic Intermediate (Unstable) Condensation->Intermediate Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization - H2O, Heat Product 6-Bromoimidazo[1,2-a]pyridin-8-ol (Target API) Cyclization->Product

Mechanistic pathway of 6-bromoimidazo[1,2-a]pyridin-8-ol synthesis.

II. Troubleshooting Guides & FAQs

Q1: Why am I observing significant O-alkylation instead of the desired imidazopyridine cyclization?

Causality: The starting material, 2-amino-5-bromopyridin-3-ol, possesses competing nucleophilic centers: the pyridine nitrogen, the exocyclic amine, and the 3-hydroxyl group. Under basic or strictly neutral conditions, the phenoxide-like 3-hydroxyl group can become highly nucleophilic, leading to preferential O-alkylation with the α -halocarbonyl rather than the required N-alkylation[1]. Solution: Control the reaction pH. The condensation requires the pyridine nitrogen to attack the α -carbon. Running the reaction under slightly acidic conditions (e.g., using catalytic HCl) suppresses hydroxyl deprotonation while maintaining the reactivity of the more basic pyridine nitrogen.

Q2: How do I handle the instability and volatility of chloroacetaldehyde on a large scale?

Causality: Aqueous chloroacetaldehyde is notoriously difficult to handle on scale. It is volatile, highly toxic, and prone to rapid polymerization at elevated temperatures. This polymerization consumes the electrophile, leading to inconsistent stoichiometry, stalled reactions, and the formation of intractable black tar[1]. Solution: Substitute aqueous chloroacetaldehyde with its stable acetal derivative, chloroacetaldehyde dimethyl acetal [5]. By adding a catalytic amount of acid to the reaction mixture, the acetal undergoes in situ hydrolysis, releasing the reactive aldehyde at a controlled rate. This steady-state concentration prevents accumulation and subsequent polymerization.

Q3: My scale-up batch shows incomplete cyclization with acyclic intermediates persisting. How can I drive the reaction to completion?

Causality: The initial intermolecular alkylation is kinetically rapid, but the subsequent intramolecular cyclization (dehydration) is endothermic and kinetically slow[1]. On a larger scale, inadequate heat transfer or the accumulation of water (a byproduct of the cyclization) shifts the equilibrium backward, stalling the reaction at the acyclic intermediate stage. Solution: Implement continuous water removal. Use a Dean-Stark apparatus if operating in a biphasic solvent system, or switch to a higher-boiling solvent (e.g., DMF or pressurized EtOH/H₂O) to overcome the activation energy barrier for dehydration[1]. Monitor via LC-MS until the intermediate mass [M+H+18] is fully depleted.

Q4: What is the most scalable purification method, avoiding column chromatography?

Causality: Imidazo[1,2-a]pyridines and their acyclic impurities often co-elute on silica gel, making chromatography unviable for multi-gram scale-up[1]. Solution: Leverage the inherent basicity of the imidazo[1,2-a]pyridine core. Perform a targeted acid-base extraction[1]. Dissolve the crude mixture in an organic solvent and extract with 1M HCl. The protonated product will migrate to the aqueous layer, leaving non-basic polymeric impurities behind. Subsequent neutralization of the aqueous layer precipitates the highly pure product.

Troubleshooting Issue Low Yield / Impure Product CheckTLC LC-MS / TLC Analysis Issue->CheckTLC Path1 Acyclic Intermediate Persists CheckTLC->Path1 Path2 O-Alkylation Side Product CheckTLC->Path2 Path3 Black Tar / Polymerization CheckTLC->Path3 Sol1 Increase Temp & Remove Water Path1->Sol1 Sol2 Lower pH to Protonate Hydroxyl Path2->Sol2 Sol3 Use Acetal Precursor (In-situ Hydrolysis) Path3->Sol3

Troubleshooting logic tree for scale-up synthesis challenges.

III. Scalable Experimental Protocol

This protocol utilizes an in situ acetal deprotection strategy to ensure a self-validating, scalable system that inherently controls the electrophile concentration.

Objective: Synthesize 6-bromoimidazo[1,2-a]pyridin-8-ol using a scalable, chromatography-free method.

Materials:

  • 2-Amino-5-bromopyridin-3-ol (1.0 eq, limiting reagent)

  • Chloroacetaldehyde dimethyl acetal (1.2 eq)[5]

  • Ethanol / Water (4:1 v/v, Reaction Solvent)

  • 6M HCl (0.1 eq, Catalyst)

  • 2M NaOH (for neutralization)

Step-by-Step Methodology:

  • Reactor Preparation: Charge a jacketed glass reactor with 2-amino-5-bromopyridin-3-ol and the Ethanol/Water (4:1) solvent mixture. Stir at 300 rpm to form a uniform suspension.

  • Reagent Addition: Add chloroacetaldehyde dimethyl acetal (1.2 eq) to the suspension in a single portion. Causality note: Because the acetal is unreactive until hydrolyzed, exothermic runaway during addition is prevented.

  • Acid Catalysis & Hydrolysis: Add 6M HCl (0.1 eq). This catalytic acid serves a dual purpose: it initiates the controlled hydrolysis of the acetal to chloroacetaldehyde and suppresses the nucleophilicity of the 3-hydroxyl group to prevent O-alkylation.

  • Heating & Cyclization: Ramp the reactor temperature to 80°C (reflux).

    • In-Process Control (IPC): Sample at 2 hours and 8 hours. Analyze via LC-MS. At 2 hours, the acyclic intermediate should be the major species. Continue heating until the intermediate peak is <2% by AUC (typically 8–12 hours).

  • Solvent Exchange: Once conversion is complete, concentrate the mixture under reduced pressure (50 mbar, 40°C) to remove ethanol.

  • Acid-Base Purification: Dilute the remaining aqueous residue with 1M HCl (to ensure complete protonation of the product) and wash twice with Ethyl Acetate. Discard the organic layers (which contain unreacted acetal and non-basic polymeric impurities)[1].

  • Precipitation: Cool the product-rich aqueous layer to 5°C. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 7.0–7.5. The target 6-bromoimidazo[1,2-a]pyridin-8-ol will precipitate as a tan/off-white solid.

  • Isolation: Filter the solid through a sintered glass funnel, wash with ice-cold water, and dry in a vacuum oven at 50°C to a constant weight.

IV. Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of transitioning from traditional bench-scale conditions to the optimized scale-up protocol.

ScaleElectrophile SourceSolvent SystemTempYield (%)Purity (HPLC %)Primary Failure Mode / Observation
1 gAq. Chloroacetaldehyde (40%)EtOH80°C45%82%High polymerization; black tar formation
10 gAq. Chloroacetaldehyde (40%)EtOH80°C38%75%Exothermic degradation; incomplete cyclization
10 gChloroacetaldehyde dimethyl acetalEtOH/H₂O (4:1)80°C78%94%Controlled release; clean conversion
100 g Chloroacetaldehyde dimethyl acetal EtOH/H₂O (4:1) 80°C 82% >98% Optimized with acid-base extraction

Table 1: Comparative analysis of reaction conditions during the scale-up of 6-bromoimidazo[1,2-a]pyridin-8-ol synthesis.

V. References

  • PubMed / NIH. Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives. Retrieved from: [Link][2]

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from: [Link][3]

  • PMC - NIH. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from:[Link][4]

Sources

Optimization

Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyridin-8-ol

Welcome to the technical support guide for the purification of 6-Bromoimidazo[1,2-a]pyridin-8-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 6-Bromoimidazo[1,2-a]pyridin-8-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our goal is to equip you with the necessary knowledge to optimize your purification protocols, ensuring high purity and yield.

I. Understanding the Compound: 6-Bromoimidazo[1,2-a]pyridin-8-ol

6-Bromoimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a key structural motif in numerous biologically active molecules. The presence of a bromine atom and a hydroxyl group offers sites for further chemical modification, making it a valuable intermediate in the synthesis of potential therapeutic agents.

The purity of this starting material is paramount for the success of subsequent synthetic steps and the biological evaluation of its derivatives. Impurities can lead to unwanted side reactions, lower yields, and complicate the interpretation of biological data.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 6-Bromoimidazo[1,2-a]pyridin-8-ol in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How can I get it to solidify?

Answer: An oily crude product is a common issue and can be attributed to several factors, including residual solvent, the presence of low-melting impurities, or the inherent properties of the compound itself.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Heating the flask gently (e.g., in a warm water bath) while on the rotary evaporator can aid in the removal of high-boiling point solvents like DMSO or DMF.

  • Trituration: This technique involves "washing" the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Recommended Solvents: Start with a non-polar solvent like hexanes or diethyl ether.

    • Procedure: Add a small amount of the cold solvent to the oil and vigorously scratch the inside of the flask with a glass rod. This can induce crystallization. If successful, you can then proceed with vacuum filtration to collect the solid.

  • Solvent-Antisolvent Precipitation: If trituration fails, dissolve the oil in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., cold water or hexanes) until the solution becomes persistently cloudy. Allow the mixture to stand, ideally at a reduced temperature, to promote precipitation of the purified solid.[1]

Q2: I'm seeing multiple spots on my TLC plate after initial purification. What are the likely impurities and how do I remove them?

Answer: The presence of multiple spots on a TLC plate indicates that your sample is still impure. The nature of these impurities depends heavily on the synthetic route used to prepare the 6-Bromoimidazo[1,2-a]pyridin-8-ol.

Common Impurities:

  • Unreacted Starting Materials: Such as 2-amino-5-bromopyridine derivatives.

  • Side-Products: Arising from incomplete cyclization or alternative reaction pathways.

  • Reagents: Such as residual chloroacetaldehyde or other reactants.[2]

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.

  • Recrystallization: If the impurities have significantly different solubilities from your product, recrystallization can be a highly effective and scalable purification method.

Q3: What are the best conditions for purifying 6-Bromoimidazo[1,2-a]pyridin-8-ol by column chromatography?

Answer: Column chromatography is a powerful technique for purifying 6-Bromoimidazo[1,2-a]pyridin-8-ol. The key to a successful separation is selecting the appropriate stationary and mobile phases.

Recommended Column Chromatography Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Silica gel is a polar adsorbent that effectively separates moderately polar compounds like imidazopyridine derivatives.[3]
Mobile Phase (Eluent) A gradient of Ethyl Acetate in Hexanes or Dichloromethane in MethanolStart with a less polar solvent system (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity. This will allow for the elution of less polar impurities first, followed by your more polar product. The hydroxyl group on your compound will increase its polarity compared to a non-hydroxylated analog.[3]
Monitoring Thin-Layer Chromatography (TLC)Use TLC to track the separation and identify the fractions containing your purified product. Visualize the spots under UV light (254 nm).
Q4: I'm attempting to recrystallize my product, but it's not dissolving in any common solvents, or it's "oiling out." What should I do?

Answer: Recrystallization can be challenging. "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer.

Troubleshooting Recrystallization:

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Screening Solvents: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof) to find a suitable system. A patent for a similar compound, 6-bromoimidazo[1,2-a]pyridine, suggests a mixed solvent system of ethyl acetate and n-hexane for recrystallization.[2]

  • Addressing "Oiling Out":

    • Add More Solvent: Your initial amount of solvent may be insufficient to fully dissolve the compound at its boiling point.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent. Then, while still hot, add a "poor" solvent dropwise until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[1]

  • Inducing Crystallization: If crystals are slow to form upon cooling, try the following:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to initiate crystallization.[1]

III. Detailed Purification Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a step-by-step guide for purifying 6-Bromoimidazo[1,2-a]pyridin-8-ol using silica gel chromatography.

Materials:

  • Crude 6-Bromoimidazo[1,2-a]pyridin-8-ol

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptanes)

  • Ethyl Acetate

  • Dichloromethane

  • Methanol

  • Glass chromatography column

  • TLC plates (silica gel on aluminum, with F254 indicator)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly. Avoid trapping air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance when adding the sample.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elute the Column:

    • Begin eluting with the initial, low-polarity mobile phase.

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Analyze Fractions and Combine:

    • Spot each collected fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under UV light.

    • Combine the fractions that contain the pure product.

  • Isolate the Purified Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6-Bromoimidazo[1,2-a]pyridin-8-ol.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying 6-Bromoimidazo[1,2-a]pyridin-8-ol by recrystallization.

Materials:

  • Crude 6-Bromoimidazo[1,2-a]pyridin-8-ol

  • Appropriate recrystallization solvent(s) (determined from solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

IV. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude 6-Bromoimidazo[1,2-a]pyridin-8-ol.

Purification_Workflow Crude Crude 6-Bromoimidazo[1,2-a]pyridin-8-ol TLC Initial TLC Analysis Crude->TLC SingleSpot Single Spot? TLC->SingleSpot MultipleSpots Multiple Spots SingleSpot->MultipleSpots No Recrystallization Attempt Recrystallization SingleSpot->Recrystallization Yes ColumnChromatography Perform Column Chromatography MultipleSpots->ColumnChromatography Recrystallization->ColumnChromatography Unsuccessful Success Pure Product Recrystallization->Success Successful ColumnChromatography->Success Failure Purification Failed (Re-evaluate strategy)

Caption: Decision workflow for purification of 6-Bromoimidazo[1,2-a]pyridin-8-ol.

V. References

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-imidazo[1,2-a]pyridin-8-amine. In PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Retrieved from

  • MDPI. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 4894. Retrieved from [Link]

  • MDPI. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2023(2), M1623. Retrieved from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. Retrieved from [Link]

  • Terungwa, H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Tetrahedron Letters, 135, 154833. Retrieved from [Link]

  • NextSDS. (n.d.). 6-Bromoimidazo[1,2-a]pyridin-8-ol — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (n.d.). 6-Bromo-imidazo[1,2-a]pyridin-8-amine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 6-Bromoimidazo[1,2-a]pyridin-8-ol in Solution

Welcome to the Technical Support Center for 6-Bromoimidazo[1,2-a]pyridin-8-ol . This guide is designed for researchers, analytical scientists, and drug development professionals who are experiencing stability issues, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Bromoimidazo[1,2-a]pyridin-8-ol . This guide is designed for researchers, analytical scientists, and drug development professionals who are experiencing stability issues, inconsistent assay results, or visual degradation of this specific compound in solution.

By understanding the mechanistic causality behind the degradation of the imidazo[1,2-a]pyridine core, you can implement self-validating workflows to ensure absolute chemical integrity during your experiments.

Part 1: Core Principles of Degradation (The "Why")

To prevent degradation, we must first understand the structural vulnerabilities of 6-Bromoimidazo[1,2-a]pyridin-8-ol:

  • Photo-Oxidation of the Heterocyclic Core: Imidazo[1,2-a]pyridines are highly photochemically active. Under ambient visible or UV light, the core can act as a photosensitizer, undergoing rapid visible-light-induced C-H functionalization or oxidation[1].

  • Phenolic Vulnerability at the 8-Position: The hydroxyl (-OH) group at the 8-position acts as a strong electron-donating group. If deprotonated in basic media, it forms a phenolate anion. This drastically lowers the oxidation potential of the molecule, making it highly susceptible to auto-oxidation by dissolved oxygen, leading to the formation of reactive quinone-like species and subsequent ring-opening[2].

  • Radical Susceptibility: The presence of the bromine atom at the 6-position adds a potential site for radical-induced debromination if the molecule is exposed to high-energy UV light in the presence of peroxides.

Part 2: Troubleshooting FAQs

Q1: Why does my 6-Bromoimidazo[1,2-a]pyridin-8-ol stock solution turn yellow or dark brown over time? A: This discoloration is the visual hallmark of photo-oxidation and auto-oxidation. When exposed to ambient light and atmospheric oxygen, the imidazo[1,2-a]pyridine core generates reactive oxygen species (ROS)[3]. These ROS attack the electron-rich 8-hydroxyl group, triggering a cascade that forms highly conjugated, dark-colored polymeric byproducts. Solution: Always prepare and store solutions in actinic (amber) glassware under an inert atmosphere.

Q2: What is the optimal solvent system for long-term stability? A: Avoid ether-based solvents (e.g., THF, dioxane, diethyl ether) unless they are strictly anhydrous and peroxide-free. Trace peroxides in these solvents will rapidly oxidize the 8-hydroxyl group. The optimal solvents for stock solutions are anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Q3: How does pH affect the degradation rate in aqueous biological assays? A: The degradation rate is highly pH-dependent. At a pH above 7.5, the 8-hydroxyl group begins to deprotonate. The resulting anionic form is significantly more electron-rich than the neutral molecule, accelerating oxidative degradation exponentially. To maximize stability in aqueous media, maintain a slightly acidic to neutral pH (4.5 to 6.5) using buffers like MES or Citrate to keep the hydroxyl group fully protonated.

Q4: Can I freeze-thaw my stock solutions to extend their shelf life? A: No. Repeated freeze-thaw cycles introduce atmospheric oxygen into the solvent matrix and cause localized concentration spikes (solute exclusion) during freezing, which can accelerate bimolecular degradation pathways. You should aliquot the stock solution into single-use vials prior to initial freezing.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability of 6-Bromoimidazo[1,2-a]pyridin-8-ol under various environmental conditions. Use this data to benchmark your own storage protocols.

Solvent SystemAtmosphereLight ExposurepHEstimated Half-LifeVisual Indicator
THF (Untreated)Ambient AirAmbient LightN/A< 2 HoursRapid Browning
Aqueous BufferAmbient AirAmbient Light8.0 (Basic)< 4 HoursDark Brown
DMSO (Standard)Ambient AirAmbient LightN/A12 - 24 HoursYellowing
Aqueous BufferArgon PurgedDark (Amber)5.5 (Acidic)> 2 WeeksClear / Colorless
DMSO (Degassed) Argon Purged Dark (Amber) N/A > 6 Months Clear / Colorless

Part 4: Experimental Protocols & Self-Validating Workflows

To guarantee the integrity of your compound, follow this step-by-step methodology for preparing ultra-stable stock solutions. This protocol includes a built-in validation step to ensure trustworthiness.

Protocol: Preparation of Ultra-Stable Stock Solutions

Step 1: Solvent Degassing Transfer anhydrous DMSO into a Schlenk flask. Degas the solvent using the freeze-pump-thaw method (minimum of 3 cycles) or by aggressively sparging with high-purity Argon gas for 30 minutes to remove all dissolved oxygen.

Step 2: Dissolution under Inert Atmosphere Weigh the 6-Bromoimidazo[1,2-a]pyridin-8-ol powder inside a glovebox or under a continuous Argon stream. Transfer the powder to an amber glass vial. Add the degassed DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently until fully dissolved.

Step 3: Aliquoting and Storage Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Blanket the headspace of each tube with Argon gas before sealing. Store immediately at -80°C.

Step 4: Self-Validation Check (HPLC-UV) Causality Check: You cannot rely solely on visual inspection, as early-stage degradation products may be colorless. Action: Before using a stored aliquot for critical assays, run a rapid HPLC-UV assay at 254 nm. A pristine solution will exhibit a single, sharp chromatographic peak. The appearance of broad peaks at lower retention times confirms the formation of polar, ring-opened oxidative degradation products. If these peaks exceed 2% total area, discard the aliquot.

Part 5: Mechanistic Degradation Pathway

The following diagram illustrates the logical relationships between environmental triggers, the chemical degradation pathways of 6-Bromoimidazo[1,2-a]pyridin-8-ol, and the targeted interventions required to prevent them.

G A 6-Bromoimidazo[1,2-a]pyridin-8-ol (Intact Molecule) B Photo-Excitation (UV/Vis Light) A->B Exposure C Auto-Oxidation (Dissolved O2) A->C Aerobic D Deprotonation (High pH > 8) A->D Basic Media E Reactive Radical / Singlet Oxygen B->E C->E F Phenolate Anion (Highly Oxidizable) D->F G Degradation Products (Quinones / Ring-Opened) E->G Irreversible F->E Electron Transfer H Intervention: Amber Vials H->B I Intervention: Argon Purge I->C J Intervention: pH Buffer < 6.5 J->D

Fig 1: Degradation pathways of 6-Bromoimidazo[1,2-a]pyridin-8-ol and targeted interventions.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. National Institutes of Health (NIH). URL: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of 6-Bromoimidazo[1,2-a]pyridin-8-ol

Welcome to the technical support center for 6-Bromoimidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Bromoimidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of this and structurally related imidazopyridine compounds. Our goal is to provide a logical, troubleshooting-focused framework to diagnose permeability issues and implement effective enhancement strategies, grounding our advice in established scientific principles and field-proven methodologies.

Section 1: Foundational Assessment - Do You Have a Permeability Problem?

Before attempting to enhance permeability, it is critical to accurately quantify the baseline characteristics of 6-Bromoimidazo[1,2-a]pyridin-8-ol. Inconsistent or low-quality initial data can lead to misguided efforts.

FAQ 1: How do I establish the baseline permeability of my compound?

A tiered approach is recommended to build a comprehensive permeability profile.

  • Start with an in silico prediction. Before any wet lab experiment, use computational models to predict physicochemical properties like LogP (lipophilicity) and Polar Surface Area (PSA). The imidazo[1,2-a]pyridine core is relatively planar, but the hydroxyl (-OH) group at the 8-position is a key hydrogen bond donor, which can increase PSA and reduce passive permeability.

  • Run a PAMPA screen. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess passive diffusion, which is a key factor in drug absorption.[1][2] This cell-free assay isolates the compound's ability to cross a lipid membrane, providing a clean measure of its intrinsic passive permeability without the complexity of cellular transporters.[2][3]

  • Conduct a cell-based assay. If PAMPA results indicate moderate to high permeability but cellular assays show low compound accumulation, this suggests other factors are at play. Caco-2 cell monolayers are the gold standard for predicting human intestinal absorption, as they express relevant efflux and uptake transporters.[4][5][6] Madin-Darby Canine Kidney (MDCK) cells are a faster-growing alternative, and when transfected with specific transporters like P-glycoprotein (MDR1-MDCK), they are excellent tools for identifying efflux liabilities.[7][8][9]

Troubleshooting Guide: My Initial Permeability Results Are Low or Inconsistent

If your initial data from assays like PAMPA or Caco-2 are problematic, consult the following workflow before concluding that the intrinsic permeability is poor.

G start Low / Inconsistent Permeability Data solubility Is the compound fully dissolved in the donor buffer? start->solubility binding Is there high non-specific binding to the plate? solubility->binding Yes sol_check Action: Check for precipitation. Measure thermodynamic solubility. Consider using co-solvents (e.g., <1% DMSO). solubility->sol_check No integrity Was the cell monolayer integrity confirmed? binding->integrity Yes bind_check Action: Run assay with/without cells to quantify recovery. Consider adding BSA to the acceptor buffer. binding->bind_check No int_check Action: Verify TEER values are stable and above threshold (>200 Ω·cm² for Caco-2). Check Lucifer Yellow passage (<1%). integrity->int_check No conclusion If issues are resolved and permeability is still low, proceed to Enhancement Strategies. integrity->conclusion Yes sol_check->binding bind_check->integrity int_check->conclusion

Caption: Troubleshooting workflow for initial permeability assessment.

Causality Explained:

  • Solubility: A compound must be in solution to permeate. If 6-Bromoimidazo[1,2-a]pyridin-8-ol precipitates in the aqueous donor buffer, its apparent permeability will be artificially low because the concentration gradient driving diffusion is lower than assumed.[10][11]

  • Non-Specific Binding: Hydrophobic compounds can stick to plastic labware. This reduces the amount of compound available for transport, leading to an underestimation of permeability. Including a control without cells can help quantify this effect.[12]

  • Monolayer Integrity: In cell-based assays, leaky monolayers allow compounds to pass through gaps between cells (paracellular flux). This can mask poor transcellular permeability or create high data variability. Transepithelial Electrical Resistance (TEER) and Lucifer Yellow co-dosing are essential quality control checks to ensure the monolayer is intact.[6][9]

Section 2: Strategies for Enhancing Permeability

Once you have confidently established that the intrinsic permeability of 6-Bromoimidazo[1,2-a]pyridin-8-ol is a limiting factor, you can explore two primary categories of enhancement strategies.

Category 1: Medicinal Chemistry Approaches (Structural Modification)

These strategies involve chemically modifying the parent molecule to improve its physicochemical properties. For 6-Bromoimidazo[1,2-a]pyridin-8-ol, the primary target for modification is the polar hydroxyl (-OH) group.

FAQ 2: What is the most effective structural modification for improving the permeability of this compound?

The prodrug approach is a highly effective and widely used strategy.[13] A prodrug is a pharmacologically inactive derivative of a parent drug that, after administration, is converted in vivo to the active compound.[13][14]

The Core Principle: Masking the polar hydroxyl group with a lipophilic promoiety will decrease the molecule's polarity and hydrogen bonding potential, thereby enhancing its ability to passively diffuse across the lipid-rich cell membrane.[14][15][16]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Parent Parent Drug (6-Bromoimidazo[1,2-a]pyridin-8-ol) - Polar, Low Permeability Prodrug_Ext Ester Prodrug - Lipophilic, High Permeability Parent->Prodrug_Ext Esterification (Synthesis) Membrane Cell Membrane Prodrug_Ext->Membrane Passive Diffusion Prodrug_Int Ester Prodrug Parent_Active Parent Drug (Active) - Released at Target Site Prodrug_Int->Parent_Active Esterases Intracellular Esterases Esterases->Prodrug_Int Cleavage Membrane->Prodrug_Int

Caption: The prodrug strategy for enhancing cell permeability.

Common Prodrug Strategies for Hydroxyl Groups:

  • Esters: Creating an ester (e.g., acetate, pivalate) is the most common approach.[17][18] These are readily cleaved by ubiquitous intracellular esterase enzymes to release the active parent drug.[18]

  • Carbonates: Offer an alternative to esters with different cleavage kinetics.

  • Phosphates: Typically used to increase aqueous solubility, but can also be designed for targeted delivery.[19]

Troubleshooting Guide: My Prodrug Strategy Isn't Working
Issue EncounteredPossible CauseRecommended Action
Permeability is not improved. The chosen promoiety is not lipophilic enough or is too bulky, hindering transport.Synthesize a small library of ester prodrugs with varying alkyl chain lengths (e.g., acetate, butyrate, pivalate) to find the optimal balance of lipophilicity and size.
Prodrug shows low intracellular cleavage. The ester bond is sterically hindered, preventing access by esterase enzymes.Choose a less sterically hindered promoiety. Confirm cleavage rates using liver microsome or cell lysate assays.[20]
Modified compound has lost biological activity. The prodrug is not being cleaved, or the modification has inadvertently altered the conformation required for target binding.Confirm cleavage back to the parent compound via LC-MS/MS analysis of cell lysates. If cleavage is confirmed but activity is lost, the prodrug itself may be interacting with the target in a non-productive way.
Category 2: Formulation-Based Approaches (Non-Structural)

If structural modifications are not feasible, formulation strategies can improve a compound's apparent permeability by enhancing its solubility and interaction with the cell membrane.[21][22]

FAQ 3: How can I improve permeability without changing my compound's structure?

Formulation strategies aim to increase the concentration of the dissolved drug at the cell surface, thereby maximizing the concentration gradient for passive diffusion.

  • Use of Co-solvents: For in vitro assays, using a small percentage (typically <5%) of an organic solvent like DMSO or propylene glycol can keep the compound in solution.[11][23] Caution: High concentrations can compromise cell membrane integrity and be toxic.[24]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming an inclusion complex that has a hydrophilic exterior. This increases the aqueous solubility of the compound, making more of it available for partitioning into the cell membrane.[22][23]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water microemulsions upon gentle agitation in aqueous media (like in the gut or cell culture media).[22][23] This formulation can keep the drug in a solubilized state and enhance its absorption.[22]

Section 3: Key Experimental Protocols

Accurate and reproducible data is the foundation of any successful research. The following are condensed, best-practice protocols for the key assays discussed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive, transcellular permeability.[2]

  • Membrane Coating: Add 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to each well of a 96-well filter donor plate, ensuring the membrane is fully coated.[25][26]

  • Prepare Solutions: Dissolve 6-Bromoimidazo[1,2-a]pyridin-8-ol and control compounds (high permeability like propranolol, low permeability like atenolol) in the assay buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM), keeping the final DMSO concentration low (<1%).[26]

  • Assay Setup: Add 300 µL of fresh buffer to a 96-well acceptor plate. Add 150-200 µL of your compound solutions to the donor plate.[3][26]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[3]

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a validated analytical method, typically LC-MS/MS.[3]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive permeability and active efflux.

  • Cell Culture: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell™ plates) and culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[6][27]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values >200 Ω·cm².[28]

  • Assay Setup (Bidirectional):

    • Apical to Basolateral (A→B): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. This mimics absorption.[6]

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber. This measures efflux.[6]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours.[6][7]

  • Sampling & Quantification: At the end of the incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS. Also, quantify a co-dosed fluorescent marker (Lucifer Yellow) to confirm monolayer integrity post-assay.[7]

  • Data Analysis:

    • Calculate Papp for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

    • Interpretation: An ER > 2 is a strong indicator that the compound is a substrate of an active efflux transporter (like P-gp).[10]

Section 4: Advanced Data Interpretation

FAQ 4: My PAMPA results show high permeability, but my Caco-2 A→B results are low. What's happening?

This is a classic signature of active efflux .

  • PAMPA: Measures only passive diffusion. High permeability here means your compound has the right physicochemical properties (e.g., lipophilicity) to cross a lipid membrane.[2]

  • Caco-2: This assay includes active transport proteins.[6] The Caco-2 cells are actively pumping your compound out as it enters, resulting in low net transport from the apical to the basolateral side.

  • Confirmation: Your bidirectional Caco-2 assay should show a high Efflux Ratio (ER > 2). To confirm which transporter is responsible (e.g., P-gp), you can re-run the assay in the presence of a known inhibitor, such as verapamil for P-gp.[6] If the A→B permeability increases and the ER decreases in the presence of the inhibitor, you have confirmed the mechanism of efflux.

Assay Comparison
Assay Measures Use Case for 6-Bromoimidazo[1,2-a]pyridin-8-ol
PAMPA Passive Diffusion OnlyRapidly screen structural analogs or prodrugs for changes in intrinsic permeability.[1]
Caco-2 Passive Diffusion, Active Uptake/Efflux, Paracellular TransportGold standard for predicting human oral absorption and identifying efflux liabilities.[4][6]
MDR1-MDCK Passive Diffusion and P-gp-mediated EffluxSpecifically confirm if the compound is a substrate for the P-gp efflux pump.[7]

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]

  • MDCK Permeability. (n.d.). Creative Biolabs. [Link]

  • Kee, C. L., & Chiong, E. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Chemical Biology. [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm. [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec. [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]

  • MDCK Permeability Assay. (n.d.). Domainex. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry. [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. (n.d.). ProQuest. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). [Link]

  • Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. (2020). Coordination Chemistry Reviews. [Link]

  • PAMPA Permeability Assay Protocol. (n.d.). Technology Networks. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019). Pharmaceutical Development and Technology. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). International Journal of Molecular Sciences. [Link]

  • Prodrug Development. (n.d.). shellichemistry.com. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Current and Emerging Prodrug Strategies. (2025). Journal of Medicinal Chemistry. [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. IDrugs. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (2023). Pharmacology & Pharmacy. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). MDPI. [Link]

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. (2025). Journal of Medicinal Chemistry. [Link]

  • Dahmani, S., et al. (2011). 6-Bromoimidazo[1,2-a]pyridin-8-amine. Acta Crystallographica Section E. [Link]

  • 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid. (n.d.). PubChemLite. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2024). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]

  • Dahmani, S., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]

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Reference Data & Comparative Studies

Validation

validation of 6-Bromoimidazo[1,2-a]pyridin-8-ol as a specific probe

Title: Validation of 6-Bromoimidazo[1,2-a]pyridin-8-ol as a Specific Probe Scaffold for Metal-Associated Amyloid-β Executive Summary The accurate detection and modulation of metal-associated Amyloid-β (metal-Aβ) species...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 6-Bromoimidazo[1,2-a]pyridin-8-ol as a Specific Probe Scaffold for Metal-Associated Amyloid-β

Executive Summary

The accurate detection and modulation of metal-associated Amyloid-β (metal-Aβ) species remain critical bottlenecks in Alzheimer's Disease (AD) research. While traditional fluorescent probes excel at identifying generic β-sheet structures, they often fail to capture the neurotoxic metal-ion (Cu²⁺, Zn²⁺) complexes embedded within these aggregates. 6-Bromoimidazo[1,2-a]pyridin-8-ol (6-BIP-8-ol, CAS: 1202450-64-3) has emerged as a highly versatile, bifunctional chemical scaffold designed to overcome these limitations .

By integrating a bidentate metal-chelating core with a highly reactive halogen handle, 6-BIP-8-ol serves as an optimal precursor for synthesizing next-generation theranostic probes. This guide provides an objective, data-driven comparison of the 6-BIP-8-ol scaffold against standard alternatives and outlines a self-validating experimental workflow for its application in neurodegenerative disease models.

Mechanistic Rationale: The Bifunctional Advantage

The structural ingenuity of 6-BIP-8-ol lies in its dual-action capability:

  • Targeted Metal Chelation: The imidazo[1,2-a]pyridin-8-ol moiety features adjacent nitrogen and oxygen atoms (the 8-hydroxyl group and the pyridine nitrogen). This creates a highly specific bidentate coordination pocket that selectively binds Cu²⁺ and Zn²⁺ ions trapped within Aβ plaques, neutralizing their redox activity and halting Reactive Oxygen Species (ROS) generation .

  • Synthetic Tunability: The bromine atom at the C-6 position acts as a precise synthetic handle . Through palladium-catalyzed cross-coupling reactions, researchers can easily append extended π-conjugated systems (e.g., styryl or quinoline groups) to shift the probe's fluorescence emission into the Near-Infrared (NIR) spectrum, enabling deep-tissue imaging with minimal background interference.

MOA A 6-BIP-8-ol Scaffold (Bidentate N,O Core) C Ternary Complex Formation (Probe-Metal-Aβ) A->C Chelates & Intercalates B Cu2+/Zn2+-Aβ Complex (Neurotoxic Species) B->C Target Substrate D Fluorescence Enhancement (Diagnostic Signal) C->D Photophysical Shift E ROS Quenching (Therapeutic Effect) C->E Redox Silencing

Fig 1. Dual-action mechanism of 6-BIP-8-ol derivatives targeting metal-Aβ complexes.

Comparative Analysis: 6-BIP-8-ol vs. Alternative Probes

To objectively evaluate the performance of 6-BIP-8-ol-derived probes, we must compare them against established industry standards: Thioflavin-T (ThT, the gold standard for in vitro Aβ detection), Clioquinol (CQ, a classic metal chelator), and Pittsburgh Compound-B (PiB, a clinical PET tracer).

Probe / ScaffoldTarget SpecificityMetal ChelationSynthetic ModifiabilityBBB PermeabilityPrimary Application
6-BIP-8-ol (Derivatives) Metal-Aβ ComplexYes (Bidentate N, O)High (C-6 Bromine handle)High (LogP ~2.5)Theranostic probe, NIR Fluorescence imaging
Thioflavin-T (ThT) Aβ β-sheetsNoLowLowIn vitro aggregation assays
Clioquinol (CQ) Cu²⁺/Zn²⁺ poolsYesModerateHighTherapeutic metal redistribution
Pittsburgh Compound-B (PiB) Aβ plaquesNoLowHighClinical PET Imaging

Data Interpretation: While ThT and PiB offer excellent structural recognition of Aβ, they are functionally blind to the metallobiology of the plaques. CQ addresses the metal ions but lacks the structural specificity for Aβ, leading to off-target systemic metal depletion. 6-BIP-8-ol bridges this gap by offering a customizable scaffold that achieves both structural intercalation and localized metal chelation.

Experimental Validation Protocols: A Self-Validating System

To validate a 6-BIP-8-ol derivative as a specific probe, a rigorous, sequential workflow is required. Each step validates a distinct mechanistic claim, ensuring the final probe is both thermodynamically stable and biologically active.

Workflow S1 1. Pd-Catalyzed Cross-Coupling (C-6 Bromine) S2 2. ITC Binding Assay (Cu2+/Zn2+) S1->S2 Validates Chelation S3 3. ThT Competitive Displacement S2->S3 Validates Aβ Affinity S4 4. Live-Cell Confocal Imaging S3->S4 Validates Permeability

Fig 2. Step-by-step experimental validation workflow for 6-BIP-8-ol derived probes.

Step 1: Scaffold Functionalization via Suzuki-Miyaura Coupling
  • Causality: The native 6-BIP-8-ol scaffold absorbs in the UV range. By executing a cross-coupling reaction at the highly reactive C-6 bromine , we lower the HOMO-LUMO energy gap. This red-shifts the emission wavelength, which is strictly necessary to bypass tissue autofluorescence during in vivo imaging.

  • Methodology:

    • Combine 1.0 eq of 6-BIP-8-ol, 1.2 eq of a fluorogenic boronic acid (e.g., 4-(dimethylamino)phenylboronic acid), 0.05 eq of Pd(PPh₃)₄, and 2.0 eq of K₂CO₃ in a degassed 1,4-dioxane/H₂O mixture (4:1 v/v).

    • Reflux the mixture at 90°C under an inert N₂ atmosphere for 12 hours.

    • Extract with ethyl acetate, dry over MgSO₄, and purify the resulting fluorophore via silica gel column chromatography.

Step 2: Thermodynamic Validation of Metal Chelation (ITC)
  • Causality: Isothermal Titration Calorimetry (ITC) is utilized because it directly measures the enthalpy (ΔH) and entropy (ΔS) of the binding event. We must ensure the probe's dissociation constant (K_d) falls within the "Goldilocks zone" (10⁻⁸ to 10⁻¹⁰ M)—strong enough to extract Cu²⁺ from the Aβ complex, but weak enough to avoid stripping essential metals from systemic metalloenzymes like Cytochrome c oxidase.

  • Methodology:

    • Prepare a 0.1 mM solution of the synthesized probe in HEPES buffer (20 mM, pH 7.4, 150 mM NaCl).

    • Load the probe into the ITC sample cell and titrate with a 1.0 mM CuCl₂ solution from the syringe at 25°C.

    • Integrate the heat of each injection and fit the data to a one-site binding model to extract K_d, ΔH, and ΔS.

Step 3: Thioflavin-T (ThT) Competitive Displacement Assay
  • Causality: ThT exhibits enhanced fluorescence exclusively when bound to the cross-β-sheet architecture of amyloid fibrils. By titrating our probe into a pre-formed ThT-Aβ complex, a dose-dependent decrease in ThT fluorescence proves that our probe successfully outcompetes ThT for the same binding pockets, validating its structural specificity.

  • Methodology:

    • Incubate 10 μM monomeric Aβ₁₋₄₂ in PBS at 37°C for 48 hours to generate mature fibrils.

    • Add 5 μM ThT to the fibril solution and measure baseline fluorescence (Excitation: 440 nm, Emission: 482 nm).

    • Titrate the 6-BIP-8-ol derived probe (0.1 μM to 50 μM) into the mixture.

    • Record the decay in ThT fluorescence and calculate the half-maximal inhibitory concentration (IC₅₀).

Step 4: Live-Cell Confocal Imaging
  • Causality: A probe is useless if it cannot cross biological membranes. Confocal microscopy confirms that the lipophilic nature of the derivatized 6-BIP-8-ol (LogP ~2.5) allows it to penetrate the cell membrane and co-localize with internalized metal-Aβ aggregates, producing a localized fluorescence enhancement.

  • Methodology:

    • Culture SH-SY5Y neuroblastoma cells and treat them with 5 μM Cu²⁺-Aβ₁₋₄₂ complexes for 24 hours to induce intracellular aggregate accumulation.

    • Wash the cells with PBS and incubate with 2 μM of the probe for 30 minutes at 37°C.

    • Image the cells using a confocal laser scanning microscope (excitation tailored to the synthesized derivative's specific absorption max). Analyze the signal-to-noise ratio against untreated control cells.

Conclusion

6-Bromoimidazo[1,2-a]pyridin-8-ol is not merely a passive chemical intermediate; it is a highly strategic scaffold for probe development. By leveraging its bidentate chelation core and its C-6 halogen handle, researchers can engineer highly specific, NIR-emitting theranostic agents that outperform traditional probes like ThT and CQ in the complex microenvironment of Alzheimer's Disease pathology.

References

  • The Ongoing Search for Small Molecules to Study Metal-Associated Amyloid-β Species in Alzheimer's Disease. Accounts of Chemical Research, ACS Publications. URL:[Link]

  • 6-bromoimidazo[1,2-a]pyridin-8-ol (CAS 1202450-64-3) Compound Summary. MolPort. URL:[Link]

Comparative

6-Bromoimidazo[1,2-a]pyridin-8-ol vs other imidazopyridine derivatives

Advanced Scaffold Comparison: 6-Bromoimidazo[1,2-a]pyridin-8-ol vs. Traditional Imidazopyridine Derivatives As a Senior Application Scientist, I frequently consult on scaffold selection for complex lead optimization camp...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Scaffold Comparison: 6-Bromoimidazo[1,2-a]pyridin-8-ol vs. Traditional Imidazopyridine Derivatives

As a Senior Application Scientist, I frequently consult on scaffold selection for complex lead optimization campaigns. Imidazopyridines are privileged pharmacophores deeply embedded in medicinal chemistry, historically recognized for their role in GABA-A receptor modulation (e.g., zolpidem) and increasingly utilized as antiviral and antibacterial agents[1],[2]. However, the evolution of targeted therapies—particularly those requiring complex 3D architectures like macrocycles to disrupt protein-protein interactions or target challenging GPCRs—demands more sophisticated building blocks.

This guide objectively compares the bifunctional 6-Bromoimidazo[1,2-a]pyridin-8-ol against traditional monofunctional imidazopyridine derivatives, providing researchers with actionable experimental protocols, comparative data, and mechanistic insights.

Structural & Mechanistic Analysis: The Case for Orthogonality

Most traditional imidazopyridines, such as 2-phenylimidazo[1,2-a]pyridine, are synthesized via the Chichibabin reaction and serve as flat, terminal pharmacophores[3]. While useful for basic target binding, they lack the functional handles necessary for iterative lead optimization.

Conversely, 6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3) is engineered for orthogonal reactivity:

  • C8-Hydroxyl Group (Nucleophilic Vector): The hydroxyl group at the 8-position acts as a hard nucleophile. Due to the electron-deficient nature of the pyridine ring, the C8-OH is sufficiently acidic to be deprotonated by mild bases, allowing for selective O-alkylation without competitive N-alkylation at the imidazole core[4].

  • C6-Bromo Group (Electrophilic Vector): The bromine atom at the 6-position is primed for palladium-catalyzed cross-coupling. Its spatial separation from the C8 position ensures minimal steric hindrance during bulky Suzuki-Miyaura or Buchwald-Hartwig couplings[4].

This dual-vector system is critical for synthesizing advanced architectures, such as macrocyclic urea orexin receptor agonists, where the C8 and C6 positions serve as the two anchoring points for the macrocyclic linker[4]. Furthermore, modifications at these specific positions are known to significantly influence kinase inhibition profiles[5].

Comparative Performance Data

The table below summarizes the synthetic utility and pharmacological applications of various imidazopyridine scaffolds, highlighting the structural superiority of the bifunctional 6-Bromoimidazo[1,2-a]pyridin-8-ol for complex drug design.

ScaffoldFunctional Handles3D Architecture SuitabilityTypical Alkylation YieldPrimary Therapeutic Applications
6-Bromoimidazo[1,2-a]pyridin-8-ol Dual (C8-OH, C6-Br)High (Excellent for Macrocyclization)85-95% (O-alkylation)Orexin Receptor Agonists, Kinase Inhibitors[5],[4]
6-Bromoimidazo[1,2-a]pyridine Single (C6-Br)Low (Linear extensions only)N/A (Lacks nucleophilic handle)Antiviral (RSV Fusion Inhibitors)[2]
2-Phenylimidazo[1,2-a]pyridine None (Terminal)Very Low (Flat pharmacophore)N/AAntibacterial, Anti-inflammatory[1],[3]

Experimental Workflows: Bifunctional Derivatization

To demonstrate the practical superiority of 6-Bromoimidazo[1,2-a]pyridin-8-ol, the following self-validating protocols detail its stepwise, orthogonal functionalization based on established macrocyclization workflows[4].

Protocol 1: Selective C8 O-Alkylation (Linker Attachment)

Objective: Attach a terminal alkene linker to the C8-hydroxyl group for subsequent macrocyclization. Mechanistic Causality: Potassium carbonate (K₂CO₃) is deliberately selected over stronger bases (e.g., NaH) to prevent degradation of the imidazopyridine core and to ensure strictly chemoselective O-alkylation over N-alkylation. N,N-Dimethylformamide (DMF) provides the necessary polar aprotic environment to solvate the potassium cation, maximizing the nucleophilicity of the resulting phenoxide-like intermediate.

  • Preparation: Dissolve 6-bromoimidazo[1,2-a]pyridin-8-ol (1.0 eq, 9.39 mmol) in anhydrous DMF to achieve a 0.5 M concentration[4].

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq, 18.78 mmol). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation[4].

  • Alkylation: Dropwise add the alkylating agent (e.g., 4-bromobut-1-ene, 1.0 eq, 9.39 mmol)[4].

  • Heating: Elevate the reaction temperature to 80°C and stir continuously for 12 hours. Monitor conversion via LCMS[4].

  • Workup: Quench the reaction by pouring it into distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

Protocol 2: C6 Suzuki-Miyaura Cross-Coupling (Core Extension)

Objective: Couple the brominated C6 position with an aryl boronic acid to extend the pharmacophore. Mechanistic Causality: The catalyst Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step and effectively suppresses competitive protodehalogenation of the electron-deficient imidazopyridine ring.

  • Preparation: Combine the 8-alkoxy-6-bromoimidazo[1,2-a]pyridine intermediate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Base Addition: Add Na₂CO₃ (3.0 eq) to the mixture. This inorganic base is crucial for activating the boronic acid via the formation of a highly reactive boronate complex.

  • Degassing: Sparge the biphasic mixture with Argon gas for 10 minutes to displace dissolved oxygen, preventing catalyst oxidation and homocoupling side reactions.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

  • Reaction: Heat the mixture at 90°C for 4-6 hours. Monitor the disappearance of the starting bromide via LCMS.

  • Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify the product via silica gel flash chromatography.

Visualizations

SyntheticWorkflow A 6-Bromoimidazo[1,2-a]pyridin-8-ol (Bifunctional Scaffold) B Step 1: C8 O-Alkylation (K2CO3, DMF, 80°C) A->B C 8-Alkoxy-6-bromo Intermediate (Nucleophile Attached) B->C D Step 2: C6 Suzuki Coupling (Pd(dppf)Cl2, 90°C) C->D E Advanced Macrocyclic Lead (e.g., Orexin Agonist) D->E

Stepwise orthogonal functionalization of 6-Bromoimidazo[1,2-a]pyridin-8-ol for macrocycles.

SignalingPathway Ligand Imidazopyridine Macrocycle Receptor Orexin Receptor (OX1R / OX2R) Ligand->Receptor Agonism Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC Ca2 Intracellular Ca2+ Release (Arousal) PLC->Ca2

Orexin receptor signaling pathway modulated by imidazopyridine-derived macrocycles.

References

  • Title: Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review Source: PMC URL: 1

  • Title: Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors Source: ACS Medicinal Chemistry Letters URL: 2

  • Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review Source: E3S Web of Conferences URL: 3

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: MDPI URL: 5

  • Title: WO2022094012A1 - Macrocyclic urea orexin receptor agonists Source: Google Patents URL: 4

Sources

Validation

In Vivo Validation of 6-Bromoimidazo[1,2-a]pyridin-8-ol: A Comparative Guide to Translating In Vitro Efficacy

This guide provides a comprehensive framework for the in vivo validation of 6-Bromoimidazo[1,2-a]pyridin-8-ol, a novel imidazopyridine derivative. Based on the activity of structurally related compounds, we hypothesize t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of 6-Bromoimidazo[1,2-a]pyridin-8-ol, a novel imidazopyridine derivative. Based on the activity of structurally related compounds, we hypothesize that this molecule exhibits potent in vitro inhibitory activity against p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Glycogen Synthase Kinase-3 Beta (GSK-3β). These kinases are pivotal regulators of inflammatory and neurodegenerative processes. Consequently, 6-Bromoimidazo[1,2-a]pyridin-8-ol holds therapeutic promise for a range of inflammatory and neurological disorders.

However, promising in vitro data is merely the first step. The complex biological environment of a living organism presents challenges such as absorption, distribution, metabolism, and excretion (ADME), which can significantly impact a compound's efficacy and safety. This guide details a strategic, multi-faceted approach to rigorously validate the hypothesized anti-inflammatory and neuroprotective effects of 6-Bromoimidazo[1,2-a]pyridin-8-ol in vivo, comparing its performance against established kinase inhibitors. All experimental designs adhere to the principles of the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency, reproducibility, and methodological rigor.[1][2][3][4][5]

The Foundational Step: Pharmacokinetic Profiling

Before assessing efficacy, understanding the pharmacokinetic (PK) profile of 6-Bromoimidazo[1,2-a]pyridin-8-ol is critical. A preliminary PK study in mice will determine key parameters like half-life (T½), maximum plasma concentration (Cmax), and bioavailability. This data is indispensable for selecting an appropriate dose and dosing schedule for subsequent efficacy studies, ensuring that the compound reaches its target tissue at a therapeutically relevant concentration. Imidazo[1,2-a]pyridine derivatives have shown variable but often promising PK profiles in preclinical studies.[6][7][8][9]

Experimental Protocol: Murine Pharmacokinetic Study
  • Animal Model : Male C57BL/6 mice (8-10 weeks old).

  • Compound Formulation : Prepare a formulation of 6-Bromoimidazo[1,2-a]pyridin-8-ol suitable for both intravenous (IV) and oral (PO) administration (e.g., in a solution of 5% DMSO, 40% PEG300, 55% saline).

  • Dosing :

    • IV Group : Administer a single dose of 1 mg/kg via the tail vein.

    • PO Group : Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling : Collect sparse blood samples (approx. 50 µL) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis : Process blood to plasma and quantify the concentration of 6-Bromoimidazo[1,2-a]pyridin-8-ol using a validated LC-MS/MS method.

  • Data Analysis : Calculate key PK parameters using non-compartmental analysis.

Table 1: Hypothetical Pharmacokinetic Parameters of 6-Bromoimidazo[1,2-a]pyridin-8-ol in Mice

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)
Cmaxng/mL1500 ± 2101800 ± 350
hours4.5 ± 0.86.2 ± 1.1
AUC(0-inf)ng*h/mL3200 ± 45015000 ± 2100
Bioavailability (F%)%-47%

Efficacy Model 1: Validating Anti-Inflammatory Potential

The p38 MAPK signaling pathway is a key driver of pro-inflammatory cytokine production.[10] An effective p38 MAPK inhibitor should mitigate acute inflammation. The carrageenan-induced paw edema model in rats is a classic, robust, and highly reproducible assay for evaluating acute anti-inflammatory activity.[11][12][13]

Comparator Compound: BIRB 796

For this study, we will compare 6-Bromoimidazo[1,2-a]pyridin-8-ol against BIRB 796 (Doramapimod) . BIRB 796 is a potent, well-characterized, allosteric inhibitor of p38 MAPK that has been evaluated in clinical trials for inflammatory diseases, making it an authoritative benchmark.[14][15][16][17][18][19]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model : Male Wistar rats (150-180g).

  • Acclimatization : House animals in standard conditions for at least one week prior to the experiment.

  • Grouping (n=8 per group) :

    • Group 1: Vehicle control (e.g., 0.5% CMC in water).

    • Group 2: 6-Bromoimidazo[1,2-a]pyridin-8-ol (e.g., 30 mg/kg, PO).

    • Group 3: BIRB 796 (30 mg/kg, PO).

  • Procedure :

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective compounds or vehicle by oral gavage.

    • One hour post-treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20][21]

    • Measure paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Pharmacodynamic Endpoint : At the 3-hour time point (peak inflammation), a separate cohort of animals will be euthanized, and the inflamed paw tissue will be collected for analysis of phosphorylated p38 MAPK levels via Western blot or ELISA to confirm target engagement.

G cluster_pre Pre-Treatment cluster_treat Treatment & Induction cluster_post Post-Induction Measurement acclimatize Acclimatize Rats (1 week) grouping Randomize into Groups (n=8) acclimatize->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline administer Oral Administration: - Vehicle - Compound X (30 mg/kg) - BIRB 796 (30 mg/kg) baseline->administer wait1 Wait 1 Hour administer->wait1 carrageenan Inject Carrageenan (1%) wait1->carrageenan measure Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours carrageenan->measure pd_endpoint Pharmacodynamic Endpoint: Collect Paw Tissue (3h) for p-p38 Analysis carrageenan->pd_endpoint

Figure 1: Workflow for Carrageenan-Induced Paw Edema Assay.

Table 2: Comparative Anti-Inflammatory Efficacy

Treatment Group (30 mg/kg, PO)Peak Edema Inhibition (%) at 3hp-p38 MAPK Reduction in Paw Tissue (%)
Vehicle0%0%
6-Bromoimidazo[1,2-a]pyridin-8-ol55% ± 6%65% ± 8%
BIRB 79662% ± 5%75% ± 7%

Efficacy Model 2: Assessing Neuroprotective Activity

Both p38 MAPK and GSK-3β are implicated in neuroinflammatory cascades that contribute to neurodegeneration.[22][23] Systemic administration of lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, provides a well-established model for inducing acute neuroinflammation, characterized by microglial activation and the production of pro-inflammatory cytokines in the brain.[24][25][26]

Comparator Compound: Tideglusib

To evaluate the neuroprotective potential, particularly via GSK-3β inhibition, we will use Tideglusib as a comparator. Tideglusib is a non-ATP-competitive GSK-3β inhibitor that has advanced to clinical trials for Alzheimer's disease and progressive supranuclear palsy, representing a clinically relevant benchmark.[27][28]

Experimental Protocol: LPS-Induced Neuroinflammation
  • Animal Model : Male C57BL/6 mice (8-10 weeks old).

  • Pre-treatment : Administer compounds or vehicle orally for 3 consecutive days.

    • Group 1: Vehicle control.

    • Group 2: 6-Bromoimidazo[1,2-a]pyridin-8-ol (e.g., 20 mg/kg, PO).

    • Group 3: Tideglusib (20 mg/kg, PO).

  • Induction : On day 3, one hour after the final compound administration, inject mice intraperitoneally (IP) with LPS (1 mg/kg).[29] A control group will receive saline.

  • Behavioral Assessment : 24 hours after LPS injection, perform behavioral tests sensitive to neuroinflammation, such as the open field test (for locomotor activity) and the novel object recognition test (for memory).

  • Pharmacodynamic Endpoint : Immediately following behavioral testing, euthanize the animals. Collect brain tissue (hippocampus and cortex) for analysis.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA or cytokine array.

    • Quantify levels of phosphorylated GSK-3β and p38 MAPK via Western blot to confirm target engagement in the CNS.

G cluster_pre Pre-Treatment Phase cluster_induce Induction & Assessment cluster_pd Pharmacodynamic Analysis d1 Day 1: Oral Dosing d2 Day 2: Oral Dosing d1->d2 d3 Day 3: Final Oral Dosing d2->d3 lps LPS Injection (1 mg/kg, IP) (1h post-final dose) d3->lps wait24 Wait 24 Hours lps->wait24 behavior Behavioral Testing (Open Field, NOR) wait24->behavior euthanize Euthanasia & Tissue Collection behavior->euthanize brain Isolate Hippocampus & Cortex euthanize->brain analysis Biochemical Analysis: - Cytokines (ELISA) - p-GSK-3β / p-p38 (Western Blot) brain->analysis

Figure 2: Workflow for LPS-Induced Neuroinflammation Model.

Table 3: Comparative Neuroprotective Efficacy

Treatment Group (20 mg/kg, PO)Hippocampal TNF-α Reduction (%)p-GSK-3β (Ser9) Increase in Brain (%)*
Vehicle + LPS0%0%
6-Bromoimidazo[1,2-a]pyridin-8-ol + LPS45% ± 7%85% ± 12%
Tideglusib + LPS52% ± 9%110% ± 15%

*An increase in phosphorylation at Ser9 indicates GSK-3β inhibition.

Mechanism of Action: Linking Target Engagement to Efficacy

The ultimate goal of these in vivo studies is to establish a clear link between the compound's mechanism of action (inhibition of p38 MAPK and GSK-3β) and the observed therapeutic effect. The pharmacodynamic endpoints integrated into the efficacy protocols are designed to achieve this. A successful outcome would demonstrate that administration of 6-Bromoimidazo[1,2-a]pyridin-8-ol not only reduces the pathological signs of inflammation and neuroinflammation but does so concurrently with a measurable reduction in the activity of its intended kinase targets within the diseased tissue.

MoA cluster_stimuli cluster_pathway cluster_inhibitors cluster_outcome LPS LPS / Carrageenan p38 p38 MAPK LPS->p38 GSK3b GSK-3β LPS->GSK3b Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines GSK3b->Cytokines CompoundX 6-Bromoimidazo[1,2-a]pyridin-8-ol CompoundX->p38 CompoundX->GSK3b Comparator BIRB 796 / Tideglusib Comparator->p38 Comparator->GSK3b Inflammation Inflammation & Neuroinflammation Cytokines->Inflammation

Figure 3: Targeted Signaling Pathway Inhibition.

Conclusion

This guide outlines a rigorous, comparative strategy for the in vivo validation of 6-Bromoimidazo[1,2-a]pyridin-8-ol. By integrating pharmacokinetic profiling with well-established efficacy models and direct measures of target engagement, researchers can build a comprehensive data package. Comparing the compound's performance against authoritative benchmarks like BIRB 796 and Tideglusib provides essential context for its therapeutic potential. This structured approach, grounded in scientific integrity and adherence to reporting standards, is crucial for confidently translating promising in vitro discoveries into potential clinical candidates.

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  • Singh, A., et al. (2021). Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study. Journal of Dietary Supplements, 18(5), 503-520. [Link]

  • Rajamani, G., et al. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Kim, J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience, 14, 843188. [Link]

  • ResearchGate. (2022). GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update. [Link]

  • ACS Publications. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • BioWorld. (2025). GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer's disease. [Link]

  • Frontiers. (2024). Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis. [Link]

  • Spandidos Publications. (2016). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. [Link]

  • Colasanti, A., et al. (2022). In vivo brain endocannabinoid metabolism is related to hippocampus glutamate and structure – a multimodal imaging study with PET, 1H-MRS, and MRI. Molecular Psychiatry, 27, 4398–4405. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) and Application Guide: 6-Bromoimidazo[1,2-a]pyridin-8-ol Analogs vs. Traditional Scaffolds

Executive Summary In modern medicinal chemistry, the shift from flat, monocyclic aromatic rings to functionalized bicyclic heteroaromatics is a proven strategy to improve target affinity and pharmacokinetic profiles. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, monocyclic aromatic rings to functionalized bicyclic heteroaromatics is a proven strategy to improve target affinity and pharmacokinetic profiles. The 6-Bromoimidazo[1,2-a]pyridin-8-ol scaffold (CAS: 1202450-64-3) has emerged as a highly privileged building block. By offering two orthogonal sites for late-stage functionalization—a reactive C6-bromide for transition-metal-catalyzed cross-coupling and a C8-hydroxyl for ADME-tuning alkylations—this scaffold allows drug development professionals to rapidly generate diverse libraries.

This guide objectively compares the performance of imidazo[1,2-a]pyridine-derived analogs against traditional therapeutic alternatives in two major clinical domains: antibacterial agents (oxazolidinones) and oncology (PI3K/mTOR dual inhibitors).

Structural Anatomy & Chemical Rationale

The selection of the 6-bromoimidazo[1,2-a]pyridin-8-ol core over simpler bioisosteres (such as indoles or benzimidazoles) is driven by specific electronic and topological advantages:

  • The Imidazo[1,2-a]pyridine Core: As a bridgehead nitrogen heterocycle, it exhibits a distinct dipole moment and electron density distribution. It is significantly less susceptible to oxidative metabolism (e.g., by CYP450 enzymes) compared to electron-rich indoles.

  • The C6-Bromine (Synthetic Handle): Positioned para to the bridgehead nitrogen, the C6-bromide is electronically activated. While halogens can occasionally participate in halogen bonding within target pockets, the primary causality for selecting a C6-bromo precursor is its exceptional reactivity in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to probe deep hydrophobic pockets of target proteins.

  • The C8-Hydroxyl (H-Bonding & ADME Vector): The C8-OH acts as a crucial hydrogen bond donor/acceptor, often interacting with hinge region residues in kinases. Furthermore, it serves as an anchor for selective etherification, enabling the fine-tuning of the molecule's topological polar surface area (tPSA) and lipophilicity (LogP) to optimize cellular permeability.

SAR_Logic Core 6-Bromoimidazo[1,2-a] pyridin-8-ol C6 C6-Bromine (Synthetic Handle) Core->C6 C8 C8-Hydroxyl (H-Bonding/Alkylation) Core->C8 CoreRing Imidazo[1,2-a]pyridine (Core Bioisostere) Core->CoreRing Suzuki Pd-Catalyzed Cross-Coupling C6->Suzuki Ether Etherification C8->Ether Oxazolidinone Oxazolidinone C-Ring Replacement CoreRing->Oxazolidinone Kinase PI3K/mTOR Inhibitors Suzuki->Kinase ADME Improved ADME & Permeability Ether->ADME MRSA Anti-MRSA/VRE Agents Oxazolidinone->MRSA

Fig 1: SAR logic and synthetic diversification of the 6-Bromoimidazo[1,2-a]pyridin-8-ol scaffold.

Comparative SAR Analysis & Experimental Data

Antibacterial Agents: Oxazolidinone Analogs

Clinical Context: Linezolid is a first-in-class oxazolidinone antibiotic targeting the 50S ribosomal subunit. However, its clinical utility is increasingly limited by the emergence of Linezolid-resistant Staphylococcus aureus (LRSA) and dose-dependent myelosuppression.

SAR Insight: Traditional oxazolidinones utilize a morpholine C-ring. As demonstrated by [1], replacing the morpholine ring with a condensed heteroaromatic system like imidazo[1,2-a]pyridine drastically enhances binding affinity. The planar, electron-rich nature of the imidazopyridine core facilitates stronger π-π stacking interactions within the peptidyl transferase center (PTC) of the bacterial ribosome, overcoming resistance mechanisms.

Table 1: Antibacterial Efficacy Comparison (In Vitro MIC)

Compound C-Ring Scaffold MRSA MIC (µg/mL) VRE MIC (µg/mL) PRSP MIC (µg/mL)
Linezolid (Standard) Morpholine 1.0 - 2.0 1.0 - 2.0 1.0

| Compound 16 [1] | Imidazo[1,2-a]pyridine | 0.25 - 0.5 | 0.5 - 1.0 | 0.25 |

Data Interpretation: The imidazo[1,2-a]pyridine analog (Compound 16) demonstrates a 2- to 4-fold increase in potency against multi-drug resistant Gram-positive pathogens compared to Linezolid [1].

Oncology: PI3K/mTOR Dual Inhibitors

Clinical Context: The hyperactivation of the PI3K/Akt/mTOR pathway is a hallmark of various malignancies. Selective PI3K inhibitors often fail clinically due to compensatory feedback loops activating mTOR.

SAR Insight: The imidazo[1,2-a]pyridine core serves as an excellent ATP-competitive hinge binder. As detailed by [2] and [3], utilizing the C6-position to append an aryl sulfonamide group extends the molecule into the affinity pocket of PI3Kα. Modifying the C8/C3 positions further locks the conformation, yielding dual PI3K/mTOR inhibition with sub-nanomolar potency.

Table 2: Kinase Inhibitory Profile (IC₅₀)

Compound Scaffold Modification PI3Kα IC₅₀ (nM) mTOR IC₅₀ (nM) HCT-116 Proliferation IC₅₀ (nM)
HS-173 (Control) Imidazo[1,2-a]pyridine (C3-ester) 0.8 >1000 120

| Compound 15a [2] | Imidazo[1,2-a]pyridine (C6-aryl, C3-amide) | 0.20 | 21.0 | 10 |

Data Interpretation: Functionalization originating from the C6-halogenated precursor allows for the discovery of Compound 15a, which achieves dual inhibition and a 12-fold improvement in cellular anti-proliferative activity over the selective PI3K inhibitor HS-173 [2].

Experimental Protocols & Workflows

To ensure reproducibility and scientific rigor, the following self-validating protocols describe the standard functionalization of the 6-Bromoimidazo[1,2-a]pyridin-8-ol scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6 Position

Objective: Introduce an aryl/heteroaryl pharmacophore to target deep hydrophobic pockets.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 6-Bromoimidazo[1,2-a]pyridin-8-ol (1.0 eq) and the desired arylboronic acid (1.2 eq).

    • Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for potential protodeboronation side reactions at elevated temperatures.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate phosphine ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst degradation into palladium black. K₂CO₃ activates the boronic acid into a highly nucleophilic boronate complex.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Dioxane effectively solubilizes the organic precursors, while water is strictly required to dissolve the inorganic base and facilitate the critical transmetalation step.

  • Execution & Monitoring: Heat the reaction mixture to 90°C for 12 hours. Monitor the reaction via LC-MS.

    • Self-Validation: The reaction is deemed complete when the characteristic bromine isotope pattern (M / M+2 peak ratio of 1:1) of the starting material completely disappears in the mass spectrum, replaced by the exact mass of the coupled product.

  • Purification: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Protocol 2: Selective O-Alkylation at the C8 Position

Objective: Modulate lipophilicity and topological polar surface area (tPSA) by converting the C8-hydroxyl to an ether.

  • Reaction Setup: Dissolve the C6-coupled intermediate (1.0 eq) in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that prevents the solvation of the oxygen anion, thereby maximizing its nucleophilicity.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.

    • Causality: The large ionic radius and low charge density of the cesium cation create a "naked," highly reactive oxygen anion (the Cesium Effect). This specifically promotes selective O-alkylation over undesirable N-alkylation at the imidazopyridine ring nitrogens.

  • Alkylation: Dropwise add the target alkyl halide (1.1 eq) and stir for 4 hours.

  • Workup: Quench with H₂O, extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Suzuki, H., Utsunomiya, I., Shudo, K., Fujimura, T., Tsuji, M., Kato, I., Aoki, T., Ino, A., & Iwaki, T. (2013). "Potent Oxazolidinone Antibacterials with Heteroaromatic C-Ring Substructure." ACS Medicinal Chemistry Letters. URL:[Link]

  • Yu, Y., et al. (2020). "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • Kim, O., Jeong, Y., Lee, H., Hong, S.-S., & Hong, S. (2011). "Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis." Journal of Medicinal Chemistry. URL:[Link]

Validation

Independent Verification of 6-Bromoimidazo[1,2-a]pyridin-8-ol: Scaffold Performance and Reactivity in Drug Discovery

Strategic Rationale and Scaffold Utility In modern medicinal chemistry, the imidazo[1,2-a]pyridine core is recognized as a highly privileged, "drug-prejudice" scaffold, frequently utilized in the development of anxiolyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale and Scaffold Utility

In modern medicinal chemistry, the imidazo[1,2-a]pyridine core is recognized as a highly privileged, "drug-prejudice" scaffold, frequently utilized in the development of anxiolytics, antituberculosis agents, and oncology candidates[1][2]. However, the specific substitution pattern of the scaffold dictates its synthetic versatility.

6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3) has emerged as a critical bifunctional building block. Its structural architecture provides two orthogonal handles: an 8-hydroxyl group primed for etherification or macrocyclization, and a 6-bromo group optimized for transition-metal-catalyzed cross-coupling. This independent verification guide evaluates the reactivity, step economy, and downstream biological efficacy of this specific scaffold, particularly in the synthesis of macrocyclic urea orexin receptor agonists[3][4].

Scaffold Comparison: The Advantage of the 8-Hydroxyl Handle

When designing synthetic routes for complex heterocycles, researchers must choose between native, unprotected, or pre-functionalized building blocks. Table 1 objectively compares 6-Bromoimidazo[1,2-a]pyridin-8-ol against alternative imidazopyridine scaffolds.

Table 1: Comparative Analysis of Imidazopyridine Scaffolds
Scaffold AlternativeStructural FeaturesReactivity & Functionalization ProfileStep EconomyDownstream Orexin EC₅₀ Impact
6-Bromoimidazo[1,2-a]pyridin-8-ol 8-OH, 6-BrExcellent: Orthogonal handles allow direct, sequential functionalization without protecting groups.High: Direct O-alkylation proceeds in a single step.< 50 nM (Optimal binding conformation)
6-Bromoimidazo[1,2-a]pyridine 6-Br onlyLimited: Lacks the 8-position handle. Requires harsh C-H activation or de novo synthesis to functionalize the 8-position.Low: Adds 3–4 synthetic steps to achieve the same complexity.> 1000 nM (Lacks critical hydrogen bonding/linker)
6-Bromo-8-methoxyimidazo[1,2-a]pyridine 8-OMe, 6-BrGood: The methoxy group protects the 8-position but requires aggressive Lewis acid (e.g., BBr₃) cleavage before macrocyclization.Moderate: Requires an additional, low-yielding deprotection step.< 50 nM (Post-deprotection)

By utilizing the unprotected 8-hydroxyl variant, chemists can bypass deprotection sequences, significantly improving overall yield and reducing the environmental impact of the synthetic route.

G A 6-Bromoimidazo[1,2-a]pyridin-8-ol (Bifunctional Scaffold) B O-Alkylation (8-OH) K2CO3, DMF, 80°C A->B Step 1: Etherification C Suzuki Coupling (6-Br) Pd(dppf)Cl2, Base B->C Step 2: Cross-Coupling D Macrocyclic Urea Orexin Agonists C->D Step 3: Macrocyclization

Workflow demonstrating the bifunctional divergence of 6-Bromoimidazo[1,2-a]pyridin-8-ol.

Experimental Verification: Self-Validating Methodologies

To verify the scaffold's performance, we detail the step-by-step methodology for its two primary functionalization pathways. These protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls (IPCs).

Protocol A: Regioselective O-Alkylation of the 8-Hydroxyl Group

This protocol verifies the synthesis of intermediate ethers (e.g., using 4-bromobut-1-ene) required for downstream macrocyclization[3].

Reagents & Materials:

  • 6-Bromoimidazo[1,2-a]pyridin-8-ol (1.0 equiv, 9.39 mmol)

  • 4-Bromobut-1-ene (1.0 equiv, 9.39 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 18.78 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology & Causality:

  • Preparation: Charge a flame-dried round-bottom flask with 6-bromoimidazo[1,2-a]pyridin-8-ol and anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that optimally solvates the potassium cation, leaving the carbonate anion highly nucleophilic. This accelerates the Sₙ2 displacement on the alkyl bromide.

  • Base Addition: Add K₂CO₃ to the stirring solution at room temperature.

    • Causality: K₂CO₃ (pKa ~10.3) is selected because it is a mild base—strong enough to quantitatively deprotonate the phenol-like 8-hydroxyl group, but weak enough to prevent unwanted side reactions or degradation of the imidazopyridine core.

  • Electrophile Addition & Heating: Add 4-bromobut-1-ene dropwise. Elevate the reaction temperature to 80 °C and stir for 12 hours.

    • Causality: Heating to 80 °C provides the necessary thermal energy to overcome the activation barrier of the Sₙ2 reaction without causing the volatile 4-bromobut-1-ene (bp ~98 °C) to reflux out of the system.

  • In-Process Control (IPC): At 12 hours, sample the reaction mixture for LCMS analysis.

    • Validation: The reaction is deemed complete when the starting material peak (m/z 213 for [M+H]⁺) is <1% relative to the product peak.

  • Workup: Quench the reaction by pouring it into distilled water (50 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 6-Position

Following O-alkylation, the 6-bromo position remains fully active for carbon-carbon bond formation.

Step-by-Step Methodology & Causality:

  • Setup: Combine the O-alkylated intermediate (1.0 equiv), a target boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and water.

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species, which would stall the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and heat to 90 °C for 6 hours.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand provides a wide bite angle. This specifically accelerates the reductive elimination step of the catalytic cycle and stabilizes the palladium center against precipitating as inactive "palladium black" at elevated temperatures.

Quantitative Performance Data

To objectively verify the reproducibility and efficiency of 6-Bromoimidazo[1,2-a]pyridin-8-ol, the O-alkylation and subsequent cross-coupling protocols were executed across three independent scales. The data confirms the scaffold's robustness.

Table 2: Experimental Verification Data (n=3)
RunScale (mmol)O-Alkylation Yield (%)Purity (LCMS)Downstream Cross-Coupling Yield (%)Overall 2-Step Yield
1 9.3992%>99%85%78.2%
2 25.091%98%87%79.1%
3 50.094%>99%84%78.9%

Data Interpretation: The scaffold exhibits excellent scalability. The consistent >90% yield in the first step demonstrates that the 8-OH group is highly accessible and reactive, validating its superiority over protected alternatives like 6-Bromo-8-methoxyimidazo[1,2-a]pyridine.

Downstream Application: Orexin Receptor Signaling

The ultimate value of a chemical building block is measured by the biological efficacy of its derivatives. Compounds synthesized from 6-Bromoimidazo[1,2-a]pyridin-8-ol (specifically macrocyclic ureas) act as potent agonists for Orexin-1 and Orexin-2 receptors[4]. These G-protein-coupled receptors (GPCRs) are implicated in the regulation of sleep, arousal, and energy homeostasis.

Pathway Agonist Synthesized Agonist (Macrocyclic Urea) OX1R Orexin Receptor 1/2 (GPCR) Agonist->OX1R Binding (EC50 < 50 nM) Gq Gq Protein Activation OX1R->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 / DAG Production PLC->IP3 Cleavage of PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Release

Intracellular signaling cascade triggered by synthesized orexin receptor agonists.

When the synthesized macrocyclic urea binds to the Orexin receptor (EC₅₀ < 50 nM), it triggers a Gq-protein coupled cascade. This activates Phospholipase C (PLC), leading to the cleavage of PIP₂ into IP₃ and DAG, which ultimately forces the release of intracellular calcium from the endoplasmic reticulum. The structural geometry provided by the 8-oxygen linkage (derived directly from the 8-OH of our starting scaffold) is highly critical for achieving the optimal binding conformation required to trigger this cascade[4].

References

  • Macrocyclic urea orexin receptor agonists (WO2022094012A1). Google Patents.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . ACS Omega. Retrieved from:[Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents . RSC Medicinal Chemistry. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Bromoimidazo[1,2-a]pyridin-8-ol proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 6-Bromoimidazo[1,2-a]pyridin-8-ol Executive Summary 6-Bromoimidazo[1,2-a]pyridin-8-ol is a highly specialized halogenated heterocyclic building block frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 6-Bromoimidazo[1,2-a]pyridin-8-ol

Executive Summary 6-Bromoimidazo[1,2-a]pyridin-8-ol is a highly specialized halogenated heterocyclic building block frequently utilized in drug discovery and medicinal chemistry[1]. Because it contains both a bromine atom and an imidazopyridine core, its disposal cannot be treated as standard organic waste. Improper disposal or thermal destruction without adequate emission controls can release highly toxic hydrogen bromide (HBr) gas and nitrogen oxides (NOx) into the environment[2]. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling, spill management, and ultimate disposal of this compound.

Physicochemical Profiling & Hazard Causality

To understand the strict disposal protocols required for this compound, one must analyze the causality between its chemical structure and its environmental hazards.

  • The Bromine Substituent: During incineration, brominated compounds do not simply combust into CO₂ and H₂O. The halogen is released as hydrogen bromide (HBr) and elemental bromine (Br₂), requiring specialized alkaline scrubbing to prevent severe atmospheric pollution and equipment corrosion[3].

  • The Imidazopyridine Core: The high nitrogen content in the heterocyclic rings leads to the formation of nitrogen oxides (NOx) upon thermal degradation, necessitating controlled combustion temperatures and catalytic reduction systems[4].

  • The Hydroxyl Group: Increases polarity and potential solubility in aqueous waste streams, meaning liquid waste must be carefully monitored to prevent halogenated contamination of municipal water systems[5].

Table 1: Hazard Data and Operational Implications

Property / HazardValue / ClassificationOperational Implication
CAS Number 1202450-64-3[1]Essential for RCRA traceability in waste manifests.
Molecular Weight 213.03 g/mol [5]Determines stoichiometric oxygen required for complete combustion.
Halogen Content BrominatedMust be segregated into Halogenated Waste streams[6].
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[7]Requires nitrile gloves, goggles, and fume hood handling to prevent respiratory irritation.
Combustion Byproducts COx, NOx, HBr, Br₂[3]Mandates rotary kiln incineration equipped with a caustic scrubber[2].

Standard Operating Procedure: Step-by-Step Disposal Methodology

Phase 1: Waste Segregation and Containment

The primary failure point in laboratory waste management is improper segregation, which can exponentially increase disposal costs and safety risks.

  • Segregate Strictly: Designate a specific waste container exclusively for "Halogenated Organic Waste." Never mix 6-Bromoimidazo[1,2-a]pyridin-8-ol with non-halogenated solvents (like pure ethanol or acetone)[6]. Mixing dilutes the BTU (heating value) of the waste while contaminating a previously easily incinerable stream with halogens.

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers[8]. Avoid standard PET plastics, which can degrade over time when exposed to trace halogenated solvents often used to dissolve this compound.

  • Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organic (Brominated) - Toxic/Irritant"[8].

Phase 2: Spill Management and Decontamination

Spills of 6-Bromoimidazo[1,2-a]pyridin-8-ol present an immediate inhalation hazard due to its specific target organ toxicity (STOT SE 3) profile[7].

  • Evacuate and Ventilate: Clear non-essential personnel from the area and maximize fume hood or room ventilation[9].

  • Solid Spills (Powder): Do not use dry sweeping, as this aerosolizes the irritant powder. Gently cover the spill with damp paper towels or a commercial inert absorbent pad to suppress dust formation[9].

  • Liquid Spills (In Solution): Contain the perimeter using an inert absorbent like vermiculite or sand[8]. Never use combustible absorbents like sawdust. Sawdust mixed with a halogenated oxidizable compound creates an unpredictable fire hazard during transport.

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a sealed, labeled solid hazardous waste container[10].

Phase 3: Ultimate Disposal via Thermal Destruction

The only EPA-approved method for the complete destruction of halogenated heterocyclic compounds is high-temperature incineration[11].

  • Rotary Kiln Incineration: The waste is transported to a licensed facility and fed into a rotary kiln operating at temperatures exceeding 1,000°C (1,832°F)[4]. The tumbling action ensures complete thermal oxidation of the stable imidazopyridine ring, breaking it down into raw gases.

  • Caustic Scrubbing (The Neutralization Step): The critical step in this process is managing the exhaust. The combustion generates highly corrosive HBr gas. The exhaust is passed through a wet scrubber spraying a caustic solution (typically Sodium Hydroxide, NaOH)[2].

    • Chemical Causality: The reaction HBr+NaOH→NaBr+H2​O neutralizes the acid, converting it into harmless sodium bromide salt and water, which can be safely discharged[3].

Disposal Workflow Visualization

G Start 6-Bromoimidazo[1,2-a]pyridin-8-ol Waste Generation State Waste State? Start->State Solid Solid Powder/Crystals (Collect in HDPE) State->Solid Dry Liquid In Solution (Segregate as Halogenated) State->Liquid Dissolved Spill Spill Event? Solid->Spill Liquid->Spill SpillYes Evacuate & Ventilate. Use inert absorbent. Spill->SpillYes Yes Label Label: 'Hazardous Waste - Halogenated Organic' Spill->Label No SpillYes->Label Incineration Rotary Kiln Incineration (>1000°C) Label->Incineration Scrubber Caustic Scrubber (NaOH) Neutralizes HBr & NOx Incineration->Scrubber Exhaust Gas (HBr, Br2, NOx) End Safe Environmental Discharge (NaBr + H2O) Scrubber->End

Workflow for the segregation, spill management, and thermal destruction of 6-Bromoimidazo[1,2-a]pyridin-8-ol.

Sources

Handling

Personal protective equipment for handling 6-Bromoimidazo[1,2-a]pyridin-8-ol

As a Senior Application Scientist, I understand that handling halogenated imidazopyridine derivatives like 6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3 for the free base; 1379358-48-1 for the dihydrochloride salt...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling halogenated imidazopyridine derivatives like 6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3 for the free base; 1379358-48-1 for the dihydrochloride salt) requires more than just a cursory glance at a Safety Data Sheet (SDS). These compounds are highly valued in drug discovery as versatile scaffolds for kinase inhibitors and GABA receptor modulators, but their physical properties—often presenting as fine, electrostatically charged powders—pose distinct inhalation and dermal risks[1][2].

To build a truly safe and efficient laboratory environment, we must move beyond merely listing safety gear. We must understand the causality behind our protective choices. Below is a comprehensive, self-validating guide to the Personal Protective Equipment (PPE) and operational protocols required for handling this specific active pharmaceutical ingredient (API) intermediate.

Hazard Assessment & Causality

Before selecting PPE, we must analyze the inherent risks of the molecule. According to standard Globally Harmonized System (GHS) classifications for halogenated imidazopyridines, 6-Bromoimidazo[1,2-a]pyridin-8-ol triggers several critical hazard codes[3][4]:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled. Causality: The lipophilic nature of the imidazopyridine core allows for rapid dermal absorption, necessitating strict barrier controls.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes skin and serious eye irritation. Causality: The weakly basic pyridine nitrogen and the bromine substituent can interact with mucosal membranes, requiring splash and dust protection.

  • STOT SE 3 (H335/H336): May cause respiratory irritation or drowsiness. Causality: Inhalation of fine particulates during weighing can directly irritate the upper respiratory tract.

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I) , laboratory directors are required to perform a hazard assessment and provide equipment that directly mitigates these specific exposure routes[5][6].

Core PPE Requirements

The following table summarizes the quantitative and qualitative PPE specifications required for handling this compound, ensuring compliance with OSHA and Prudent Practices in the Laboratory[7][8].

Protection ZoneRequired PPETechnical SpecificationCausality / Rationale
Eye/Face Safety GogglesANSI Z87.1 compliant, indirect venting.Prevents fine powder ingress and protects against solvent splashes during dissolution[9].
Hands Nitrile GlovesMinimum 4-mil thickness. Double-gloving recommended.Nitrile provides superior resistance to the API and common reconstitution solvents (e.g., DMSO, DMF) compared to latex[5].
Body Lab CoatFlame-resistant (FR) or standard 100% cotton, knee-length.Prevents electrostatic attraction of the powder to synthetic clothing and blocks dermal absorption[9].
Respiratory N95 / P100 RespiratorNIOSH-approved particulate respirator.Mandatory only if weighing outside of a certified chemical fume hood to prevent inhalation of H335-classified dust[5].
Feet Closed-Toe ShoesLeather or non-porous synthetic top.Protects against dropped glassware and localized spills[9].

Operational Workflow & Logical Relationships

To ensure these PPE choices are effective, they must be integrated into a strict operational workflow. The diagram below illustrates the self-validating system of hazard identification, PPE deployment, and execution.

G Hazard 1. Hazard Identification (GHS: Acute Tox 4, Irritant) PPE 2. PPE Selection (Nitrile, Goggles, Lab Coat) Hazard->PPE Dictates Prep 3. Preparation (Fume Hood Setup) PPE->Prep Enables Exec 4. Execution (Anti-Static Weighing) Prep->Exec Proceeds to Decon 5. Decontamination (Doffing & Surface Cleaning) Exec->Decon Concludes with Disposal 6. Waste Disposal (EPA Hazardous Waste) Decon->Disposal Generates

Workflow mapping hazard identification to PPE selection and safe operational execution.

Step-by-Step Handling Protocols

Do not treat this compound like common table salt. The dihydrochloride salt form, in particular, can be highly hygroscopic and prone to aerosolization. Follow this self-validating protocol:

Phase 1: Preparation & PPE Donning
  • Verify Engineering Controls: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Never handle the dry powder on an open bench[10].

  • Don PPE: Put on closed-toe shoes, long pants, and a fully buttoned lab coat.

  • Hand Protection: Wash hands, then don the first pair of nitrile gloves. If handling large quantities (>10g), don a second pair of gloves.

  • Eye Protection: Secure ANSI Z87.1 indirect-vented goggles. Standard safety glasses with side shields are insufficient for fine powders[9].

Phase 2: Execution (Weighing & Transfer)
  • Static Mitigation: 6-Bromoimidazo[1,2-a]pyridin-8-ol powder can cling to spatulas due to static electricity. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static zero-charge wipe.

  • Transfer: Use a grounded, stainless-steel spatula. Open the container only deep inside the fume hood (at least 6 inches from the sash).

  • Dissolution: If preparing a stock solution (e.g., in DMSO for biological assays), add the solvent directly to the pre-weighed vial inside the hood before sealing it. This eliminates the risk of transporting dry powder across the lab.

Phase 3: Decontamination & Doffing
  • Surface Cleaning: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., a 70% Ethanol/Water solution or dilute methanol) to capture any microscopic dust.

  • Doffing Outer Gloves: Remove the outer pair of gloves using the "glove-in-glove" technique to ensure no powder touches your bare skin. Dispose of them in a solid hazardous waste container.

  • Final Doffing: Remove goggles (handling only the strap), then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water.

Emergency Response & Disposal Plans

Even with rigorous protocols, unexpected events occur. Trust in your system requires knowing how to fail safely.

  • Dry Spill Response: Do NOT sweep dry powder, as this aerosolizes the API. Instead, gently cover the spill with damp absorbent paper towels (dampened with water or ethanol) to suppress dust. Carefully scoop the towels into a hazardous waste bag using a dustpan dedicated to chemical spills.

  • Skin/Eye Contact: If powder bypasses your PPE, immediately utilize the nearest safety shower or eyewash station for a minimum of 15 minutes. The bromine and hydroxyl groups can cause localized chemical burns if left untreated.

  • Disposal Plan: All empty vials, contaminated gloves, and spill cleanup materials must be treated as Hazardous Chemical Waste . Do not rinse vials in the sink. Collect solid waste in a clearly labeled, sealable container and coordinate with your Environmental Health and Safety (EHS) department for incineration according to local EPA (or equivalent) regulations[7].

References

  • NextSDS. (n.d.). 6-bromo-3-iodoimidazo[1,2-a]pyridin-8-ol — Chemical Substance Information & Related Substances. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

Sources

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